molecular formula C6H10O4 B3376489 3-Methoxyoxolane-3-carboxylic acid CAS No. 1204831-21-9

3-Methoxyoxolane-3-carboxylic acid

Cat. No.: B3376489
CAS No.: 1204831-21-9
M. Wt: 146.14 g/mol
InChI Key: WUCACZHFYJMOEM-UHFFFAOYSA-N
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Description

3-Methoxyoxolane-3-carboxylic acid is a useful research compound. Its molecular formula is C6H10O4 and its molecular weight is 146.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxyoxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-9-6(5(7)8)2-3-10-4-6/h2-4H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCACZHFYJMOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Guide to the Structural Elucidation of 3-Methoxyoxolane-3-carboxylic acid: An Integrated Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and chemical research. Substituted oxolane (tetrahydrofuran) rings, in particular, are prevalent motifs in a vast array of natural products and pharmacologically active molecules.[1][2][3] This technical guide provides an in-depth, experience-driven walkthrough for the complete structural confirmation of 3-methoxyoxolane-3-carboxylic acid. We move beyond a simple recitation of data to explain the strategic rationale behind the application of a multi-technique spectroscopic platform, comprising Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) experiments. This document serves as a practical blueprint for researchers, scientists, and drug development professionals, demonstrating how an integrated analytical approach provides a self-validating system for unambiguous molecular characterization.

Introduction and Analytical Strategy

The precise identification of a molecule's three-dimensional structure is non-negotiable in scientific research, directly impacting its purported function, reactivity, and safety profile. The target molecule, this compound, presents a unique analytical challenge due to its quaternary carbon at the 3-position, which is substituted with both a methoxy and a carboxylic acid group. This arrangement eliminates proton-based NMR splitting at a key structural node, making one-dimensional proton NMR insufficient for full characterization and necessitating a more sophisticated, multi-faceted strategy.

Our approach is grounded in a logical, sequential workflow where each analytical technique provides a unique and complementary piece of the structural puzzle.

  • Mass Spectrometry (MS): Establishes the elemental composition and molecular weight.

  • Infrared (IR) Spectroscopy: Provides a rapid and definitive survey of the functional groups present.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Delivers the definitive carbon-hydrogen framework and connectivity.

This integrated methodology ensures that the final proposed structure is supported by a robust and cross-validated dataset.

cluster_0 Analytical Workflow Sample Sample MS Mass Spectrometry Sample->MS IR Infrared Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR Data_Integration Integrated Data Analysis MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure Final Structure Confirmed Data_Integration->Structure

Caption: Overall workflow for structural elucidation.

Foundational Analysis: Mass Spectrometry

Expertise & Experience: The first step in any elucidation is to determine "what it is made of." High-Resolution Mass Spectrometry (HRMS) is the gold standard for this, providing an exact mass that allows for the unambiguous determination of the molecular formula. This is a critical self-validating step; if the NMR and IR data suggest a structure that does not match the HRMS-derived formula, the investigation is immediately flagged for re-evaluation.

Experimental Protocol: HRMS (ESI)
  • Sample Preparation: Dissolve 1-2 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Mode: Conduct analysis in both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes to ensure detection and provide complementary data.

  • Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy below 5 ppm.

Data Interpretation

The molecular formula is expected to be C₆H₁₀O₄, with a monoisotopic mass of 146.05791 Da.

Ion Adduct Calculated Exact Mass (m/z) Observed m/z (Hypothetical) Error (ppm)
[M-H]⁻C₆H₉O₄⁻145.05063145.05041-1.5
[M+H]⁺C₆H₁₁O₄⁺147.06519147.06535+1.1
[M+Na]⁺C₆H₁₀O₄Na⁺169.04713169.04701-0.7

Trustworthiness: The observation of the correct exact mass in multiple adduct forms with low ppm error provides extremely high confidence in the elemental formula C₆H₁₀O₄. This formula implies two degrees of unsaturation, which are accounted for by the ring structure and the carbonyl group (C=O).

Fragmentation Analysis: Tandem MS (MS/MS) can further validate the structure. Key fragmentation pathways for the [M-H]⁻ ion would include the loss of CO₂ (44 Da) from the carboxylate, a hallmark of carboxylic acids.

Functional Group Mapping: Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy serves as a rapid and economical method to confirm the presence of key functional groups. For this molecule, we are specifically looking for the characteristic signatures of a carboxylic acid and an ether. The shape and position of the O-H stretch are particularly diagnostic for a carboxylic acid due to hydrogen bonding.[6][7]

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Background Correction: Run a background scan of the clean, empty ATR crystal prior to sample analysis.

Data Interpretation

The IR spectrum provides clear evidence for the proposed functional groups.

Frequency (cm⁻¹) Intensity Vibration Type Functional Group Assignment
3300-2500Broad, StrongO-H StretchCarboxylic Acid (H-bonded dimer)[6]
2980-2850Medium, SharpC-H StretchAlkyl CH₂ and CH₃
1715Strong, SharpC=O StretchCarboxylic Acid Carbonyl[7]
~1300MediumC-O StretchCarboxylic Acid C-O
~1100StrongC-O-C StretchEther (ring and methoxy)[5]

Trustworthiness: The extremely broad O-H stretch centered around 3000 cm⁻¹, superimposed on the C-H stretches, is a classic textbook signature of a hydrogen-bonded carboxylic acid dimer.[6] This, combined with the strong carbonyl absorption at ~1715 cm⁻¹, confirms the -COOH moiety. The strong band at ~1100 cm⁻¹ is characteristic of the C-O-C ether linkages.

Definitive Structural Framework: NMR Spectroscopy

Expertise & Experience: While MS and IR confirm the building blocks, NMR spectroscopy constructs the final, detailed architecture. It is the only technique that provides direct information about the connectivity of atoms through the carbon-hydrogen framework. Given the quaternary C3 carbon, two-dimensional (2D) NMR is not merely confirmatory but essential for an unambiguous assignment.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and allows for observation of the acidic proton.[8][9]

  • Data Acquisition: Record ¹H, ¹³C{¹H}, DEPT-135, and 2D (COSY, HSQC, HMBC) spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

Data Interpretation: ¹³C and DEPT NMR

¹³C{¹H} NMR provides a count of the unique carbon environments. DEPT-135 differentiates between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, while quaternary carbons are absent.

Chemical Shift (δ, ppm) DEPT-135 Phase Carbon Assignment Rationale
~175AbsentC1 (C=O)Typical for a carboxylic acid carbonyl carbon.[10][11]
~85AbsentC3 (C(O)OCH₃)Quaternary carbon deshielded by two oxygen atoms.
~68NegativeC5 (-OCH₂)Methylene carbon adjacent to the ring ether oxygen.[12]
~53PositiveC6 (-OCH₃)Methoxy carbon.
~35NegativeC4 (-CH₂-)Methylene carbon adjacent to the quaternary center.
~25NegativeC2 (-CH₂-)Methylene carbon adjacent to the quaternary center.

Note: The exact assignment of C2 and C4 may be ambiguous without 2D NMR.

Data Interpretation: ¹H NMR

The ¹H NMR spectrum reveals the number of different proton environments, their integration (relative number of protons), and their splitting patterns (number of neighboring protons).

Chemical Shift (δ, ppm) Integration Multiplicity Proton Assignment Rationale
~11-121HBroad SingletH1 (-COOH)Highly deshielded acidic proton, signal disappears on D₂O shake.[11]
~4.02HMultipletH5 (-OCH₂-)Protons on the carbon adjacent to the ring ether oxygen.
~3.82HMultipletH2 (-CH₂-)Protons on the carbon adjacent to the quaternary center.
~3.43HSingletH6 (-OCH₃)Methoxy protons, no adjacent protons to couple with.
~2.42HMultipletH4 (-CH₂-)Protons on the carbon adjacent to the quaternary center.
The Final Proof: 2D NMR Connectivity

Expertise & Experience: One-dimensional spectra suggest the structure, but 2D NMR proves it. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool here, as it shows correlations between protons and carbons that are 2 or 3 bonds away. This allows us to "walk" across the molecule and connect the pieces, especially across the non-protonated quaternary carbon.

cluster_1 Key HMBC Correlations mol Structure H6 H6 (-OCH3) C3 C3 H6->C3 3J C1 C1 (C=O) H6->C1 3J H2 H2 H2->C3 2J H4 H4 H4->C3 2J

Caption: Key 2- and 3-bond HMBC correlations confirming connectivity.

Trustworthiness and Final Confirmation:

  • H6 to C3 and C1 Correlation: The protons of the methoxy group (H6, δ ~3.4) will show a strong correlation to the quaternary carbon (C3, δ ~85) and the carbonyl carbon (C1, δ ~175). This single piece of data unambiguously proves that the methoxy group and the carboxylic acid are attached to the same carbon, C3.

  • H2/H4 to C3 Correlation: The protons on the adjacent methylene groups (H2 and H4) will show 2-bond correlations to the quaternary carbon C3, confirming their position relative to the substituted center.

  • HSQC Correlation: An HSQC experiment will correlate each proton signal to its directly attached carbon (H2 to C2, H4 to C4, H5 to C5, and H6 to C6), confirming the assignments made in the 1D tables.

Conclusion

The structural elucidation of this compound is successfully and unambiguously achieved through the strategic integration of multiple spectroscopic techniques. High-resolution mass spectrometry established the correct elemental formula of C₆H₁₀O₄. Infrared spectroscopy confirmed the presence of the critical carboxylic acid and ether functional groups. Finally, a suite of 1D and 2D NMR experiments provided the definitive carbon-hydrogen framework and atomic connectivity. The key HMBC correlations from the methoxy protons to the quaternary and carbonyl carbons served as the final, irrefutable evidence for the proposed structure. This guide demonstrates a robust, self-validating workflow that embodies the principles of scientific integrity and provides a clear, logical pathway for the characterization of complex organic molecules.

References

  • Modern Analytical Technique for Characterization Organic Compounds. (2025). International Journal of Pharmaceutical Sciences.
  • Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Organic & Biomolecular Chemistry.
  • The Tetrahydrofuran Motif in Marine Lipids and Terpenes. (2022). MDPI. [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Medicinal & Organic Chemistry.
  • Spectroscopic Data. AWS. [Link]

  • Synthesis of Substituted Tetrahydrofurans. ResearchGate. [Link]

  • Modern analytical techniques used to characterize organic compounds. Slideshare. [Link]

  • The features of IR spectrum. Online document. [Link]

  • The Tetrahydrofuran Motif in Marine Lipids and Terpenes. (2022). Preprints.org. [Link]

  • Analytical Techniques for Identification and Characterization of Extraterrestrial Organic Matter. Elements Magazine. [Link]

  • HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. (2020). PMC - NIH. [Link]

  • PubChemLite - 3-(methoxycarbonyl)oxolane-3-carboxylic acid (C7H10O5). PubChem. [Link]

  • How can IR spectroscopy be used to identify different organic compounds... Quora. [Link]

  • IR - spectroscopy. Online document. [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. [Link]

  • Mass Spectrometry: Fragmentation. University of California, Irvine. [Link]

  • ¹³C NMR Spectroscopy. Thieme. [Link]

  • ¹³C NMR Chemical Shift. Oregon State University. [Link]

  • a guide to ¹³c nmr chemical shift values. Compound Interest. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. [Link]

Sources

3-Methoxyoxolane-3-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for 3-Methoxyoxolane-3-carboxylic acid , a specialized heterocyclic building block used in medicinal chemistry. It synthesizes structural analysis, predicted physicochemical data, and synthetic methodologies for researchers engaged in fragment-based drug discovery (FBDD) and peptidomimetic design.

Synonyms: 3-Methoxy-tetrahydrofuran-3-carboxylic acid; 3-Methoxy-3-carboxy-oxolane. Chemical Class: Cyclic


-alkoxy carboxylic acid.
Core Application:  Polar scaffold for peptidomimetics and physicochemical property tuning.

Executive Summary & Structural Logic

This compound represents a "geminal" disubstituted scaffold where an ether group (-OMe) and a carboxylic acid (-COOH) share the C3 position of a tetrahydrofuran (oxolane) ring. This structural motif offers unique advantages in drug design:

  • Conformational Restriction: The quaternary center at C3 locks the orientation of the carboxylic acid, reducing the entropic penalty upon binding to protein targets.

  • Bioisosterism: It functions as a cyclic, non-hydrolyzable isostere of Serine or Threonine , where the hydroxyl group is masked as a methyl ether to improve metabolic stability and lipophilicity.

  • Electronic Modulation: The

    
    -methoxy group exerts an inductive electron-withdrawing effect (-I), increasing the acidity of the carboxylic acid compared to the unsubstituted analog.
    

Physicochemical Properties (Predicted & Comparative)

The following data compares the target molecule with its structural analogs to highlight its distinct profile.

PropertyThis compound3-Methyl-THF-3-carboxylic acidMethoxyacetic Acid (Linear Analog)
Molecular Weight 146.14 g/mol 130.14 g/mol 90.08 g/mol
pKa (Acid) 3.6 – 3.9 (Predicted)~4.83.57
LogP (Lipophilicity) 0.1 – 0.3 0.8 – 1.1-0.6
H-Bond Donors 1 (COOH)1 (COOH)1
H-Bond Acceptors 4 (Ring O, OMe, COOH)33
Topological PSA ~66 Ų~46 Ų~46 Ų

Key Insight: The pKa is significantly lower than typical aliphatic acids (pKa ~4.8) due to the


-alkoxy effect. This implies the molecule will be fully ionized at physiological pH (7.4), improving aqueous solubility but potentially limiting passive membrane permeability unless masked as a prodrug.

Synthetic Methodologies

Synthesis of geminal


-alkoxy acids in cyclic systems requires constructing the quaternary center. Two primary routes are established for this class of compounds.
Route A: The Cyanohydrin Strategy (Scalable)

This route uses tetrahydrofuran-3-one as the starting material. It is preferred for generating the quaternary center with high fidelity.

  • Cyanohydrin Formation: Reaction of the ketone with TMSCN (trimethylsilyl cyanide) and a Lewis acid catalyst (e.g., ZnI

    
    ).
    
  • O-Methylation: Treatment of the intermediate cyanohydrin with a base (NaH) and methyl iodide (MeI). Note: This step can be competitive with elimination; phase-transfer catalysis is often employed.

  • Hydrolysis: Acid-mediated hydrolysis (HCl/AcOH) converts the nitrile to the carboxylic acid.

Route B: The Bargellini Reaction (Specialized)

A classic multicomponent reaction involving a ketone, chloroform, and a hydroxide base. While typically used for hindered ketones, it can be adapted for cyclic ethers.

  • Reagents: Tetrahydrofuran-3-one, Chloroform (CHCl

    
    ), KOH, Methanol.
    
  • Mechanism: Generation of the trichloromethy carbanion, addition to the ketone, epoxide formation, and ring opening by methoxide.

  • Outcome: Direct formation of the

    
    -methoxy acid derivative.
    
Visualization: Synthetic Pathways

Synthesis Ketone Tetrahydrofuran-3-one Cyanohydrin TMS-Cyanohydrin Intermediate Ketone->Cyanohydrin TMSCN, ZnI2 Target 3-Methoxyoxolane- 3-carboxylic Acid Ketone->Target CHCl3, KOH, MeOH (Bargellini Rxn) MethoxyNitrile 3-Methoxy-3-cyano- oxolane Cyanohydrin->MethoxyNitrile NaH, MeI (O-Methylation) MethoxyNitrile->Target HCl/H2O (Hydrolysis)

Caption: Figure 1. Primary synthetic workflows for accessing the geminal alkoxy-acid scaffold. Route A (solid lines) is the standard stepwise approach; Route B (dashed) represents a direct multicomponent strategy.

Reactivity & Derivatization

The chemical behavior of this compound is dominated by the steric bulk of the quaternary center and the electronic influence of the ether oxygen.

Amide Coupling (Drug Discovery)
  • Challenge: The

    
    -methoxy group and the ring structure create steric hindrance, making standard coupling (EDC/NHS) sluggish.
    
  • Solution: Use high-activity coupling agents like HATU or COMU with a non-nucleophilic base (DIPEA) in DMF.

  • Protocol Note: Pre-activation of the acid for 15-30 minutes is critical before adding the amine.

Reduction to Amino-Alcohols
  • The carboxylic acid can be reduced to the primary alcohol (using BH

    
    -THF) to generate 3-methoxy-3-(hydroxymethyl)oxolane .
    
  • Application: This alcohol can be converted to a mesylate and displaced by amines to create constrained diamine scaffolds.

Stereochemistry

The molecule possesses a chiral center at C3.

  • Resolution: Enantiomers are typically separated via chiral HPLC (e.g., Chiralpak AD-H columns) or via salt formation with chiral amines (e.g.,

    
    -methylbenzylamine).
    
  • Significance: In biological systems, the (S)- and (R)-enantiomers will likely exhibit distinct binding profiles due to the fixed vector of the carboxylate.

Applications in Drug Design

This molecule is a high-value "Fragment" in FBDD (Fragment-Based Drug Discovery).

  • Serine Bioisostere: It mimics the geometry of a cyclic serine where the side-chain hydroxyl is methylated. This prevents metabolic glucuronidation (a common clearance pathway for alcohols).

  • GABA Analogues: If the carboxylic acid is converted to an amine (via Curtius rearrangement), the resulting scaffold (3-methoxy-3-amino-oxolane) is a conformationally restricted analog of the neurotransmitter GABA.

  • Solubility Enhancer: Appending this motif to a hydrophobic drug core can lower LogP and improve metabolic stability without introducing a labile hydroxyl group.

Safety & Handling

  • Hazards: As an organic acid, it causes skin and eye irritation (H315, H319). The

    
    -methoxy functionality is stable, but the compound should be stored under desiccation to prevent moisture absorption.
    
  • Storage: Keep at 2-8°C under inert atmosphere (Argon/Nitrogen).

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Context: Bioisosterism of cyclic ethers and carboxylic acids).
  • Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH.
  • PubChem Compound Summary. (2024). 3-Methoxycyclohexanecarboxylic acid (Analogous properties). Link

  • Bargellini, G. (1906). Reaction of ketones with chloroform. Gazzetta Chimica Italiana. (Context: Synthesis of alpha-alkoxy acids).
  • Wolfe, J. P. (2004).[1] Stereoselective Synthesis of Tetrahydrofurans. J. Am. Chem. Soc. Link

Sources

A Comprehensive Technical Guide to the Synthesis of 3-Methoxyoxolane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed, scientifically-grounded methodology for the synthesis of 3-Methoxyoxolane-3-carboxylic acid, a valuable heterocyclic building block for drug discovery and development. The proposed synthetic pathway is designed for robustness and scalability, beginning from the commercially available precursor 1,2,4-butanetriol. The strategy hinges on the construction of a key intermediate, an ethyl 3-hydroxyoxolane-3-carboxylate, followed by a Williamson ether synthesis to install the target methoxy group, and concluding with saponification. This document offers in-depth explanations of the chemical principles, step-by-step experimental protocols, and visual diagrams to ensure clarity and reproducibility for researchers and professionals in the field of organic synthesis and medicinal chemistry.

Introduction and Strategic Overview

The oxolane (tetrahydrofuran) ring is a privileged scaffold found in numerous natural products and pharmaceutically active compounds. Substitution at the C3 position with both an ether and a carboxylic acid moiety, as in this compound, creates a stereocenter and provides two distinct functional handles for further chemical modification. This makes the title compound a highly attractive building block for creating diverse molecular architectures in drug development programs.

This guide details a logical and efficient multi-step synthesis. Instead of attempting a direct, one-pot synthesis which is chemically challenging, we employ a robust strategy centered on the sequential construction and modification of the oxolane core. The overall approach can be summarized in three key stages:

  • Core Synthesis: Formation of the 3-oxolane ring and installation of the hydroxyl and carboxylate precursor groups.

  • Key Functionalization: Methylation of the tertiary alcohol via a Williamson ether synthesis.

  • Final Deprotection: Hydrolysis of the ester to yield the final carboxylic acid.

This methodology was designed to rely on well-understood, high-yielding reactions, ensuring a reliable and reproducible pathway.

Retrosynthetic Analysis

A retrosynthetic approach reveals a practical path from our target molecule to simple, accessible starting materials. The final carboxylic acid can be obtained from its corresponding ethyl ester via saponification. The crucial C-O methyl bond of the ether points directly to a Williamson ether synthesis, a reliable method for forming ethers from an alcohol and an alkyl halide.[1] This identifies our key intermediate: ethyl 3-hydroxyoxolane-3-carboxylate . This intermediate, in turn, can be disconnected at the C2-C3 bond, suggesting a nucleophilic addition of an acetate equivalent to a ketone. This leads us back to 3-oxotetrahydrofuran , which is accessible via oxidation of 3-hydroxytetrahydrofuran . Finally, the oxolane ring itself can be formed via the acid-catalyzed dehydration of 1,2,4-butanetriol .[2][3]

G Target This compound Ester Ethyl 3-Methoxyoxolane-3-carboxylate Target->Ester Saponification HydroxyEster Ethyl 3-hydroxyoxolane-3-carboxylate (Key Intermediate) Ester->HydroxyEster Williamson Ether Synthesis Ketone 3-Oxotetrahydrofuran HydroxyEster->Ketone Reformatsky Reaction Alcohol 3-Hydroxytetrahydrofuran Ketone->Alcohol Oxidation Triol 1,2,4-Butanetriol (Starting Material) Alcohol->Triol Dehydration/Cyclization G Triol 1,2,4-Butanetriol Alcohol 3-Hydroxytetrahydrofuran Triol->Alcohol p-TsOH, Heat Ketone 3-Oxotetrahydrofuran Alcohol->Ketone TEMPO, TCCA HydroxyEster Ethyl 3-hydroxyoxolane-3-carboxylate Ketone->HydroxyEster BrCH₂CO₂Et, Zn MethoxyEster Ethyl 3-methoxyoxolane-3-carboxylate HydroxyEster->MethoxyEster 1. NaH 2. MeI Acid This compound MethoxyEster->Acid NaOH, H₃O⁺

Sources

3-Methoxyoxolane-3-Carboxylic Acid: A Theoretical & Physicochemical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quaternary Advantage

In the modern pursuit of Fsp3-rich drug candidates, 3-methoxyoxolane-3-carboxylic acid represents a high-value scaffold. Unlike planar aromatic carboxylic acids, this molecule offers a distinct three-dimensional vector due to the quaternary carbon at position 3 .

This guide analyzes the theoretical properties of this scaffold, focusing on the geminal disubstitution effect (Thorpe-Ingold effect) which restricts conformational freedom, potentially lowering the entropic penalty of binding to protein targets. Furthermore, the presence of the methoxy group alpha to the carboxylate introduces significant electronic modulation, enhancing acidity and metabolic stability compared to its alkyl analogs.

Physicochemical Profile (Theoretical)

The introduction of an electronegative methoxy group at the


-position relative to the carboxylic acid drastically alters the electronic landscape compared to the parent tetrahydrofuran-3-carboxylic acid.
Predicted Parameters

Data derived from substituent contribution algorithms and comparative QSAR analysis of


-alkoxy acids.
ParameterPredicted ValueMechanistic Rationale
pKa (Acid) 3.2 – 3.5 Significant decrease from standard aliphatic acids (~4.8) due to the strong -I (inductive) effect of the geminal methoxy group and the ring oxygen.
LogP (Oct/Wat) -0.2 to +0.3 The molecule is a "polar fragment." The lipophilic methoxy group is offset by the hydrophilic carboxyl and ether ring.
TPSA 66.4 Ų Sum of Carboxyl (37.3) + Ether (9.2) + Methoxy (9.2). Ideal for BBB penetration if esterified/amidated.
H-Bond Donors 1 Carboxylic acid -OH.
H-Bond Acceptors 4 Carbonyl O, Hydroxyl O, Ring O, Methoxy O.
Rotatable Bonds 2 C3-COOH and C3-OMe (Ring bonds are constrained).
Electronic Modulation

The alpha-methoxy group exerts a "through-bond" electron-withdrawing effect.

  • Acidity: The conjugate base (carboxylate) is stabilized by the electron-withdrawing methoxy group, making this acid roughly 10x more acidic than acetic acid.

  • Reactivity: The carbonyl carbon is more electrophilic than simple aliphatic acids, suggesting faster reaction rates in amide coupling (drug synthesis) but also higher susceptibility to hydrolysis if converted to an ester.

Structural Dynamics: The Gem-Disubstituent Effect

The defining feature of this molecule is the quaternary center at C3. In unsubstituted tetrahydrofuran, the ring undergoes rapid pseudorotation between Envelope (


) and Twist (

) conformations.
Conformational Locking

The bulky 3,3-disubstitution imposes a Thorpe-Ingold effect . To minimize steric repulsion between the carboxyl and methoxy groups, the internal ring angle at C3 compresses, forcing the ring into a preferred puckered conformation (likely an Envelope form where C3 is the flap).

  • Entropic Benefit: When used as a ligand, the molecule is "pre-organized." It loses less entropy upon binding compared to a flexible linear ether, potentially increasing binding affinity (

    
    ).
    
Computational Protocol (DFT)

To validate these theoretical conformations, the following density functional theory (DFT) workflow is recommended. This protocol is designed to disentangle the shallow energy wells typical of five-membered rings.

DFT_Protocol Start Input Structure (3D Coordinates) ConfSearch Conformational Search (Monte Carlo/MMFF94) Start->ConfSearch Generate Rotamers DFT_Opt Geometry Optimization B3LYP-D3(BJ)/6-31G* ConfSearch->DFT_Opt Top 10 conformers Freq Frequency Calc (Verify Minima) DFT_Opt->Freq No imaginary freq HighLevel Single Point Energy aug-cc-pVTZ Freq->HighLevel Refine Energy Output Boltzmann Weighted Conformers HighLevel->Output Calculate % Pop

Figure 1: Recommended Computational Workflow for 3,3-Disubstituted THF Analysis.

Synthetic Accessibility & Retrosynthesis

While this compound is a specific target, its synthesis follows the logic of quaternary center formation. The most robust theoretical route avoids the difficult alkylation of a tertiary center and instead utilizes the cyanohydrin intermediate from the corresponding ketone.

Retrosynthetic Logic
  • Target: this compound.[1][2][3]

  • Disconnection: C3-Carboxyl bond (difficult) or Functional Group Interconversion (FGI) from Nitrile.

  • Precursor: 3-Methoxyoxolane-3-carbonitrile.

  • Starting Material: 3-Oxotetrahydrofuran (commercially available).

Proposed Synthetic Pathway

Synthesis cluster_conditions Key Conditions Target 3-Methoxyoxolane- 3-carboxylic acid Inter1 Intermediate A (Nitrile) Inter1->Target HCl/H2O, Heat (Hydrolysis) Inter2 Intermediate B (Cyanohydrin) Inter2->Inter1 MeI, Ag2O (O-Methylation) Start Starting Material 3-Oxotetrahydrofuran Start->Inter2 TMSCN, ZnI2 (Cyanosilylation) Info Step 2 requires mild base to prevent elimination.

Figure 2: Retrosynthetic pathway utilizing the commercially available 3-oxotetrahydrofuran.

Self-Validating Step: The formation of the cyanohydrin is reversible. To drive the reaction forward, the subsequent O-methylation must be performed under conditions that do not promote the retro-cyanohydrin reaction. The use of Silver(I) Oxide (


) with Methyl Iodide (

) is a classic method for alkylating base-sensitive alcohols.

Medicinal Chemistry Applications

Metabolic Blocking

In standard tetrahydrofuran rings, the


-carbons (C2 and C5) are susceptible to oxidative metabolism by Cytochrome P450 (leading to ring opening). The C3 position is less reactive, but 3-substitution can sterically shield the ring oxygen, further reducing metabolic liability at C2/C5.
Bioisosterism

This scaffold serves as a cyclic, non-aromatic bioisostere for:

  • 
    -Methoxy acids:  Rigid analog of 2-methoxybutanoic acid.
    
  • Quaternary Amino Acids: If the methoxy group is replaced by an amine, it becomes a constrained serine/threonine analog.

  • Proline Mimics: In peptide backbones, it introduces a "kink" similar to proline but with altered hydrogen bonding capabilities (ether acceptor instead of amine donor).

References

  • Conformational Analysis of THF Derivatives

    • Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol. (2024).[4] York University.

  • Gem-Disubstituent Effect (Thorpe-Ingold)

    • Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. (2005).[5] Chemical Reviews.

  • Synthesis of 3,3-Disubstituted THFs

    • Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans. (2010).[6] National Institutes of Health (PMC).

  • Acidity of Alpha-Substituted Acids

    • pKa Data for Alpha-Methoxy Carboxylic Acids. (2025).[5] Pearson Chemistry / Scribd Data Tables.

  • Related Scaffold Properties (3-Methyloxetane-3-carboxylic acid)

    • Sigma-Aldrich Product Specification: 3-Methyloxetane-3-carboxylic acid.

Sources

Physicochemical properties of 3-Methoxyoxolane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxyoxolane-3-carboxylic Acid

Abstract: This technical guide provides a comprehensive framework for the characterization of this compound, a novel heterocyclic compound with potential applications in medicinal chemistry. Recognizing the absence of extensive published data on this specific molecule, this document serves as both a theoretical overview and a practical guide for researchers. It outlines the critical physicochemical properties—pKa, lipophilicity (logP), and aqueous solubility—that dictate a molecule's pharmacokinetic and pharmacodynamic behavior. For each property, we delve into its significance in drug discovery, present methodologies for its experimental determination, and explain the causal science behind the protocols. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize novel chemical entities and bridge the gap between molecular structure and biological function.

Introduction: The Rationale for Characterization

In modern drug discovery, the adage "structure dictates function" is paramount. However, the journey from a promising molecular structure to a viable drug candidate is governed by a set of fundamental physicochemical properties. These properties, including acidity, lipophilicity, and solubility, determine a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[1][2] The failure to optimize these characteristics early in the discovery pipeline is a significant cause of attrition for many potential therapeutics.[3]

This compound presents an interesting scaffold for medicinal chemists. It combines a saturated heterocyclic oxolane (tetrahydrofuran) ring, which can improve solubility and metabolic stability, with a carboxylic acid, a common pharmacophore for interacting with biological targets.[4] The strategic placement of a methoxy group at the C3 position alongside the carboxyl group introduces a unique electronic and steric environment.

This guide provides the essential theoretical background and detailed experimental protocols required to fully characterize the physicochemical profile of this compound, enabling a data-driven approach to its potential development.

Molecular Structure and Predicted Properties

A thorough characterization begins with the fundamental structure and computationally predicted properties. These predictions, while not a substitute for experimental data, are invaluable for hypothesis generation and experimental design.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₁₀O₄

  • Molecular Weight: 146.14 g/mol

  • Key Features:

    • Oxolane Ring: A five-membered saturated ether ring.

    • Carboxylic Acid: A key acidic functional group (-COOH).

    • Quaternary Center (C3): The carbon atom bearing both the methoxy and carboxyl groups.

Table 1: Predicted Physicochemical Properties of this compound
PropertyPredicted ValueSignificance in Drug Discovery
pKa 3.5 - 4.5Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding.
logP ~0.5 - 1.5Measures lipophilicity; critical for membrane permeability and target engagement. Values in this range often represent a good balance between solubility and permeability.[5]
Aqueous Solubility Moderate to HighEssential for absorption and formulation. Poor solubility can lead to low bioavailability.[6]
Polar Surface Area (PSA) ~55-65 ŲInfluences membrane transport and hydrogen bonding potential.

Note: These values are estimations based on the constituent functional groups and similar known structures. Experimental verification is mandatory.

Acidity (pKa): The Ionization Constant

The acid dissociation constant, or pKa, is arguably the most critical physicochemical parameter for any ionizable drug candidate. It is the pH at which the compound exists in a 50:50 ratio of its protonated (neutral) and deprotonated (ionized) forms. This equilibrium directly influences how the molecule behaves in different biological compartments, from the acidic environment of the stomach to the near-neutral pH of the blood.

Causality & Scientific Importance

The carboxylic acid moiety of this compound is the primary acidic center. Its pKa value dictates the extent of ionization at physiological pH (approx. 7.4).

  • Absorption: The neutral form of a molecule is generally more lipophilic and thus more readily absorbed across lipid membranes like the intestinal wall. A lower pKa means the compound will be predominantly ionized in the intestines, potentially reducing passive diffusion.

  • Solubility: The ionized (deprotonated) form is typically much more soluble in aqueous media than the neutral form.

  • Target Binding: The charge state can be critical for electrostatic interactions with the amino acid residues in a biological target's binding pocket.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and reliable method for determining pKa.[7] It involves monitoring the pH of a solution of the analyte as a titrant (a strong base, in this case) is added incrementally. The inflection point of the resulting titration curve corresponds to the pKa.[8]

Materials & Equipment:

  • This compound

  • Calibrated pH meter and electrode

  • Automated titrator or manual burette (Class A)

  • Magnetic stirrer and stir bar

  • 0.1 M Sodium Hydroxide (NaOH) solution, standardized

  • 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)[8]

  • Nitrogen gas source

  • Reaction vessel

Step-by-Step Methodology:

  • Solution Preparation: Prepare a solution of this compound (e.g., 1 mM) in the 0.15 M KCl solution. The KCl mitigates changes in ionic activity during titration.

  • Inert Atmosphere: Purge the solution with nitrogen gas for 10-15 minutes to displace dissolved CO₂, which can interfere with the titration by forming carbonic acid.[8] Maintain a gentle nitrogen blanket over the solution throughout the experiment.

  • System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) immediately before use.

  • Titration:

    • Place the reaction vessel on the magnetic stirrer and immerse the pH electrode.

    • Begin stirring to ensure homogeneity.

    • Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.02 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

    • The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This point is identified as the center of the flattest region of the curve (the buffer region).[8]

    • Alternatively, calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point. The pKa is the pH at exactly half of this volume.

Diagram: Potentiometric Titration Workflow

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Prepare Analyte Solution (1 mM in 0.15 M KCl) prep2 Purge with N2 (Remove dissolved CO2) prep1->prep2 prep3 Calibrate pH Meter (pH 4, 7, 10 buffers) prep2->prep3 titrate1 Add 0.1 M NaOH in small increments prep3->titrate1 titrate2 Record Stabilized pH & Titrant Volume titrate1->titrate2 analysis1 Plot pH vs. Volume titrate2->analysis1 analysis2 Determine Equivalence Point (Peak of 1st Derivative) analysis1->analysis2 analysis3 Calculate Half-Equivalence Point analysis2->analysis3 analysis4 Determine pKa (pH at Half-Equivalence Point) analysis3->analysis4

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP): The Partition Coefficient

Lipophilicity, the "fat-loving" nature of a molecule, is a measure of its ability to partition between a lipid-like (non-polar) environment and an aqueous (polar) environment. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. This parameter is a cornerstone of medicinal chemistry as it heavily influences a drug's ability to cross biological membranes.[5]

Causality & Scientific Importance
  • Membrane Permeability: High lipophilicity generally correlates with better permeability across the lipid bilayers of cell membranes. However, excessively high logP can cause the compound to become trapped in membranes, leading to poor bioavailability and potential toxicity.[1]

  • Aqueous Solubility: There is often an inverse relationship between lipophilicity and aqueous solubility. A delicate balance must be struck to ensure a compound is soluble enough for formulation but lipophilic enough for absorption.[5]

  • Metabolism: Highly lipophilic compounds are often more susceptible to metabolism by cytochrome P450 enzymes in the liver.

  • Protein Binding: Lipophilic molecules tend to bind more readily to plasma proteins like albumin, which can reduce the concentration of free drug available to act on the target.

Experimental Protocol: logP Determination by Shake-Flask Method

The shake-flask method is the gold standard for logP determination.[9] It involves directly measuring the concentration of the analyte in both the n-octanol and aqueous phases after they have reached equilibrium.

Materials & Equipment:

  • This compound

  • n-Octanol (reagent grade)

  • Phosphate buffer (pH 7.4)

  • Separatory funnels or centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge (if necessary for phase separation)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Step-by-Step Methodology:

  • Solvent Pre-saturation: Before the experiment, vigorously mix equal volumes of n-octanol and the aqueous buffer for at least 24 hours. Allow the phases to separate completely. This ensures that each phase is saturated with the other, preventing volume changes during the actual experiment.[10]

  • Compound Addition: Prepare a stock solution of this compound in the pre-saturated aqueous buffer. Add a known volume of this stock solution to a tube containing a known volume of pre-saturated n-octanol. The final concentration should be low enough to avoid saturation in either phase.

  • Equilibration: Seal the tube and shake it vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Allow the mixture to stand until the two phases have clearly separated. If an emulsion forms, centrifugation (e.g., 3000 rpm for 10 minutes) can be used to break it.

  • Quantification:

    • Carefully withdraw an aliquot from each phase.

    • Analyze the concentration of the compound in both the n-octanol phase (C_oct) and the aqueous phase (C_aq) using a validated analytical method like HPLC-UV. A calibration curve must be prepared for accurate quantification.

  • Calculation: The partition coefficient (P) is the ratio of the concentrations. The logP is its base-10 logarithm.

    • P = C_oct / C_aq

    • logP = log₁₀(P)

Diagram: Shake-Flask logP Determination Workflow

G start Start prep Pre-saturate n-Octanol and Aqueous Buffer (pH 7.4) start->prep add Add Analyte to Biphasic System prep->add shake Shake to Equilibrate add->shake separate Separate Phases (Centrifuge if needed) shake->separate quantify_oct Quantify [Analyte] in Octanol Phase (Coct) separate->quantify_oct quantify_aq Quantify [Analyte] in Aqueous Phase (Caq) separate->quantify_aq calc Calculate logP = log10(Coct / Caq) quantify_oct->calc quantify_aq->calc end_node End calc->end_node

Caption: Workflow for logP determination via the shake-flask method.

Aqueous Solubility

Aqueous solubility is the maximum concentration of a compound that can dissolve in water (or a buffered aqueous solution) at a given temperature. It is a critical property that can be a major hurdle in drug development.[6] Poor solubility can lead to incomplete absorption, low bioavailability, and challenges in developing intravenous formulations.[6][11]

Causality & Scientific Importance

Solubility is governed by the interplay between the energy required to break the compound's crystal lattice and the energy released upon its solvation by water molecules.[5]

  • For ionizable compounds like this compound, solubility is highly pH-dependent. [6] At pH values significantly below its pKa, the neutral, less soluble form will dominate. At pH values above its pKa, the deprotonated, more soluble carboxylate form will be prevalent.

  • Impact on ADME: Low solubility is a primary cause of poor oral absorption.[6] It can also make in vitro biological assays challenging, as the compound may precipitate out of the test medium.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

This method determines the equilibrium or thermodynamic solubility, which is the most relevant measure for drug development.[6][12] It involves creating a saturated solution and measuring the concentration of the dissolved compound.

Materials & Equipment:

  • This compound (solid)

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Small glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C)

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrument for quantification (HPLC-UV, LC-MS)

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of PBS (pH 7.4). The excess solid should be clearly visible to ensure a saturated solution is formed.

  • Equilibration: Seal the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C) for at least 24-48 hours. This extended time ensures that the system reaches thermodynamic equilibrium.[13]

  • Sample Collection & Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, taking care not to disturb the solid material.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

  • Dilution & Quantification: Dilute the clear filtrate with a suitable solvent (e.g., the mobile phase for HPLC) to a concentration within the linear range of the analytical instrument.

  • Analysis: Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve. This concentration represents the thermodynamic solubility.

Summary and Path Forward

The physicochemical properties of this compound are fundamental to understanding its potential as a drug candidate. This guide has detailed the significance of pKa, logP, and aqueous solubility and provided robust, field-proven protocols for their experimental determination. By systematically applying these methodologies, researchers can generate a comprehensive data package that enables informed decision-making in the drug discovery process. The interplay of these properties—acidity influencing solubility, which in turn is balanced by lipophilicity—paints a complete picture of how this molecule will behave in a biological system, paving the way for its rational optimization and development.

References

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
  • Gleeson, M. P. (2008). Generation of a set of simple, interpretable ADMET rules of thumb. Journal of Medicinal Chemistry, 51(4), 817-834.
  • Hughes, J. D., Blagg, J., Price, D. A., et al. (2008). Physiochemical drug properties associated with in vivo toxicological outcomes. Bioorganic & Medicinal Chemistry Letters, 18(17), 4872-4875.
  • Kerns, E. H., & Di, L. (2008). Drug-like properties: Concepts, structure, and methods. Academic Press.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Warring, S. (2011). Improving drug candidates by design: A focus on physicochemical properties as a means of improving compound disposition and safety. Chemical Research in Toxicology, 24(8), 1215-1227.
  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024). Longdom Publishing. [Link]

  • Importance of Physicochemical Properties In Drug Discovery. (2015). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Box, K., & Comer, J. (n.d.). The Determination of pKa using UV-Visible Spectrophotometry. Sirius Analytical.
  • ECETOC. (2005). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Technical Report No. 96. [Link]

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Determination of aqueous solubility by heating and equilibration: A technical note. The AAPS Journal, 10(2), 244-247. [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Solubility of Drugs. IntechOpen. [Link]

  • Sangster, J. (1997). Octanol-Water Partition Coefficients: Fundamentals and Physical Chemistry. John Wiley & Sons.
  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (2007). PubMed. [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. [Link]

  • Huesgen, A. G. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies Application Note. [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204.
  • Development of Methods for the Determination of pKa Values. (2011). PMC. [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013). American Pharmaceutical Review. [Link]

  • Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PMC. [Link]

  • Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. (n.d.). ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Prospective Crystal Structure of 3-Methoxyoxolane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract: The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its physicochemical properties and biological activity. For novel chemical entities in drug discovery, single-crystal X-ray diffraction (SC-XRD) remains the gold standard for elucidating molecular structure. This guide focuses on 3-methoxyoxolane-3-carboxylic acid, a substituted heterocyclic compound with potential applications in medicinal chemistry. To date, a solved crystal structure for this specific molecule has not been reported in the public domain. Therefore, this document serves as a comprehensive technical whitepaper outlining the theoretical and practical workflow for its synthesis, crystallization, and ultimate structure determination and analysis via SC-XRD. By detailing a robust, field-proven methodology, we provide a self-validating framework for researchers to pursue the crystallographic analysis of this and similar small molecules.

Part 1: Synthesis and Purification of this compound

A prerequisite for any successful crystallographic study is the availability of high-purity material. The synthesis of this compound is not widely documented, thus a plausible synthetic route is proposed based on established organic chemistry principles for related oxetane and azetidine derivatives.[1][2] The proposed pathway aims to produce a crystalline solid with a purity of >98%, which is generally recommended for crystallization trials.[3]

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from a commercially available precursor, ethyl 3-oxooxolane-3-carboxylate. The workflow involves the formation of the methoxy group followed by saponification of the ester to yield the target carboxylic acid.

cluster_0 Step 1: O-Methylation cluster_1 Step 2: Saponification cluster_2 Purification A Ethyl 3-oxooxolane-3-carboxylate D Ethyl 3-methoxyoxolane-3-carboxylate A->D Reaction in Acetone B Methylating Agent (e.g., (CH₃)₂SO₄) B->D C Mild Base (e.g., K₂CO₃) C->D G This compound D->G Hydrolysis E NaOH (aq) E->G F Acid Workup (e.g., HCl) F->G H Recrystallization or Chromatography G->H I High-Purity Crystalline Solid H->I

Caption: Proposed synthetic and purification workflow for this compound.

Experimental Protocol: Synthesis
  • O-Methylation: To a solution of ethyl 3-oxooxolane-3-carboxylate in anhydrous acetone, add 1.5 equivalents of a mild base such as potassium carbonate. Stir the suspension at room temperature for 30 minutes. Add 1.2 equivalents of a methylating agent (e.g., dimethyl sulfate) dropwise. Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed. After cooling, filter the inorganic salts and concentrate the filtrate under reduced pressure.

  • Saponification: Dissolve the crude ethyl 3-methoxyoxolane-3-carboxylate in a mixture of ethanol and water. Add 2.0 equivalents of sodium hydroxide and stir the mixture at 50°C for several hours. The progress of the ester hydrolysis should be monitored by TLC or LC-MS.[4]

  • Acidification and Extraction: Once the hydrolysis is complete, cool the reaction mixture in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product should be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to yield the high-purity this compound.[5] The purity should be confirmed by NMR spectroscopy and LC-MS.

Part 2: Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step in a crystallographic experiment.[6] It is an empirical process that requires screening of various conditions. For a small organic molecule like this compound, several techniques can be employed.

Crystallization Methodologies
MethodDescriptionKey Parameters
Slow Evaporation A nearly saturated solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly, thereby increasing the solute concentration to the point of supersaturation and crystallization.[7]Solvent choice, temperature, evaporation rate.
Vapor Diffusion A concentrated solution of the compound in a small open vial is placed inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor diffuses into the compound's solution, reducing its solubility and inducing crystallization.[3]Solvent/anti-solvent pair, temperature, concentration.
Anti-solvent Crystallization An anti-solvent (in which the compound is insoluble) is slowly added to a saturated solution of the compound, or a solution of the compound is layered with the anti-solvent, causing crystallization at the interface.[7]Solvent/anti-solvent pair, rate of addition/diffusion.
Step-by-Step Protocol: Crystallization Screening
  • Solvent Screening: Determine the solubility of the purified compound in a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes). A good starting point for crystallization is a solvent in which the compound has moderate solubility.[8]

  • Prepare Saturated Solutions: Prepare nearly saturated solutions of the compound (e.g., 5-10 mg) in small, clean glass vials (e.g., 1-4 mL) using the most promising solvents identified in the previous step.

  • Set up Crystallization Trials:

    • Slow Evaporation: Cover the vials with parafilm and pierce a few small holes with a needle. Place the vials in a vibration-free environment.[3]

    • Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of the concentrated solution on a siliconized glass slide. Invert the slide over a well containing an anti-solvent. Seal the well.

    • Anti-solvent Layering: Carefully layer a less dense anti-solvent on top of the saturated solution in a narrow tube (like an NMR tube).

  • Monitor and Optimize: Regularly inspect the trials under a microscope over several days to weeks. If crystals form, observe their quality (e.g., single, well-formed, clear). If no crystals form, or if only precipitate or poor-quality crystals are obtained, systematically vary the parameters (concentration, temperature, solvent/anti-solvent system).

Part 3: Single-Crystal X-ray Diffraction Data Collection

Once a suitable single crystal (typically with dimensions of 0.1-0.3 mm in all directions) is obtained, it can be analyzed by SC-XRD to determine its atomic structure.[6][9]

A Select & Mount Crystal B Screen Crystal on Diffractometer A->B X-ray beam C Determine Unit Cell & Crystal System B->C Indexing D Full Data Collection Strategy C->D Software calculation E Integrate Raw Diffraction Images D->E Data acquisition F Scale & Merge Data E->F Corrections for absorption, etc. G Final Reflection Data File (hkl) F->G Final dataset

Caption: Workflow for single-crystal X-ray diffraction data collection and processing.

Experimental Protocol: Data Collection
  • Crystal Mounting: A selected crystal is carefully mounted on a goniometer head, often using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures (typically 100 K) to minimize thermal motion and radiation damage.

  • Instrumentation: The mounted crystal is placed on a modern single-crystal X-ray diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).[9]

  • Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the Bravais lattice of the crystal.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam. The strategy for data collection is optimized to ensure high completeness and redundancy of the data.[10]

  • Data Processing: The raw diffraction images are processed using specialized software. This involves:

    • Integration: Determining the intensities of the individual diffraction spots (reflections).

    • Scaling and Merging: Applying various corrections (e.g., for absorption, crystal decay) and merging symmetry-equivalent reflections to produce a final data file containing the Miller indices (h, k, l) and the corresponding intensities for each unique reflection.

Part 4: Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure, which involves determining the positions of all atoms in the unit cell.

Methodology
  • Structure Solution: For small molecules, the phase problem is typically solved using direct methods. These methods use statistical relationships between the intensities of the reflections to derive initial phase estimates, which are then used to calculate an initial electron density map. Software such as SHELXT or SIR is commonly used for this step.[11]

  • Model Building: From the initial electron density map, a preliminary molecular model is built by identifying atomic positions.

  • Structure Refinement: The initial model is refined against the experimental diffraction data using a least-squares minimization procedure. This iterative process adjusts atomic parameters (positional coordinates, anisotropic displacement parameters) to improve the agreement between the calculated and observed structure factors. This is typically performed using software like SHELXL or Olex2-refine.[12][13]

  • Validation: The quality of the final refined structure is assessed using several metrics, including the R-factor (R1), weighted R-factor (wR2), and the goodness-of-fit (GooF). A final crystallographic information file (CIF) is generated, containing all relevant information about the crystal structure and the experiment.

Part 5: Predicted Structural Features of this compound

While the exact crystal structure is unknown, we can predict key molecular and supramolecular features based on the compound's chemical nature and data from similar structures.

Molecular Geometry (Predicted)

The oxolane (tetrahydrofuran) ring is expected to adopt a non-planar, puckered conformation, likely an envelope or twist form, to relieve ring strain. The carboxylic acid and methoxy groups will be situated at the C3 position.

ParameterPredicted Value RangeRationale
C-O (ether) 1.43 - 1.45 ÅTypical C-O single bond length in cyclic ethers.
C=O (carbonyl) 1.20 - 1.23 ÅStandard double bond length in carboxylic acids.
C-OH (carboxyl) 1.30 - 1.34 ÅPartial double bond character due to resonance.
O-C-O (carboxyl) ~123 - 126°sp² hybridization of the carboxyl carbon.
C-O-CH₃ (methoxy) ~117 - 120°sp³ oxygen with some steric influence.
Supramolecular Interactions: Hydrogen Bonding

The most significant intermolecular interaction governing the crystal packing will be hydrogen bonding involving the carboxylic acid group. Carboxylic acids typically form strong hydrogen bonds and are known to form predictable patterns or "synthons".[14]

  • Carboxylic Acid Dimer: The most common motif for carboxylic acids is the formation of a centrosymmetric dimer via two strong O-H···O=C hydrogen bonds, creating an R²₂(8) ring motif.[15][16][17][18] This is a highly probable packing feature for this compound.

  • Catemer Motif: Alternatively, a chain or "catemer" motif (C(4) chain) could form, where the hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of the next, forming a continuous chain.[17]

  • Other Interactions: Weaker C-H···O interactions involving the ether oxygen or the methoxy oxygen may also play a role in stabilizing the overall three-dimensional crystal lattice.

The specific synthon adopted will depend on the steric hindrance imposed by the rest of the molecule and the overall packing efficiency. The determination of the actual crystal structure will authoritatively reveal these crucial intermolecular interactions that dictate the solid-state properties of the compound.

References

  • ResearchGate. (n.d.). The carboxylic acid : amide R 2 2 (8) hydrogen bonded synthons formed in the crystal structures of 1-4. Retrieved from [Link]

  • RCSB PDB. (2023, February 15). Crystallography Software. Retrieved from [Link]

  • Schrödinger. (n.d.). PrimeX. Retrieved from [Link]

  • MDPI. (2022, October 18). Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]

  • Otterbein University. (n.d.). Crystallographic Facilities @ Otterbein. Retrieved from [Link]

  • PMC. (n.d.). Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid. Retrieved from [Link]

  • Deutsche Gesellschaft für Kristallographie. (2015, August 17). Single crystal structure refinement software. Retrieved from [Link]

  • CORE. (n.d.). Hydrogen-bonding interactions in the crystalline-phase structures of cinnamic acid derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.2: Structure and Properties of Carboxylic Acids. Retrieved from [Link]

  • IUCr Journals. (2024, July 30). How to grow crystals for X-ray crystallography. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Results for "Single Crystal X-ray Diffraction". Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Unknown Source. (n.d.).
  • ResearchGate. (2016, February 3). How do organic compounds single crystal X rays diffraction work? Retrieved from [Link]

  • ResearchGate. (2025, August 7). Solvent design for crystallization of carboxylic acids. Retrieved from [Link]

  • PubMed. (2014, January 23). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. Retrieved from [Link]

  • ESRF. (2025, June 26). Single-crystal X-ray diffraction reveals the crystal structure of a conductive hydrocarbon. Retrieved from [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • ResearchGate. (n.d.). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage | Request PDF. Retrieved from [Link]

  • PubMed. (2020, July 17). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Retrieved from [Link]

  • MDPI. (2007, July 27). Heterocycles [h]Fused onto 4-Oxoquinoline-3-Carboxylic Acid, Part IV. Convenient Synthesis of Substituted Hexahydro[14][15]Thiazepino[2,3-h]quinoline-9-carboxylic Acid and Its Tetrahydroquino[7,8-b]benzothiazepine Homolog. Retrieved from [Link]

  • PMC. (n.d.). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. Retrieved from [Link]

  • ACS Publications. (2022, June 29). Unexpected Isomerization of Oxetane-Carboxylic Acids | Organic Letters. Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling & Physicochemical Properties of 3-Methoxyoxolane-3-carboxylic Acid

[1][2][3][4]

Executive Summary & Compound Identity

This compound (also known as 3-methoxytetrahydrofuran-3-carboxylic acid) is a polar, heterocyclic building block used in the synthesis of advanced pharmaceutical intermediates.[1][2][3][4] Its structure features a tetrahydrofuran (oxolane) ring with geminal substitution at the C3 position: a carboxylic acid moiety and a methoxy group.[3][4]

This geminal substitution pattern significantly alters the solubility and acidity profile compared to simple tetrahydrofuran-3-carboxylic acid, primarily due to the electron-withdrawing inductive effect (-I) of the methoxy group and the increased polarity.[1][3][4]

Chemical Identity Table
PropertyDetail
IUPAC Name This compound
CAS Number 1204831-21-9
Molecular Formula C₆H₁₀O₄
Molecular Weight 146.14 g/mol
SMILES COC1(CCOC1)C(=O)O
Physical State Solid (White to off-white crystalline powder)

Physicochemical Property Profile

Due to the specialized nature of this building block, specific experimental values are often proprietary. The data below synthesizes available experimental precedents with high-fidelity computational models (ChemAxon/ACD/Labs algorithms) validated against analogous alpha-alkoxy acids.

Table 1: Solubility & Acidity Data
ParameterValue (Range/Est.)[3][4]Significance in Protocol Design
pKa (Acidic) 3.4 – 3.7 (Predicted)The

-methoxy group lowers pKa (increases acidity) relative to acetic acid (~4.76).[1][2][3][4] Critical: Solubility is highly pH-dependent.[1][2][3][4]
LogP (Octanol/Water) -0.4 to 0.1 Hydrophilic.[1][2][3][4] Indicates high water solubility and low permeability without formulation.[3][4]
LogD (pH 7.4) <-2.5 At physiological pH, the compound is >99.9% ionized (anionic), ensuring maximal aqueous solubility.[3][4]
Polar Surface Area (TPSA) ~65 Ų Moderate polarity; suggests good solubility in polar organic solvents (DMSO, MeOH).[3][4]
Table 2: Solvent Solubility Matrix (25°C)

Based on polarity matching and structural analogs.

SolventSolubility RatingEstimated Conc.Usage Recommendation
Water (pH < 2) High> 50 mg/mLUse for reverse-phase HPLC injection (acidified).[1][2][3][4]
Water (pH > 5) Very High> 100 mg/mLForms highly soluble carboxylate salts.[3][4]
DMSO High> 100 mg/mLPreferred solvent for stock solutions (100 mM).[3][4]
Methanol/Ethanol High> 50 mg/mLSuitable for recrystallization or transfer.[3][4]
Dichloromethane Moderate10–30 mg/mLVariable; depends on protonation state.[3][4]
Hexane/Heptane Negligible< 0.1 mg/mLUse as an anti-solvent for precipitation.[3][4]

Experimental Protocols for Solubility Determination

As a researcher working with CAS 1204831-21-9, you must validate these predicted values empirically.[1][2][3][4] The following protocols are designed to ensure data integrity.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The "Gold Standard" for equilibrium solubility.[1][2][3][4]

  • Preparation: Weigh 5–10 mg of solid this compound into a 2 mL chemically resistant glass vial.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., pH 7.4 phosphate buffer).[3][4]

    • Note: If the solid dissolves instantly, add more solid until saturation is visible (undissolved particles remain).[3][4]

  • Equilibration: Agitate at 25°C for 24 hours using a rotary shaker or thermomixer (600 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (saturated with sample first to prevent adsorption).

  • Quantification: Analyze the supernatant via HPLC-UV (210 nm detection for the carbonyl) or LC-MS.

    • Calibration: Construct a standard curve using a DMSO stock solution diluted into the mobile phase.[3][4]

Protocol B: Potentiometric pKa Determination

Required to understand pH-dependent solubility shifts.[1][2][3][4]

  • Setup: Use a potentiometric titrator (e.g., Sirius T3 or Mettler Toledo).[3][4]

  • Sample: Dissolve ~1 mg of compound in 10 mL of degassed water/KCl (ionic strength adjusted).

  • Titration: Titrate with 0.1 M KOH from pH 2.0 to pH 10.0.

  • Analysis: The inflection point in the titration curve represents the pKa.[3][4]

    • Expectation: A sharp inflection near pH 3.5 due to the inductive effect of the geminal methoxy group.[3][4]

Solubility Logic & Workflow Visualization

The following diagram illustrates the decision logic for handling this compound based on its solubility properties.

SolubilityWorkflowStartStart: Solid Sample(CAS 1204831-21-9)CheckPHDetermine Application pHStart->CheckPHAcidicAcidic Media (pH < 3)Compound is Neutral (COOH)CheckPH->AcidicpH < pKa (3.5)BasicNeutral/Basic Media (pH > 5)Compound is Anionic (COO-)CheckPH->BasicpH > pKa (3.5)Sol_AcidSolubility: Moderate/HighSoluble in DMSO, MeOH, WaterAcidic->Sol_AcidSol_BaseSolubility: Very HighForms Salts (Na+, K+)Basic->Sol_BasePurificationPurification Strategy:Extract from Acidic Water into DCM/EtOAcSol_Acid->PurificationFor IsolationStockPrepStock Prep:Dissolve in DMSO (100mM)Sol_Base->StockPrepFor Bio-Assay

Caption: Solubility behavior and handling workflow dependent on the ionization state of the carboxylic acid.

Structural Insights for Drug Design

Understanding the solubility of this specific scaffold provides insights for medicinal chemistry optimization:

  • The "Geminal Effect": The presence of the methoxy group at the same carbon as the carboxylic acid (C3) creates a "gem-disubstituted" center.[3][4] This often restricts conformational flexibility (the Thorpe-Ingold effect), potentially improving metabolic stability compared to the non-substituted analog.[3][4]

  • Acidity Enhancement: The electron-withdrawing oxygen of the methoxy group stabilizes the carboxylate anion via induction, lowering the pKa.[3][4] This means the compound will be ionized in the stomach (pH ~1.5-3.[1][2][3][4]5) to a greater extent than simple aliphatic acids, potentially affecting absorption if passive diffusion is required.[3][4]

  • Solubility Advantage: The ether oxygen acts as a hydrogen bond acceptor, increasing water solubility independent of ionization, making this a superior polar scaffold compared to a simple cycloalkyl acid.[3][4]

References

  • Chemical Identity & Supplier Data

    • This compound (CAS 1204831-21-9).[1][2][3][4][5][6][7][8] ChemicalBook & BLD Pharm Product Listings.[3][4]

    • Source: | [1][3][4]

  • Physicochemical Prediction Methodology

    • Calculated pKa and LogP values derived from substituent inductive effects (Taft equation) and fragment-based descriptors (ClogP).
    • Source: [1][2][3][4]

  • Solubility Protocols

    • Lipophilicity in Drug Discovery.[3][4] Expert Opinion on Drug Discovery, 2012.[3][4] (Standard Shake-Flask Methodologies).[1][2][3][4]

    • Source: [1][3][4]

Methodological & Application

High-Purity Synthesis of 3-Methoxyoxolane-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Quaternary Center Functionalization Protocol

Abstract

This application note details a robust, four-step synthetic protocol for the preparation of 3-methoxyoxolane-3-carboxylic acid (also known as 3-methoxytetrahydrofuran-3-carboxylic acid). This molecular scaffold is a high-value building block in medicinal chemistry, offering a polar, non-aromatic quaternary center that reduces metabolic liability compared to tertiary hydrogen analogs. The protocol utilizes a cyanosilylation strategy to install the quaternary carbon, followed by a Pinner-type methanolysis and Williamson ether synthesis. This guide prioritizes process safety, scalability, and impurity control.

Retrosynthetic Analysis & Strategy

The synthesis addresses two primary challenges: the construction of the quaternary carbon center at the 3-position of the oxolane ring and the subsequent O-methylation of a sterically hindered tertiary alcohol.

Strategic Disconnection:

  • C-C Bond Formation: The carboxyl group is introduced via nucleophilic addition of a cyanide equivalent to oxolan-3-one (tetrahydrofuran-3-one).

  • Functional Group Interconversion: The resulting cyanohydrin is hydrolyzed to a hydroxy-ester to facilitate purification and protection.

  • Etherification: The tertiary hydroxyl group is methylated using a strong base/alkyl halide system.

  • Deprotection: Final saponification yields the target acid.

Figure 1: Retrosynthetic logic flow from target molecule back to commercially available oxolan-3-one.

Detailed Experimental Protocol
Step 1: Cyanosilylation of Oxolan-3-one

This step installs the quaternary center. We utilize Trimethylsilyl cyanide (TMSCN) over HCN for enhanced safety and thermodynamics.

  • Reagents: Oxolan-3-one (1.0 equiv), TMSCN (1.2 equiv), Zinc Iodide (ZnI₂, 0.05 equiv).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Procedure:

    • Charge an oven-dried flask with oxolan-3-one and anhydrous DCM under Nitrogen atmosphere.

    • Add catalytic ZnI₂. (Note: The catalyst activates the carbonyl oxygen).

    • Add TMSCN dropwise at 0°C to control the exotherm.

    • Allow the reaction to warm to room temperature (20-25°C) and stir for 4–6 hours.

    • Monitoring: Monitor by TLC or GC-MS (disappearance of ketone).

    • Workup: Quench with saturated NaHCO₃. Extract with DCM.[1] Dry organic layer over MgSO₄ and concentrate in vacuo.

    • Output: 3-((trimethylsilyl)oxy)oxolane-3-carbonitrile (Crude oil, typically >95% purity).

Step 2: Pinner Methanolysis (One-Pot Deprotection & Esterification)

Direct acidic methanolysis converts the nitrile to the methyl ester while simultaneously removing the TMS group.

  • Reagents: Crude TMS-cyanohydrin, MeOH (excess), HCl (gas) or Acetyl Chloride.

  • Procedure:

    • Dissolve the crude intermediate in anhydrous MeOH (0.5 M concentration).

    • Cool to 0°C. Slowly add Acetyl Chloride (3.0 equiv) dropwise. (This generates anhydrous HCl in situ).

    • Heat the mixture to reflux (65°C) for 12–16 hours.

    • Mechanism: The nitrile forms an imidate intermediate, which is hydrolyzed by water (adventitious or added in workup) to the ester. The acidic conditions cleave the O-TMS bond.

    • Workup: Concentrate to remove MeOH. Dilute with water and extract with Ethyl Acetate (EtOAc). Wash with brine.

    • Purification: Silica gel chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

    • Output: Methyl 3-hydroxyoxolane-3-carboxylate.

Step 3: O-Methylation (Williamson Ether Synthesis)

Methylating a tertiary alcohol is the bottleneck. We employ Sodium Hydride (NaH) to generate the alkoxide, followed by Methyl Iodide (MeI).

  • Reagents: Methyl 3-hydroxyoxolane-3-carboxylate (1.0 equiv), NaH (60% dispersion, 1.5 equiv), MeI (2.0 equiv).

  • Solvent: DMF (anhydrous) or THF/DMF (9:1).

  • Procedure:

    • Suspend NaH in anhydrous DMF at 0°C under N₂.

    • Add the hydroxy-ester (dissolved in minimal DMF) dropwise. Evolution of H₂ gas will be observed.[2]

    • Stir at 0°C for 30 mins to ensure complete alkoxide formation.

    • Add MeI dropwise.

    • Allow to warm to RT and stir for 12 hours.

    • Critical Control: Do not heat excessively (>40°C) to avoid elimination side reactions or ester hydrolysis.

    • Workup: Quench carefully with cold water. Extract with Et₂O or EtOAc. Wash organic phase extensively with water (to remove DMF).

    • Output: Methyl 3-methoxyoxolane-3-carboxylate.

Step 4: Saponification
  • Reagents: Methyl 3-methoxyoxolane-3-carboxylate, LiOH·H₂O (2.0 equiv).

  • Solvent: THF:Water (3:1).

  • Procedure:

    • Dissolve ester in THF/Water. Add LiOH.

    • Stir at RT for 4 hours.

    • Workup: Acidify aqueous layer to pH 2 with 1N HCl. Extract with EtOAc (x3).

    • Isolation: Dry over Na₂SO₄ and concentrate. Recrystallization from Hexane/EtOAc or distillation may be required for high purity.

    • Final Product: This compound .

Key Parameters & Troubleshooting
ParameterCritical RangeEffect of Deviation
Moisture (Step 1) < 100 ppmWater hydrolyzes TMSCN to HCN (Safety hazard) and stops reaction.
Temperature (Step 3) 0°C to 25°CHigh temps (>50°C) promote elimination of the tertiary alcohol to the alkene.
Stoichiometry (Step 2) > 3 equiv HClInsufficient acid leads to incomplete conversion of nitrile to ester (amide byproduct).
Quench (Step 3) Slow additionRapid quenching of excess NaH can cause violent H₂ evolution and fire.
Mechanistic Pathway

Figure 2: Mechanistic simplification highlighting the nucleophilic addition and subsequent SN2 alkylation.

Safety & Handling (E-E-A-T)
  • Cyanide Hazard: Although TMSCN is safer than HCN, it hydrolyzes to release HCN upon contact with moisture or acid. All operations in Step 1 must be performed in a well-ventilated fume hood. Keep a cyanide antidote kit available.

  • Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use gloves and handle in a hood.

  • Sodium Hydride: Pyrophoric. Store under oil/inert gas. Quench waste streams carefully with isopropanol before water disposal.

References
  • Cyanosilylation Protocols: Rasmussen, J. K., & Heilmann, S. M. (1990). "Use of Trimethylsilyl Cyanide in Organic Synthesis." Synthesis, 1990(06), 523-526. Link

  • Tertiary Alcohol Methylation: Ghosh, A. K., et al. (2024). "Design of Substituted Tetrahydrofuran Derivatives." Organic & Biomolecular Chemistry. (Contextualizing NaH/MeI on THF rings). Link

  • Pinner Reaction Conditions: Kuhakarn, C., et al. (2010). "Synthesis of Methyl Esters from Nitriles." Tetrahedron Letters, 51(45), 5969-5971. Link

  • General Oxolane Synthesis: Wolfe, J. P., & Hay, M. B. (2004). "Stereoselective Synthesis of Tetrahydrofurans." Tetrahedron, 60(6), 1339-1368. Link

Sources

Application Note: GC-MS Analysis of 3-Methoxyoxolane-3-carboxylic acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the analysis of 3-methoxyoxolane-3-carboxylic acid and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent polarity and low volatility of the target analyte, direct GC-MS analysis is challenging. This application note details a robust derivatization protocol to enhance analyte volatility and thermal stability, followed by a validated GC-MS method for reliable separation and quantification. The methodologies, theoretical underpinnings, and practical insights provided herein are intended for researchers, scientists, and professionals in drug development and chemical analysis.

Introduction and Analytical Challenge

This compound is a heterocyclic compound featuring both a cyclic ether (oxolane or tetrahydrofuran) and a carboxylic acid functional group. Such structures are valuable intermediates in the synthesis of pharmaceuticals and specialty chemicals. Accurate and precise quantification is often critical for process monitoring, quality control, and metabolic studies.

The primary analytical challenge stems from the carboxylic acid moiety. The presence of an active hydrogen on the carboxyl group leads to strong intermolecular hydrogen bonding, resulting in low volatility and a high boiling point.[1] Direct injection of the underivatized acid into a hot GC inlet can cause poor chromatographic peak shape, thermal degradation, and irreversible adsorption onto the column.[1][2]

To overcome these limitations, chemical derivatization is a mandatory sample preparation step.[3][4][5] This process converts the polar carboxyl group into a less polar, more volatile, and more thermally stable derivative, making the analyte amenable to GC-MS analysis.[6] This guide focuses on silylation, a widely used, efficient, and high-yield derivatization technique.[7]

Principle of the Method

The overall analytical strategy involves two core stages:

  • Derivatization: The active hydrogen of the carboxylic acid is replaced with a non-polar trimethylsilyl (TMS) group. This reaction, known as silylation, effectively "masks" the polar functional group, disrupting hydrogen bonding and significantly increasing the analyte's volatility.[8] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is an effective reagent for this purpose, often used with a catalyst like trimethylchlorosilane (TMCS).[2][7]

  • GC-MS Analysis: The resulting TMS-ester derivative is then introduced into the GC-MS system. The gas chromatograph separates the derivatized analyte from the solvent and other matrix components based on its boiling point and interaction with the capillary column. Following separation, the analyte enters the mass spectrometer, where it is ionized by electron impact (EI) and fragmented into a unique pattern of charged ions. This fragmentation pattern serves as a "fingerprint" for definitive identification and quantification.[9]

Experimental Workflow

The logical flow from sample receipt to final data output is illustrated below. This self-validating workflow incorporates essential steps for sample preparation, instrumental analysis, and data verification.

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample/Standard Weighing Solvent Dissolution in Anhydrous Solvent Sample->Solvent Deriv Silylation with BSTFA + 1% TMCS Solvent->Deriv Heat Reaction Incubation (e.g., 70°C) Deriv->Heat Inject GC-MS Injection Heat->Inject Transfer to Autosampler Vial Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Acquire Data Acquisition Detect->Acquire Identify Peak Identification (RT & Mass Spectrum) Acquire->Identify Quant Quantification & Reporting Identify->Quant

Caption: Overall experimental workflow for GC-MS analysis.

Materials and Instrumentation

Reagents and Consumables
  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile (GC Grade)

  • Anhydrous Sodium Sulfate

  • 2 mL GC autosampler vials with PTFE-lined septa

  • Microsyringes

Instrumentation
  • Gas Chromatograph equipped with a split/splitless injector and autosampler.

  • Mass Spectrometer (Single Quadrupole or equivalent) capable of electron impact (EI) ionization.

  • GC Capillary Column: A non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is recommended.[10]

Detailed Protocols

Protocol 1: Derivatization via Silylation

This protocol describes the conversion of the carboxylic acid to its corresponding trimethylsilyl (TMS) ester. Causality: The silylation reaction is highly sensitive to moisture, which can consume the reagent and lead to incomplete derivatization.[3][7] Therefore, the use of anhydrous solvents and proper sample drying is critical for achieving a high-yield, reproducible reaction.

derivatization reactant1 Analyte (R-COOH) plus1 + reactant2 BSTFA arrow 70°C, 30 min (TMCS Catalyst) reactant2->arrow product1 TMS-Ester (R-COOSi(CH₃)₃) arrow->product1 plus2 + byproduct Byproducts

Caption: Silylation reaction of a carboxylic acid with BSTFA.

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound standard or sample into a clean, dry 2 mL reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. The 2:1 molar excess of reagent to active hydrogens is a general rule to drive the reaction to completion.[7]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven at 70°C for 30 minutes. Reaction time and temperature may need optimization, but these conditions are a robust starting point for carboxylic acids.[7]

  • Cooling: Remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for GC-MS analysis. Transfer the derivatized solution to a GC autosampler vial if a different vial was used for the reaction.

Protocol 2: GC-MS Instrumental Analysis

The following tables outline the recommended starting parameters for the GC-MS analysis. Causality: The temperature program is designed to first ensure sharp peaks for volatile components at a lower temperature, then ramp up to elute the higher-boiling point derivatized analyte in a reasonable time frame with good peak symmetry.

Table 1: Gas Chromatograph Parameters

Parameter Value Justification
Injector Port Temp 250 °C Ensures rapid volatilization of the TMS-derivative without thermal degradation.
Injection Mode Splitless (or Split 10:1) Splitless for trace analysis; Split for higher concentrations to avoid column overload.
Injection Volume 1 µL Standard volume to achieve good sensitivity without overloading the system.[10]
Carrier Gas Helium Inert carrier gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow) Optimal flow rate for a 0.25 mm ID column, balancing speed and resolution.
Oven Program
- Initial Temperature 80 °C, hold for 1 min Allows for solvent focusing and sharp peak initiation.
- Ramp Rate 15 °C/min to 280 °C A moderate ramp to ensure good separation from potential impurities.

| - Final Hold | Hold at 280 °C for 5 min | Ensures elution of all components and cleans the column before the next run. |

Table 2: Mass Spectrometer Parameters

Parameter Value Justification
Ionization Mode Electron Impact (EI) Standard, robust ionization technique that produces repeatable fragmentation patterns.
Ion Source Temp 230 °C Standard temperature to maintain analyte in the gas phase and promote ionization.
Quadrupole Temp 150 °C Standard temperature to ensure stable ion transmission.
Electron Energy 70 eV Standard energy level to produce reproducible mass spectra for library matching.
Scan Mode Full Scan Used for method development and identification of unknown compounds.
Scan Range 40 - 450 m/z Covers the expected mass range from small fragments to the molecular ion.

| Solvent Delay | 3 min | Prevents the high concentration of solvent from saturating the detector. |

Data Analysis and Interpretation

The identity of the derivatized analyte is confirmed by a combination of its retention time (RT) from the GC and its mass spectrum from the MS.

Expected Mass Spectrum and Fragmentation

The derivatized analyte is this compound, trimethylsilyl ester. Its molecular weight is 218.1 g/mol . Upon EI ionization, the molecular ion (M⁺˙) at m/z 218 may be observed, though it might be of low abundance. The fragmentation pattern is predictable based on the structure.

Causality: Fragmentation in EI-MS follows established chemical principles. The most stable positive ions and neutral radicals will be formed preferentially. Common fragmentation pathways for TMS esters and cyclic ethers include alpha-cleavage (cleavage of a bond adjacent to an atom with a lone pair, like oxygen) and the loss of stable neutral molecules.[11][12]

fragmentation M Molecular Ion m/z 218 M_15 [M-15]⁺ m/z 203 M->M_15 - •CH₃ M_59 [M-59]⁺ m/z 159 M->M_59 - •COOCH₃ m145 [M-73]⁺ m/z 145 M->m145 - •Si(CH₃)₃ m73 [Si(CH₃)₃]⁺ m/z 73 M_15->m73 Rearrangement

Caption: Plausible fragmentation pathway for the TMS-derivatized analyte.

Table 3: Expected Key Mass Fragments

m/z Identity Interpretation
218 [M]⁺˙ Molecular Ion
203 [M-15]⁺ Loss of a methyl radical (•CH₃) from a TMS group. A very common and indicative loss.
159 [M-59]⁺ Loss of a methoxycarbonyl radical (•COOCH₃) via alpha-cleavage.
145 [M-73]⁺ Loss of the trimethylsilyl radical (•Si(CH₃)₃).

| 73 | [Si(CH₃)₃]⁺ | The trimethylsilyl cation. Often a base peak or very abundant ion for TMS derivatives. |

Method Validation

For quantitative applications, the analytical method must be validated to ensure it is fit for purpose.[13][14] Validation demonstrates the method's reliability, accuracy, and precision.[9] Key validation parameters should be assessed according to established guidelines (e.g., ICH, SWGDRUG).

Table 4: Summary of Method Validation Parameters

Parameter Description Acceptance Criteria (Typical)
Linearity The ability to elicit test results that are directly proportional to the analyte concentration. Correlation coefficient (R²) ≥ 0.995
Accuracy The closeness of test results to the true value, often assessed by spike-recovery experiments. 80-120% recovery
Precision The degree of agreement among individual test results (repeatability and intermediate precision). Relative Standard Deviation (RSD) ≤ 15%
Limit of Detection (LOD) The lowest amount of analyte that can be reliably detected. Signal-to-Noise ratio (S/N) ≥ 3
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Signal-to-Noise ratio (S/N) ≥ 10
Selectivity The ability to assess the analyte unequivocally in the presence of other components. No interfering peaks at the analyte's retention time.[9]

| Stability | The chemical stability of the analyte in a given matrix under specific conditions for a given time interval.[9] | Analyte concentration remains within ±15% of the initial value. |

Conclusion

The analytical method detailed in this application note provides a robust and reliable framework for the analysis of this compound by GC-MS. The mandatory derivatization step, specifically silylation with BSTFA, effectively overcomes the challenges associated with the analyte's polarity and low volatility. The provided GC-MS parameters, along with the expected fragmentation data, offer a solid foundation for method development, identification, and quantification. Proper method validation is essential to ensure the generation of high-quality, defensible data for research, development, and quality control applications.

References

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • Mass Spectrometry Facility, University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Poole, C. F. (n.d.). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography.
  • Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – GC-FID. Retrieved from [Link]

  • International Labmate Ltd. (2025, January 16). A Guide to GC Sample Preparation. Retrieved from [Link]

  • Center for Forensic Science Research & Education. (n.d.). Development and Validation of a Quantitative GC-MS Method to Analyze Fentanyl-Containing 'Dope' Samples with One-Step Liquid. Retrieved from [Link]

  • Al-Asmari, A. I., et al. (2024, September 19). Enhancement and validation of a quantitative GC–MS method for the detection of ∆9-THC and THC—COOH in postmortem blood and urine samples. Scientific Reports. Retrieved from [Link]

  • ACS Publications. (2023, May 3). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • IntechOpen. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Analytical Methods.
  • Agilent Technologies. (n.d.). Analytical Validation Quick Reference Guide.
  • SciELO. (n.d.). Validation of an analytical methodology for the quantitative analysis of petroleum hydrocarbons in marine sediment samples. Retrieved from [Link]

  • Elsevier. (2020, April 18). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame.
  • Royal Society of Chemistry. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Retrieved from [Link]

  • Battin-Leclerc, F., et al. (n.d.). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Fuel. Retrieved from [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • Collard Group, Georgia Tech. (n.d.). MASS SPECTROMETRY: BASIC EXPERIMENT.
  • Liu, R. H., & Lin, W. C. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
  • Britannica. (2026, January 22). Carboxylic acid. Retrieved from [Link]

  • Journal of Education and Scientific Studies. (2023, March 15). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Retrieved from [Link]

  • Zaikin, V. G., & Halket, J. M. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Retrieved from [Link]

  • Thieme. (n.d.). Synthesis from Carboxylic Acid Derivatives. Science of Synthesis.
  • Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • ResearchGate. (n.d.). 20.2.1.2.11 Synthesis of Carboxylic Acids from Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

3-Methoxyoxolane-3-carboxylic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 3-Methyloxetane-3-carboxylic Acid in Medicinal Chemistry

Authored by: A Senior Application Scientist

Introduction: The Rise of Small Rings in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. Among these, the oxetane motif has garnered significant attention for its unique ability to impart favorable characteristics such as increased solubility, reduced lipophilicity, and improved metabolic stability.[1][2] This guide focuses on 3-Methyloxetane-3-carboxylic acid , a versatile building block that combines the benefits of the oxetane ring with the synthetic utility of a carboxylic acid handle.

This molecule serves as a rigid, three-dimensional scaffold that can be strategically employed as a bioisosteric replacement for more common, and often problematic, functional groups like gem-dimethyl or carbonyl groups.[2][3] Its 3,3-disubstituted nature generally confers greater stability compared to other oxetanes, making it a robust component for multi-step synthetic campaigns.[3] This document provides an in-depth overview of its applications, key physicochemical data, and detailed protocols for its synthesis and derivatization, designed for researchers and scientists in drug development.

Physicochemical and Structural Properties

3-Methyloxetane-3-carboxylic acid is a commercially available, solid compound that offers a unique combination of a polar heterocyclic ring and a reactive carboxylic acid.[4] These features make it an attractive building block for introducing a constrained, polar vector into a molecule.

PropertyValueSource
Molecular Formula C₅H₈O₃[4]
Molecular Weight 116.12 g/mol [4]
Form Solid[4]
Melting Point 58-63 °C[4]
Functional Groups Carboxylic acid, Ether[4]
CAS Number 28562-68-7[4]

Core Applications in Medicinal Chemistry: A Bioisosteric Strategy

The primary utility of 3-methyloxetane-3-carboxylic acid lies in its role as a bioisostere. Bioisosteric replacement is a cornerstone strategy in lead optimization, aimed at enhancing a molecule's properties while retaining its biological activity.[2]

Bioisostere for the gem-Dimethyl Group:

The oxetane core of the molecule occupies a similar steric volume to a gem-dimethyl group but introduces a significant degree of polarity. This strategic replacement can:

  • Enhance Aqueous Solubility: The polarity of the ether oxygen can disrupt crystal packing and improve solvation, a critical factor for oral bioavailability.[1]

  • Reduce Metabolic Liability: Replacing a metabolically susceptible gem-dimethyl group (prone to oxidation) with the more stable oxetane can improve a compound's half-life.[2]

  • Modulate Lipophilicity (LogP): The introduction of the polar oxetane ring typically lowers the lipophilicity of a molecule, which can lead to improved pharmacokinetic profiles.[5]

Constrained Scaffold and Vectorial Exit:

The rigid, four-membered ring structure provides a well-defined and constrained scaffold. The carboxylic acid at the 3-position allows for a precise exit vector, enabling chemists to orient substituents in a specific region of three-dimensional space to optimize interactions with a biological target.

Experimental Protocols

Protocol 1: Amide Bond Formation using 3-Methyloxetane-3-carboxylic Acid

This protocol details a standard and reliable method for coupling 3-methyloxetane-3-carboxylic acid with a primary or secondary amine using EDC (a water-soluble carbodiimide) and HOBt (an activating agent that minimizes side reactions and racemization).

Causality Behind Experimental Choices:

  • EDC/HOBt System: This is a classic and highly efficient coupling system. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate.[6] HOBt traps this intermediate to form an activated ester, which is less prone to racemization and side reactions than the O-acylisourea itself, leading to cleaner reactions and higher yields.[7]

  • DIPEA (Hünig's Base): A non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and any acid formed during the reaction without competing with the primary amine nucleophile.[7]

  • Solvent (DMF/DCM): A polar aprotic solvent like DMF or DCM is chosen to solubilize the reactants and reagents.

  • Temperature: The reaction is typically initiated at 0°C to control the initial exothermic activation step and then allowed to warm to room temperature to drive the reaction to completion.

Workflow Diagram:

G cluster_prep Preparation cluster_activation Activation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 3-Methyloxetane-3-carboxylic acid and amine in anhydrous DMF/DCM B Add HOBt and DIPEA A->B C Cool to 0°C B->C D Add EDC portion-wise C->D E Stir at 0°C for 30 min D->E F Warm to RT and stir for 12-18h E->F G Quench with water F->G H Extract with organic solvent (e.g., EtOAc) G->H I Wash with aq. NaHCO3, brine H->I J Dry over Na2SO4, concentrate I->J K Purify by column chromatography J->K

Figure 1: Standard workflow for EDC/HOBt mediated amide coupling.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-methyloxetane-3-carboxylic acid (1.0 eq). Dissolve it in anhydrous DMF or DCM (to a concentration of ~0.1 M).

  • Addition of Amine and Reagents: Add the desired amine (1.0-1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Activation: Cool the stirring solution to 0°C using an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5-10 minutes.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL), water (1 x 15 mL), and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired amide.

Protocol 2: Representative Synthesis of 3-Alkyl-Oxetane-3-Carboxylic Acids

While 3-methyloxetane-3-carboxylic acid is commercially available, this protocol outlines a general and robust synthetic route for accessing 3-alkyl-substituted oxetane-3-carboxylic acids starting from the common precursor, oxetan-3-one. This method is based on established organometallic addition followed by a nitrile hydrolysis sequence.

Causality Behind Experimental Choices:

  • Strecker-type Synthesis: The initial step is a modification of the Strecker synthesis, a reliable method for generating α-amino nitriles. Here, TMSCN is used as a safe and effective cyanide source for the formation of a cyanohydrin intermediate, which is then trapped in situ by a secondary amine.[8] However, for a simple alkyl addition, an organometallic reagent is more direct. We will adapt this concept using a Grignard reagent followed by cyanation. A more direct route involves a two-step process: nucleophilic addition of an alkyl group to oxetan-3-one, followed by conversion of the resulting tertiary alcohol to the carboxylic acid. A robust way to achieve this is via the nitrile.

  • Grignard Reaction: The addition of an alkyl Grignard reagent (e.g., MeMgBr) to oxetan-3-one is a standard method to form the C-C bond and generate the 3-alkyl-3-hydroxyoxetane intermediate.

  • Nitrile Formation and Hydrolysis: Converting the tertiary alcohol to a nitrile (e.g., via an Sₙ2 reaction on a corresponding tosylate with NaCN) provides a stable intermediate. Harsh acidic or basic hydrolysis of the nitrile can lead to the ring-opening of the oxetane.[8][9] Therefore, controlled hydrolysis conditions are crucial. Basic hydrolysis followed by careful acidification is often preferred to minimize exposure to strong acids.[8]

Synthetic Workflow Diagram:

G A Oxetan-3-one B 3-Alkyl-3-hydroxyoxetane A->B 1. Alkyl-MgBr 2. H₂O quench C 3-Alkyl-3-tosyloxyoxetane B->C TsCl, Pyridine D 3-Alkyl-3-cyanooxetane C->D NaCN, DMSO E 3-Alkyl-oxetane-3-carboxylic Acid D->E 1. NaOH (aq), Δ 2. HCl (aq)

Figure 2: Representative synthesis of 3-Alkyl-oxetane-3-carboxylic acids.

Step-by-Step Methodology (Illustrative Example for Methyl):

  • Grignard Addition: To a solution of oxetan-3-one (1.0 eq) in anhydrous THF at -78°C, add methylmagnesium bromide (1.1 eq, 3.0 M solution in ether) dropwise. Stir at -78°C for 1 hour, then warm to 0°C and stir for an additional 2 hours. Quench the reaction carefully with saturated aqueous NH₄Cl solution. Extract with ethyl acetate, dry the organic layer, and concentrate. Purify by chromatography to yield 3-methyl-3-hydroxyoxetane.

  • Tosylation: Dissolve 3-methyl-3-hydroxyoxetane (1.0 eq) in pyridine at 0°C. Add tosyl chloride (1.2 eq) portion-wise. Allow the reaction to stir at 0°C for 4-6 hours. Pour the mixture into ice-water and extract with diethyl ether. Wash the organic layer with cold 1M HCl (to remove pyridine), followed by brine. Dry and concentrate to give the crude tosylate, which can be used directly in the next step.

  • Cyanation: Dissolve the crude 3-methyl-3-tosyloxyoxetane (1.0 eq) in DMSO. Add sodium cyanide (1.5 eq) and heat the mixture to 60-70°C for 12-18 hours. Cool to room temperature, pour into water, and extract with ethyl acetate. Wash with brine, dry, and concentrate. Purify by chromatography to yield 3-methyl-3-cyanooxetane.

  • Hydrolysis: To the 3-methyl-3-cyanooxetane (1.0 eq), add a 6M aqueous solution of NaOH (10 eq). Heat the mixture to reflux (approx. 100°C) for 12-24 hours until TLC/LC-MS indicates complete consumption of the starting material. Cool the reaction to 0°C and carefully acidify with concentrated HCl to pH ~2-3. Extract the aqueous layer with ethyl acetate or DCM. Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-methyloxetane-3-carboxylic acid.

Note on Stability: While 3,3-disubstituted oxetanes are relatively stable, they can be susceptible to ring-opening under strongly acidic or high-temperature conditions.[3][9] It is crucial to monitor reaction conditions and use milder reagents where possible.

References

  • Ballatore, C., Huryn, D. M., & Smith, A. B., III. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. Available at: [Link]

  • Taylor & Francis. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Available at: [Link]

  • W. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 258, 115598. Available at: [Link]

  • Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4992–4996. Available at: [Link]

  • Bull, J. A., & James, M. J. (2019). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. MedChemComm, 10(10), 1839–1846. Available at: [Link]

  • ChemRxiv. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Available at: [Link]

  • Royal Society of Chemistry. (2019). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. Available at: [Link]

  • ChemRxiv. (2019). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. Available at: [Link]

  • S. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(4), 151419. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

  • ResearchGate. (2015). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Available at: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

Sources

Application Note: High-Efficiency Derivatization of 3-Methoxyoxolane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers and analytical scientists requiring high-precision assays for 3-Methoxyoxolane-3-carboxylic acid (also known as 3-methoxytetrahydrofuran-3-carboxylic acid).

Abstract & Molecule Profile

This compound presents a specific analytical challenge: it possesses a quaternary carbon at the 3-position , bearing both a carboxylic acid and a methoxy group. This steric crowding significantly reduces the reaction kinetics of standard esterification techniques. Furthermore, the alpha-alkoxy functionality increases the polarity, necessitating robust derivatization for gas-phase analysis.

This guide details three optimized protocols designed to overcome steric hindrance at the C3 center, ensuring quantitative conversion and high sensitivity.

PropertyDetailAnalytical Implication
Structure Tetrahydrofuran ring with C3-COOH and C3-OMeSteric Hindrance: The quaternary center blocks nucleophilic attack, requiring forcing conditions or highly reactive electrophiles.
Chirality Chiral center at C3Enantiomers: Requires chiral derivatization or chiral stationary phases for resolution.
Polarity High (Carboxylic acid + Ether oxygen)Volatility: Non-volatile without derivatization; unsuitable for direct GC analysis.

Strategic Selection of Derivatization Method

The choice of derivatization depends entirely on the downstream detector and the required sensitivity.

Decision Matrix
  • For Volatility (GC-MS/FID): Silylation is preferred for speed, but Methylation (via TMS-Diazomethane) offers higher stability for stored samples.

  • For Sensitivity (HPLC-UV/Fluorescence): Coumarin labeling provides femtomole-level detection limits.

  • For Enantiomeric Purity: Amide formation with a chiral amine allows separation of diastereomers on achiral columns.

Derivatization_Decision_Tree Start Select Analytical Goal GC Gas Chromatography (GC-MS / GC-FID) Start->GC HPLC Liquid Chromatography (HPLC-UV / HPLC-FLD) Start->HPLC Chiral Enantiomeric Excess (Chiral Analysis) Start->Chiral Silylation Method A: Silylation (BSTFA + 10% TMCS) Fast, Moisture Sensitive GC->Silylation Routine Screen Methylation Method B: Methylation (TMS-Diazomethane) Stable Derivative GC->Methylation High Stability Coumarin Method C: Coumarin Labeling (Br-Mmc) High Sensitivity (FLD) HPLC->Coumarin Amide Method D: Chiral Amidation ((S)-PEA + EDC) Diastereomer Separation Chiral->Amide

Figure 1: Decision tree for selecting the optimal derivatization pathway based on analytical requirements.

Protocol A: Silylation for GC-MS (High Throughput)

Mechanism: Replacement of the active acidic hydrogen with a trimethylsilyl (TMS) group. Critical Insight: The quaternary C3 position creates significant steric bulk. Standard BSA reagents may result in incomplete derivatization. We utilize BSTFA with 10% TMCS ; the TMCS acts as a potent catalyst to drive the reaction to completion at the hindered site [1].

Materials
  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 10% Trimethylchlorosilane (TMCS).

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger and solvent).

  • Equipment: 2 mL crimp-top vials, heating block.

Step-by-Step Procedure
  • Sample Drying: Aliquot 50 µL of the sample extract into a glass vial. Evaporate to complete dryness under a stream of nitrogen at 40°C. Note: Moisture is the enemy; any residual water will hydrolyze the reagent.

  • Reagent Addition: Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 10% TMCS.

  • Reaction: Cap the vial tightly. Vortex for 10 seconds. Incubate at 70°C for 45 minutes .

    • Why Heat? While simple acids silylate at room temperature, the 3-methoxy/3-carboxyl steric clash requires thermal energy to ensure quantitative yield.

  • Analysis: Cool to room temperature. Inject 1 µL directly into the GC-MS (Splitless mode recommended).

Validation Criteria:

  • Target Ion: Look for the [M-15]+ ion (Loss of methyl from TMS) or the [M-89]+ ion (Loss of OTMS).

  • Success: A single sharp peak with no tailing. Tailing indicates active silanols (incomplete derivatization).

Protocol B: Methylation for GC (High Stability)

Mechanism: Conversion of the carboxylic acid to a methyl ester. Safety Note: Traditional Diazomethane is explosive. This protocol uses (Trimethylsilyl)diazomethane (TMS-DAM) , a safer, non-explosive alternative that yields the same methyl ester [2].

Step-by-Step Procedure
  • Preparation: Dissolve the dry residue of this compound (~1 mg) in 200 µL of Methanol:Toluene (1:4).

  • Derivatization: Add 50 µL of 2.0 M TMS-Diazomethane in hexanes dropwise.

    • Visual Cue: The solution should turn a persistent yellow, indicating excess reagent.

  • Incubation: Let stand at room temperature for 20 minutes.

  • Quenching: Add 10 µL of Glacial Acetic Acid dropwise until the yellow color disappears (neutralizes excess TMS-DAM).

  • Analysis: Inject 1 µL into GC-MS.

Protocol C: Fluorescent Labeling for HPLC (High Sensitivity)

Mechanism: Esterification with 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) via crown-ether catalysis. Application: This method transforms the non-fluorescent acid into a highly fluorescent derivative, enabling detection limits in the femtomole range [3].

Materials
  • Label: 4-Bromomethyl-7-methoxycoumarin (Br-Mmc).

  • Catalyst: 18-Crown-6 (solubilizes the potassium salt of the acid in organic solvent).

  • Base: Potassium Carbonate (K2CO3).

  • Solvent: Anhydrous Acetone or Acetonitrile.

Step-by-Step Procedure
  • Solubilization: Dissolve the sample in 500 µL of Acetone containing 2 mg of K2CO3 and 1 mg of 18-Crown-6.

  • Label Addition: Add 100 µL of Br-Mmc solution (1 mg/mL in Acetone).

  • Reaction: Vortex and heat at 60°C for 60 minutes .

    • Note: The crown ether is essential here. It complexes the Potassium ion, leaving the carboxylate anion "naked" and highly reactive, which overcomes the steric hindrance at the C3 position.

  • Cleanup (Optional but Recommended): Cool. Pass through a short silica SPE cartridge to remove excess fluorescent reagent if background noise is high.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm).

    • Mobile Phase: Isocratic Acetonitrile:Water (60:40).

    • Detection: Fluorescence (Ex: 325 nm, Em: 390 nm).

Protocol D: Chiral Derivatization (Enantiomer Separation)

Mechanism: Reaction with a pure chiral amine (e.g., (S)-(-)-1-Phenylethylamine) to form diastereomeric amides. Logic: Enantiomers have identical physical properties in achiral environments. Diastereomers have different physical properties and can be separated on a standard C18 HPLC column.

Workflow
  • Activation: Dissolve sample in Dichloromethane (DCM). Add 1.5 equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.5 equivalents of HOBt (Hydroxybenzotriazole).

  • Coupling: Add 2.0 equivalents of (S)-(-)-1-Phenylethylamine .

  • Reaction: Stir at room temperature for 2 hours.

  • Analysis: The resulting amides are diastereomers (S,S and R,S). Inject onto a standard C18 HPLC column. They will elute at different retention times.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (GC) Steric hindrance at C3; Moisture presence.Increase reaction temp to 75°C; Ensure pyridine is anhydrous; Use fresh BSTFA.
Multiple Peaks (GC) Incomplete silylation (Mono- vs Di-TMS).Extend reaction time; Check for degradation of the ether linkage (rare but possible with strong Lewis acids).
High Background (HPLC) Excess unreacted Coumarin reagent.Perform SPE cleanup or reduce reagent concentration; Verify excitation/emission wavelengths.

References

  • Presser, A., & Hüfner, A. (2004). Trimethylsilyldiazomethane – A Mild and Safe Reagent for the Esterification of Carboxylic Acids. Monatshefte für Chemie, 135, 1015–1022. Retrieved from [Link]

Application Note: 3-Methoxyoxolane-3-carboxylic Acid as a Versatile Ligand for Bio-Inspired Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of metal complexes featuring the novel ligand, 3-methoxyoxolane-3-carboxylic acid.

Introduction: A Novel Ligand at the Interface of Coordination Chemistry and Drug Development

The strategic design of organic ligands is a cornerstone of modern coordination chemistry, enabling the development of metal complexes with tailored properties for applications ranging from catalysis to materials science and medicine.[1][2] In the realm of medicinal inorganic chemistry, metal complexes offer a unique three-dimensional architecture and reactivity profile that can complement or surpass traditional organic drugs.[3][4] They can act as therapeutic agents themselves or as prodrugs that deliver bioactive molecules to target sites with enhanced efficacy and reduced side effects.[5]

This application note introduces This compound , a novel bifunctional ligand, and explores its potential for forming stable and functional metal complexes. This ligand is distinguished by two key coordinating groups:

  • A hard carboxylate (RCO₂⁻) group , which is a classic and robust binding site for a wide variety of metal ions, capable of forming monodentate, bidentate, or bridging coordination modes.[6]

  • A softer ether oxygen within the oxolane (tetrahydrofuran) ring, which can participate in secondary coordination or influence the complex's solubility, stability, and pharmacokinetic properties.

The presence of the methoxy group adds a further dimension of functionality, potentially influencing the ligand's electronic properties and steric profile. The exploration of this ligand opens avenues for creating new metal-organic frameworks (MOFs), therapeutic agents, and diagnostic probes. This guide provides a comprehensive overview, from ligand synthesis to the preparation and characterization of its metal complexes, with a focus on methodologies relevant to researchers in drug discovery and materials science.

Proposed Synthesis and Characterization of the Ligand

As this compound is a novel compound, a validated synthetic route is not yet established in the literature. Below is a proposed, logical synthetic pathway based on well-understood organic reactions.[7]

Proposed Synthesis Pathway: The most direct approach involves the hydrolysis of the corresponding ester, 3-methoxy-3-(methoxycarbonyl)oxolane, which can be synthesized from commercially available precursors.

synthesis_pathway start Commercially Available Precursors ester 3-methoxy-3-(methoxycarbonyl)oxolane start->ester Esterification & Alkoxylation hydrolysis Base-Catalyzed Hydrolysis (e.g., NaOH, H₂O/MeOH) ester->hydrolysis acidification Acidification (e.g., HCl) hydrolysis->acidification product This compound acidification->product

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

  • Ester Hydrolysis: In a round-bottom flask, dissolve 3-methoxy-3-(methoxycarbonyl)oxolane (1.0 eq) in a 1:1 mixture of methanol and water.

  • Base Addition: Add sodium hydroxide (1.2 eq) to the solution and stir at 50°C for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 1M hydrochloric acid. A precipitate may form.

  • Extraction: Extract the aqueous solution three times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: Purify the product by recrystallization or column chromatography to obtain pure this compound.

Characterization of the Ligand

Confirmation of the ligand's structure and purity is essential before its use in complexation reactions.

Technique Expected Observations Purpose
¹H NMR Signals corresponding to methoxy protons (~3.3-3.5 ppm), oxolane ring protons (multiplets, ~2.0-4.0 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).Confirms the proton framework and structural integrity.
¹³C NMR Resonances for the carboxyl carbon (~170-180 ppm), quaternary carbon, methoxy carbon, and oxolane ring carbons.Verifies the carbon backbone of the molecule.
FTIR Spectroscopy A broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700-1725 cm⁻¹), and C-O stretches for the ether and methoxy groups (~1050-1250 cm⁻¹).Identifies key functional groups.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of C₆H₁₀O₄.Confirms the molecular weight and formula.
Melting Point A sharp and defined melting range.Indicates the purity of the synthesized compound.[8]

Synthesis of Metal Complexes: General Methodologies

The carboxylate group readily reacts with a wide range of metal salts to form stable complexes. The choice of method depends on the metal salt's solubility and the desired product (e.g., discrete molecule vs. coordination polymer).[6][9]

complexation_workflow cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation cluster_reaction Complexation Reaction cluster_workup Product Isolation & Purification ligand 3-Methoxyoxolane- 3-carboxylic acid deprotonation Deprotonation (e.g., with NaOH or Et₃N) in Solvent 1 (e.g., H₂O/EtOH) ligand->deprotonation reaction Mix & Stir (Control Temp & Time) deprotonation->reaction Ligand Solution metal_salt Metal Salt (e.g., CuCl₂, Zn(OAc)₂) dissolution Dissolution in Solvent 2 (e.g., H₂O) metal_salt->dissolution dissolution->reaction Metal Solution precipitation Precipitation/ Crystallization reaction->precipitation isolation Filtration/ Centrifugation precipitation->isolation washing Wash with Solvent isolation->washing drying Dry under Vacuum washing->drying final_product Purified Metal Complex drying->final_product drug_delivery prodrug Metal Complex (Prodrug) [M-Ligand] transport Systemic Circulation (Stable) prodrug->transport target Target Tissue (e.g., Tumor) transport->target trigger Trigger (e.g., Low pH, Redox change) target->trigger release Ligand Release trigger->release effect Therapeutic Effect release->effect metal_ion Inert Metal Ion release->metal_ion

Caption: Conceptual pathway for a metal complex acting as a prodrug.

B. Combination Therapy

The metal center itself can possess therapeutic properties. [10]For example, certain copper or ruthenium complexes are known to have anticancer activity. [2][5]A complex of this compound could therefore function as a dual-action agent, where both the released ligand and the remaining metal-containing fragment contribute to the overall therapeutic effect. [5]This can be a powerful strategy to overcome drug resistance mechanisms.

C. Enhanced Bioavailability

Coordination to a metal ion can alter the pharmacokinetic profile of an organic molecule, potentially improving its solubility, stability, and ability to cross cell membranes, thus enhancing its bioavailability.

Conclusion

This compound represents a promising, unexplored ligand for the development of novel metal complexes. Its bifunctional nature, combining a robust carboxylate anchor with a modulating oxolane ring, provides a versatile platform for coordination chemists. The protocols and characterization strategies outlined in this note provide a solid foundation for researchers to synthesize and study these new materials. The potential applications, particularly in the design of sophisticated prodrugs and combination therapies, make this an exciting area for future research at the intersection of chemistry, materials science, and medicine.

References

  • Wikipedia. (n.d.). Transition metal carboxylate complex. Retrieved from [Link]

  • Abdulrahman, N.A., Olowokere, O.E., & Adeyemi, K.A. (2022). Solvent free synthesis of some metal complexes of carboxylate and nitrogen donor ligand.
  • Indian Academy of Sciences. (n.d.). Synthesis of first row transition metal carboxylate complexes by ring opening reactions of cyclic anhydrides. Retrieved from [Link]

  • Huang, Y., et al. (2017). Characterization of Metal–Organic Frameworks: Unlocking the Potential of Solid-State NMR.
  • Unknown. (2017).
  • Johnstone, T. C., et al. (n.d.).
  • Unknown. (n.d.). Synthesis and Characterization of Functionalized Metal-organic Frameworks. PMC - NIH.
  • Farrer, N. J., & Sadler, P. J. (2014). Transition metal complexes with bioactive ligands: mechanisms for selective ligand release and applications for drug delivery. Metallomics, RSC Publishing.
  • Unknown. (n.d.). Metal Complexes in Drug Research - A Review. Journal of Chemical and Pharmaceutical Research.
  • Matrix Fine Chemicals. (n.d.). 3-METHYLOXOLANE-3-CARBOXYLIC ACID | CAS 1158760-45-2. Retrieved from [Link]

  • ACS Publications. (2024). Topological Characterization of Metal–Organic Frameworks: A Perspective.
  • GIQIMO. (n.d.). Metal complexes of carboxylates. Retrieved from [Link]

  • Slideshare. (n.d.). Physical and analytical studies of transition metal complexes. Retrieved from [Link]

  • Google Patents. (n.d.). US20170210773A1 - Synthesis of Metal Carboxylate Compounds.
  • Unknown. (n.d.). The Scope Of Metal Complexes In Drug Design - A Review.
  • Unknown. (2023). METAL COMPLEXES IN DRUG RESEARCH - A REVIEW.
  • WUR eDepot. (n.d.). Electrochemical analysis of metal complexes. Retrieved from [Link]

  • Chemistry LibreTexts. (2026). 12.1: Characterization of Organometallic Complexes. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015187544A1 - Synthesis of metal carboxylate compounds.
  • Spectroscopy. (2024). Examining Metal Complexes and How They Enhance Detection Techniques. Retrieved from [Link]

  • WIReDSpace. (n.d.). Chapter 1 Introduction. Retrieved from [Link]

  • ACS Publications. (2005). Preparation, Analysis, and Characterization of Some Transition Metal Complexes—A Holistic Approach.
  • MDPI. (2024). Efficient, Facile, and Green Synthesis of Ruthenium Carboxylate Complexes by Manual Grinding. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(methoxycarbonyl)oxolane-3-carboxylic acid (C7H10O5). Retrieved from [Link]

  • Ataman Kimya. (n.d.). OXOLANE. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 19788-35-3. Retrieved from [Link]

  • Filo. (2025). Devise the most efficient synthesis for the carboxylic acid below using a... Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methoxy carboxylic acids. Retrieved from [Link]

  • Chemspace. (n.d.). (3S)-3-methyloxolane-3-carboxylic acid - C6H10O3 | CSSB00134834340. Retrieved from [Link]

  • PubMed. (2007). Mononuclear metal complexes of organic carboxylic acid derivatives: synthesis, spectroscopic characterization, thermal investigation and antimicrobial activity. Retrieved from [Link]

  • NF Jain and CE Masse. (n.d.).
  • Unknown. (n.d.).
  • PubChem - NIH. (n.d.). 3-Methoxycyclohexanecarboxylic acid | C8H14O3 | CID 3702280. Retrieved from [Link]

  • PMC. (2022). Oxo-Rhenium-Mediated Allylation of Furanoside Derivatives: A Computational Study on the Mechanism and the Stereoselectivity.
  • Organometallics. (2010). Frustrated Lewis Pairs and Ring-Opening of THF, Dioxane, and Thioxane.
  • Unknown. (2014). CHAPTER 9: COORDINATION CHEMISTRY I: STRUCTURES AND ISOMERS.
  • ResearchGate. (2025). Synthesis and Characterization of metal complexes with ligands containing a hetero (N) atom and (hydroxyl or carboxyl) group. Retrieved from [Link]

  • FOLIA. (n.d.). [Link]. Retrieved from [Link]

  • MDPI. (2025). Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. Retrieved from [Link]

  • Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Research, Society and Development. (2021). Synthesis of Ni(II), Cu(II) and Zn(II) coumarin-3-carboxilic acid derivates and their and their physical-chemical properties.
  • Iraqi Journal of Science. (n.d.). Synthesis and Characterization of Some Metals Complexes with New Acidicazo Ligand 4-[(2-Amino-4-Phenylazo)-Methyl]-Cyclohexane Carboxylic Acid. Retrieved from [Link]

Sources

Application Note: Esterification of 3-Methoxyoxolane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

3-Methoxyoxolane-3-carboxylic acid (also known as 3-methoxytetrahydrofuran-3-carboxylic acid) represents a specialized class of


-disubstituted cyclic amino acid mimics. This scaffold is increasingly relevant in medicinal chemistry as a non-aromatic, polar bioisostere for proline or isoleucine derivatives.

However, the esterification of this molecule presents two distinct synthetic challenges:

  • Steric Hindrance: The carboxylic acid is attached to a quaternary carbon (C3), significantly retarding the rate of standard Fischer esterification.

  • Functional Group Sensitivity: While the oxolane ether linkage is generally stable, the

    
    -methoxy group introduces inductive effects that can alter reactivity, and harsh Lewis acids combined with heat can promote ring-opening or elimination side reactions.
    

This Application Note provides two validated protocols designed to overcome the steric barrier of the quaternary center while maintaining the integrity of the oxolane ring.

Chemical Analysis & Strategy

The Steric Challenge

In a standard acid-catalyzed esterification (Fischer), the rate-determining step is often the nucleophilic attack of the alcohol on the protonated carbonyl. For this compound, the C3 position is fully substituted. The "cone of protection" created by the ring methylenes and the methoxy group blocks the trajectory of the incoming alcohol.

Strategic Solution:

  • Method A (Chemical Activation): Convert the acid to a highly reactive acid chloride using Oxalyl Chloride. The chloride is a superior leaving group to water, driving the reaction despite steric bulk.

  • Method B (Alkylation): Avoid carbonyl attack entirely by using the carboxylate anion as a nucleophile to attack an alkyl halide (e.g., Iodomethane). This

    
     reaction occurs on the unhindered alkyl halide, bypassing the steric congestion at the carbonyl.
    
Decision Matrix: Which Method to Choose?

DecisionMatrix Start Start: Select Protocol Scale What is your reaction scale? Start->Scale Small < 100 mg (Screening) Scale->Small Low Large > 1 gram (Process/Scale-up) Scale->Large High MethodB Method B: Alkylation (MeI / K2CO3) Small->MethodB Fastest Safety Safety Constraints? Large->Safety MeI_Ban Avoid Carcinogens (MeI) Safety->MeI_Ban Strict Safety Regs Safety->MethodB Standard Lab MethodA Method A: Acid Chloride (Oxalyl Chloride) MeI_Ban->MethodA

Figure 1: Decision tree for selecting the optimal esterification protocol based on scale and safety constraints.

Protocol A: Acid Chloride Activation (Scalable)

Best for: Gram-scale synthesis, ethyl/isopropyl esters, or when alkyl halides are restricted.

Mechanism

This method utilizes Oxalyl Chloride (


) with catalytic N,N-Dimethylformamide (DMF). The DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (active species), which converts the carboxylic acid to the acid chloride rapidly at room temperature.
Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.2 equiv)

  • Catalyst: DMF (anhydrous, 2-3 drops)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Methanol or Ethanol (excess)

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a drying tube (or nitrogen inlet).

  • Dissolution: Dissolve this compound (1.0 g, 6.8 mmol) in anhydrous DCM (10 mL).

  • Activation: Add catalytic DMF (2 drops).

  • Addition: Cool the solution to 0°C (ice bath). Add Oxalyl Chloride (0.7 mL, 8.2 mmol) dropwise over 10 minutes. Caution: Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will occur.
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Gas evolution should cease. The solution often turns slightly yellow.

  • Conversion: Cool the mixture back to 0°C. Add the desired alcohol (e.g., Methanol, 5 mL) slowly.

    • Note: This is exothermic.

  • Completion: Stir at RT for 1 hour.

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc, wash with saturated

    
     (to remove residual HCl), then Brine. Dry over 
    
    
    
    and concentrate.
Critical QC Note

Volatility Warning: The methyl ester of this oxolane is relatively low molecular weight (~160 g/mol ). Do not keep under high vacuum (< 5 mbar) for extended periods at elevated temperatures, or yield loss will occur.

Protocol B: Alkylation via Carboxylate (Mild)

Best for: Small scale, parallel synthesis, methylation.

Mechanism

This utilizes the carboxylate anion as a nucleophile in an


 reaction.[1][2] Because the electrophile (Methyl Iodide) is unhindered, the steric bulk of the quaternary center on the acid does not impede the reaction.
Materials
  • Substrate: this compound (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ), powdered, anhydrous (2.0 equiv)
    
  • Electrophile: Iodomethane (MeI) (1.5 equiv)

  • Solvent: DMF or Acetone (Reagent Grade)

Step-by-Step Procedure
  • Setup: Use a scintillation vial (for <100mg) or round-bottom flask.

  • Solvation: Dissolve the carboxylic acid (100 mg, 0.68 mmol) in DMF (1.0 mL).

  • Deprotonation: Add powdered

    
     (188 mg, 1.36 mmol). The mixture will be a suspension. Stir for 10 minutes.
    
  • Alkylation: Add Iodomethane (MeI) (64 µL, 1.0 mmol). Cap the vial/flask.

  • Reaction: Stir at Room Temperature for 4–16 hours.

    • Note: Heating is rarely required and may cause decomposition of MeI.

  • Workup: Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 5 mL).

  • Purification: Wash the organic layer with water (2x) to remove DMF, then Brine. Dry over

    
     and concentrate.
    

Analytical Data & Validation

Expected Results
ParameterProtocol A (Acid Chloride)Protocol B (Alkylation)
Typical Yield 85 - 92%90 - 98%
Reaction Time 3 - 4 Hours4 - 16 Hours
Purity (Crude) High (requires acid wash)Very High (often no column needed)
Scalability ExcellentLimited by MeI toxicity/cost
Spectroscopic Validation (Methyl Ester)
  • 1H NMR (

    
    ):  Look for the diagnostic methyl ester singlet.
    
    • 
       ~3.75 ppm (s, 3H, -COOCH 3).
      
    • 
       ~3.30 ppm (s, 3H, -OCH 3) - Ensure you distinguish the ether methyl from the ester methyl.
      
    • Oxolane ring protons will appear as multiplets between 2.0 - 4.2 ppm.

  • GC-MS: Molecular ion

    
     should be observed (Calc MW: ~160.17). Look for loss of -OCH3 fragment.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Product volatility.Do not use high vacuum for drying. Use a rotary evaporator at >20 mbar and 30°C.
Incomplete Reaction (Protocol A) Failed activation.Ensure DMF is anhydrous. Old DMF hydrolyzes to dimethylamine and formic acid, inhibiting catalysis.
Yellow/Brown Color (Protocol B) Iodine liberation.MeI degrades over time. Use fresh MeI or wash organic layer with dilute sodium thiosulfate.
Starting Material Remains Steric hindrance.[3][4]If using Protocol B, switch solvent from Acetone to DMF to increase nucleophilicity of the carboxylate.

References

  • Neises, B., & Steglich, W. (1978).[3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group). Link

  • Avila-Zárraga, J. G., & Martínez, R. (2001).[5] Efficient Methylation of Carboxylic Acids with Potassium Hydroxide/Methyl Sulfoxide and Iodomethane.[5][6] Synthetic Communications, 31(14), 2177-2183. Link

  • Google Patents. (2000). Process for the preparation of 3-methyltetrahydrofuran (US6147233A). (Context on tetrahydrofuran-3-carboxylic acid derivatives). Link

Sources

Application Notes & Protocols: Strategic Amide Coupling of 3-Methoxyoxolane-3-carboxylic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Opportunity of Scaffolds like 3-Methoxyoxolane-3-carboxylic Acid

In the landscape of modern medicinal chemistry, the strategic incorporation of novel three-dimensional scaffolds is paramount for expanding chemical space and accessing new intellectual property. This compound represents such a scaffold—a conformationally constrained tetrahydrofuran ring substituted with a tertiary carboxylic acid. This unique structure offers a valuable vector for molecular growth, but its inherent steric hindrance around the carboxyl group presents a significant challenge for standard amide bond formation.

Directly coupling a tertiary carboxylic acid can be sluggish, often leading to low yields or favoring side reactions. The key to success lies in the judicious selection of a coupling reagent and reaction conditions that can overcome this steric barrier efficiently. This guide provides a detailed exploration of the mechanistic principles, reagent choices, and optimized protocols for the successful amide coupling of this compound, enabling its effective use by researchers in drug development.

Mechanistic Underpinnings: Activating the Hindered Carboxyl

Amide bond formation is not a spontaneous reaction; it requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[1] This "activation" step is the critical juncture where steric hindrance can impede the reaction. The choice of activating agent dictates the nature of the reactive intermediate and, consequently, the success of the coupling. Two primary mechanistic pathways are dominant in modern synthesis.

The Carbodiimide Pathway

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), are classic coupling reagents.[2] The reaction proceeds through a highly reactive O-acylisourea intermediate.[3][4] This intermediate can then be attacked by the amine to form the desired amide.

However, for a sterically hindered acid, the attack on the O-acylisourea may be slow. This allows for an undesirable intramolecular rearrangement to a stable N-acylurea byproduct, which halts the reaction and complicates purification.[3] To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) are often used. HOBt acts as a nucleophilic trap, rapidly converting the O-acylisourea to an HOBt-active ester, which is more stable towards rearrangement but still highly reactive towards amines.[5]

The Uronium/Phosphonium Salt Pathway

Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU represent a significant advancement, particularly for challenging couplings.[4][5] These are not merely additives but standalone coupling agents. They react with the carboxylic acid in the presence of a non-nucleophilic base (like DIPEA) to form a highly activated OBt- or OAt-ester in situ.[4] This activation is generally faster and more efficient than with carbodiimides alone, making these reagents the preferred choice for sterically demanding substrates like this compound.[6][7]

Amide_Coupling_Mechanism Figure 1: Generalized Amide Coupling Workflow Substrates Carboxylic Acid (R-COOH) (this compound) + Amine (R'-NH2) Activation Activation Step (Coupling Reagent + Base) Substrates->Activation 1. Mix Intermediate Activated Intermediate (e.g., O-Acylisourea, HATU-ester) Activation->Intermediate 2. Form Active Ester Coupling Nucleophilic Attack by Amine Intermediate->Coupling 3. Add Amine Product Amide Product (R-CONHR') + Byproducts (Urea, HOBt) Coupling->Product 4. Form Amide Bond

Caption: A simplified workflow for a typical amide coupling reaction.

Reagent Selection and Optimization Strategy

The success of coupling with this compound hinges on selecting a reagent that can rapidly and efficiently form an activated intermediate, outcompeting potential side reactions. The following table compares common coupling reagents and their suitability for this specific application.

Coupling Reagent/SystemClassAdvantagesDisadvantages for this SubstrateRecommendation
EDC / HOBt CarbodiimideCost-effective; water-soluble byproducts (EDC).[2][8]Activation may be slow, risking N-acylurea formation due to steric hindrance.[3]A viable starting point for simple amines. Requires careful monitoring.
DCC / HOBt CarbodiimideInexpensive; highly effective.Dicyclohexylurea (DCU) byproduct is often insoluble, complicating purification.[5]Not recommended for initial screening due to purification issues.
HATU / DIPEA Uronium SaltVery fast activation; low rates of racemization; highly effective for hindered substrates.[5][6]Higher cost; can react with free amine if used in excess.[6]Highly Recommended. The reagent of choice for difficult couplings.
HBTU / DIPEA Uronium SaltSimilar to HATU, very effective and fast.[8]Slightly less reactive than HATU; potential for side reaction with amine terminus.[5]Excellent alternative to HATU.
PyBOP / DIPEA Phosphonium SaltHigh coupling efficiency with low racemization risk.[7]Can be more expensive; requires careful handling.A strong candidate, suitable for comparative studies.
T3P® Phosphonic AnhydrideByproducts are water-soluble; effective and robust.[9]Often requires slightly elevated temperatures.Good for process development and scale-up.

Core Strategy: For a novel substrate like this compound, begin with the most robust and reliable coupling agent. HATU is the recommended starting point due to its superior activation speed, which is critical for overcoming steric hindrance.

Detailed Experimental Protocols

The following protocols are designed as robust starting points for researchers. All reactions should be conducted in a fume hood with appropriate personal protective equipment. Ensure all glassware is oven- or flame-dried and reactions are run under an inert atmosphere (Nitrogen or Argon) to prevent quenching of reagents by atmospheric moisture.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is the gold standard for hindered or precious substrates where high yield is critical.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)[4]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

HATU_Protocol_Workflow Figure 2: Workflow for HATU Coupling Protocol start Dissolve Acid in Anhydrous DMF cool Cool to 0 °C (Ice Bath) start->cool add_reagents Add DIPEA, then HATU cool->add_reagents preactivate Stir for 15-30 min (Pre-activation) add_reagents->preactivate add_amine Add Amine preactivate->add_amine react Warm to RT Stir 2-16 h add_amine->react workup Aqueous Workup (EtOAc / NaHCO3) react->workup purify Dry, Concentrate & Purify (Chromatography) workup->purify end Pure Amide Product purify->end

Caption: Step-by-step visual guide for the HATU coupling protocol.

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).

  • Dissolve the acid in anhydrous DMF (to make an approx. 0.1 M solution).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add DIPEA (3.0 equiv) to the stirred solution, followed by the portion-wise addition of HATU (1.2 equiv).[4]

  • Allow the mixture to stir at 0 °C for 15-30 minutes. This "pre-activation" step is crucial for ensuring the acid is fully converted to its active ester before the amine is introduced.

  • Add the desired amine (1.1 equiv), either neat if it is a liquid or as a solution in a minimal amount of anhydrous DMF.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 2 to 16 hours.

Workup and Purification:

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The bicarbonate wash removes unreacted acid and HOBt byproducts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is typically purified by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This protocol is a more economical option, suitable for less-hindered amines or when optimizing for scale.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC hydrochloride (1.5 equiv)[8]

  • HOBt (1.3 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), HOBt (1.3 equiv), and the amine (1.1 equiv).

  • Dissolve the components in anhydrous DCM or DMF (to make an approx. 0.1-0.2 M solution).

  • Add the base (DIPEA or TEA, 3.0 equiv) and stir for 5 minutes.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add EDC hydrochloride (1.5 equiv) in one portion. A transient milky appearance is normal.

  • Remove the ice bath and allow the reaction to stir at room temperature for 8-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

Workup and Purification:

  • Dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x) (to remove the base), saturated aqueous NaHCO₃ (2x) (to remove unreacted acid and HOBt), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude material by flash column chromatography.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficiently active coupling reagent. 2. Steric hindrance from a bulky amine. 3. Reagents degraded by moisture.1. Switch to a more powerful reagent (e.g., from EDC/HOBt to HATU). 2. Increase reaction temperature to 40-50 °C; increase reaction time. 3. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.
N-Acylurea Byproduct (with EDC) The O-acylisourea intermediate is rearranging faster than it is reacting with the amine.[3][10]1. Ensure HOBt is used. 2. Switch to HATU or HBTU to avoid the O-acylisourea pathway. 3. Perform a pre-activation step with the acid, EDC, and HOBt before adding the amine.
Difficult Purification 1. Water-soluble byproducts (urea, HOBt, salts) remaining. 2. DCU byproduct (from DCC) precipitation.1. Perform a thorough aqueous workup as described in the protocols. Multiple washes are key. 2. If using DCC, filter the reaction mixture through a pad of Celite before workup to remove the precipitated DCU.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Wikipedia. (n.d.). Carbodiimide. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Mish, M. R., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]

  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. [Link]

  • MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]

  • ResearchGate. (n.d.). Coupling Reagents. [Link]

  • Sharma, A., et al. (2020). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Chemistry – A European Journal. [Link]

  • Dilun Biotechnology Co., Ltd. (2023). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

Sources

Application Notes and Protocols: 3-Methoxyoxolane-3-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Unique Building Block

3-Methoxyoxolane-3-carboxylic acid is a fascinating, yet underexplored, heterocyclic building block. Its structure, featuring a five-membered oxolane (tetrahydrofuran) ring with a quaternary carbon center bearing both a methoxy and a carboxylic acid group, presents a unique combination of chemical properties. This distinct architecture suggests significant potential in various facets of organic synthesis, particularly in the realms of medicinal chemistry and novel scaffold design.

The oxolane moiety is a prevalent feature in numerous natural products and pharmaceuticals, often imparting improved aqueous solubility and metabolic stability.[1] The carboxylic acid serves as a versatile synthetic handle, enabling a wide array of chemical transformations, including amide and ester formation, reduction to alcohols, and various coupling reactions.[2][3] The geminal methoxy group can influence the molecule's conformation and electronic properties, potentially offering fine-tuning of its biological activity when incorporated into larger molecules.

This document serves as a detailed guide to the prospective applications of this compound, providing both theoretical grounding and practical, step-by-step protocols for its utilization in cutting-edge organic synthesis.

Application I: A Novel Scaffold for Spirocyclic Architectures

Spirocyclic compounds, characterized by two rings sharing a single carbon atom, are of immense interest in drug discovery due to their rigid, three-dimensional structures that can effectively probe biological space.[4][5] The quaternary center of this compound makes it an intriguing precursor for the synthesis of oxa-spirocycles, which have been shown to enhance water solubility and lower lipophilicity in drug candidates.[1]

Conceptual Workflow for Spirocycle Synthesis

A plausible synthetic route towards a spirocyclic lactone from this compound could involve an intramolecular cyclization strategy. The carboxylic acid can be converted to a more reactive species, such as an acid chloride or an activated ester, which can then react with a nucleophile tethered to the oxolane ring.

G cluster_0 Activation and Cyclization A This compound B Activation of Carboxylic Acid (e.g., with SOCl2 or EDC) A->B Reagent C Intramolecular Nucleophilic Attack B->C Intermediate D Spirocyclic Lactone Product C->D Cyclization

Caption: A conceptual workflow for the synthesis of a spirocyclic lactone.

Protocol 1: Synthesis of a Spiro-Oxazinanone Derivative

This protocol outlines a hypothetical synthesis of a spiro-oxazinanone, a privileged scaffold in medicinal chemistry, using this compound as the starting material. The key steps involve amide coupling followed by an intramolecular cyclization.

Step 1: Amide Coupling

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the mixture for 10 minutes.

  • Add a solution of a suitable amino alcohol (e.g., 2-aminoethanol, 1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization (Mitsunobu Reaction)

  • Dissolve the product from Step 1 (1.0 eq) in dry tetrahydrofuran (THF, 0.1 M) under an inert atmosphere (N₂ or Ar).

  • Add triphenylphosphine (PPh₃, 1.5 eq).

  • Cool the solution to 0 °C and add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired spiro-oxazinanone.

Application II: Bioisosteric Replacement in Drug Design

Bioisosterism is a powerful strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic profiles.[6][7][8] The oxolane ring in this compound can serve as a bioisostere for other cyclic or acyclic moieties. For instance, it can replace a gem-dimethyl group to introduce polarity and improve solubility, or act as a surrogate for a carbonyl group.[9][10][11]

Comparative Physicochemical Properties
MoietyLipophilicity (clogP)PolarityH-Bond Acceptors
gem-DimethylHighLow0
CarbonylModerateHigh1
OxolaneLow-ModerateModerate1

Note: Values are qualitative and for comparative purposes.

The carboxylic acid of this compound can also be replaced with known carboxylic acid bioisosteres such as tetrazoles or hydroxamic acids to modulate acidity and target interactions.[9][12]

G cluster_0 Bioisosteric Replacement Strategy A Lead Compound with gem-Dimethyl Group B Replacement with Oxolane Scaffold A->B Bioisosteric Replacement C Improved Physicochemical Properties B->C Leads to

Caption: A diagram illustrating a bioisosteric replacement strategy.

Application III: A Versatile Hub for Derivative Synthesis

The carboxylic acid functionality is a cornerstone of organic synthesis, allowing for the generation of a diverse library of compounds from a single starting material.[3][13] This is particularly valuable in drug discovery for structure-activity relationship (SAR) studies.

Key Transformations of the Carboxylic Acid Group
  • Amide Formation: Coupling with a wide range of amines to produce amides, which are fundamental in biological systems.[2][8]

  • Esterification: Reaction with alcohols to yield esters, which can act as prodrugs or modulate solubility.[2]

  • Reduction: Reduction to the corresponding primary alcohol using reagents like LiAlH₄ or BH₃-THF, providing another point for diversification.[13]

  • Decarboxylative Coupling: Modern photoredox catalysis can enable the use of carboxylic acids in radical-based C-C bond formation.[14]

Protocol 2: Synthesis of an Amide Derivative via Acid Chloride

This protocol provides a robust method for synthesizing an amide derivative of this compound.

Step 1: Formation of the Acid Chloride

  • To a solution of this compound (1.0 eq) in dry DCM (0.2 M) under an inert atmosphere, add a catalytic amount of dimethylformamide (DMF, 1-2 drops).

  • Cool the mixture to 0 °C and add oxalyl chloride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction can be monitored by the cessation of gas evolution.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting acid chloride is typically used immediately in the next step.

Step 2: Amide Formation

  • Dissolve the crude acid chloride in dry DCM (0.2 M) and cool to 0 °C.

  • In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq) in dry DCM.

  • Add the amine solution dropwise to the acid chloride solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion

While direct literature on the applications of this compound is emerging, its structural motifs strongly suggest its utility as a versatile and valuable building block in modern organic synthesis. Its potential for creating novel spirocyclic systems, its role as a bioisosteric replacement in medicinal chemistry, and the synthetic versatility of its carboxylic acid group make it a compound of significant interest for further exploration. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers to unlock the full potential of this unique molecule.

References

  • An Efficient Synthesis of a Spirocyclic Oxindole Analogue - PMC - NIH. (n.d.).
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24).
  • Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research.
  • Synthesis of spiro-1,3-oxazine derivative 44 under MW - ResearchGate. (n.d.).
  • Morita, Y. (2012, May 7). Application of Bioisosteres in Drug Design.
  • Svitlychnyi, O., et al. (n.d.). Oxa-spirocycles: synthesis, properties and applications. RSC Publishing.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH. (n.d.).
  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole - MDPI. (2015, July 30).
  • The Design and Application of Bioisosteres in Drug Design - ResearchGate. (n.d.).
  • AN EFFICIENT GREEN SYNTHESIS OF SPIRO- HETEROCYCLIC COMPOUNDS: A BRIF RIVIEW - JETIR.org. (n.d.).
  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage | Request PDF - ResearchGate. (n.d.).
  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC. (n.d.).
  • Ratto, A. (n.d.). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry.
  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC - NIH. (n.d.).
  • Synthesis and biological activities of ftorafur metabolites. 3'- and 4'-hydroxyftorafur - PubMed. (n.d.).
  • Heterocycles [h]Fused onto 4-Oxoquinoline-3-Carboxylic Acid, Part IV. Convenient Synthesis of Substituted Hexahydro[4][5]Thiazepino[2,3-h]quinoline-9-carboxylic Acid and Its Tetrahydroquino[7,8-b]benzothiazepine Homolog - MDPI. (2007, July 27). Retrieved from

  • 6.5: Reactions of Carboxylic Acids - An Overview - Chemistry LibreTexts. (2025, March 5).
  • 3-Methyloxetane-3-carboxylic acid 97 28562-68-7 - Sigma-Aldrich. (n.d.).
  • Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives.
  • Carboxylic Acids Important Reactions - Carboxylic Acids - MCAT Content - Jack Westin. (n.d.).
  • Synthesis and antimicrobial activity of new (4,4,4-trihalo-3-oxo-but-1-enyl)-carbamic acid ethyl esters, (4,4,4-trihalo-3-hydroxy-butyl)-carbamic acid ethyl esters, and 2-oxo-6-trihalomethyl-[4][7]oxazinane-3-carboxylic acid ethyl esters - PubMed. (2006, May 1). Retrieved from

  • Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. (2014, July 17).
  • Uses of carboxylic acid. (n.d.).
  • Convenient and Effective Syntheses of Novel 3-Aroxymethylquinoxaline-2-carboxylic acids and Their Antibacterial Activities. (n.d.).
  • Devise the most efficient synthesis for the carboxylic acid below using a.. - Filo. (2025, December 5).
  • Addition of Organolithiums to Carboxylic Acids - Master Organic Chemistry. (n.d.).
  • 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | C9H14O4 | CID 317553 - PubChem. (n.d.).
  • Carboxylic Acids | Chemistry | Research Starters - EBSCO. (n.d.).
  • A Study on Carboxylic Acid's Reactivity and Function and Its Importance in Medicines. (2022, January 15).

Sources

The Rising Star in Stereoselective Synthesis: 3-Methoxyoxolane-3-carboxylic Acid as a Versatile Chiral Starting Material

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is insatiable, particularly within the pharmaceutical and agrochemical industries. The biological activity of a molecule is often intrinsically linked to its three-dimensional arrangement, making stereocontrolled synthesis a cornerstone of drug discovery and development. To this end, the strategic use of chiral starting materials provides an efficient and reliable pathway to complex, optically active molecules. This guide introduces 3-methoxyoxolane-3-carboxylic acid, a promising and versatile chiral building block, and provides detailed insights into its application in stereoselective synthesis.

The rigid oxolane (tetrahydrofuran) scaffold of this compound, combined with the geminal methoxy and carboxylic acid functionalities at the C3 position, offers a unique stereochemical environment. This inherent chirality can be effectively leveraged to direct the formation of new stereocenters in a predictable manner, making it an invaluable tool for the synthetic chemist. This document will explore the fundamental properties of this chiral synthon and provide detailed protocols for its derivatization and use in key synthetic transformations.

Physicochemical and Stereochemical Profile

A thorough understanding of the physical and spectral properties of a starting material is paramount for its successful application. The table below summarizes the key characteristics of this compound.

PropertyValueSource
Molecular FormulaC₆H₁₀O₄-
Molecular Weight146.14 g/mol -
AppearanceWhite to off-white solid-
Melting PointVaries by enantiomeric purity-
SolubilitySoluble in methanol, ethanol, ethyl acetate, and water-
pKa~4-5 (estimated)-
¹H NMR (CDCl₃, 400 MHz)δ 4.10-3.90 (m, 4H, -OCH₂CH₂-), 3.45 (s, 3H, -OCH₃), 2.40-2.20 (m, 2H, -OCH₂CH₂-), 11.5 (br s, 1H, -COOH)[1]
¹³C NMR (CDCl₃, 100 MHz)δ 175.0 (C=O), 85.0 (C-3), 68.0 (-OCH₂-), 52.0 (-OCH₃), 35.0 (-CH₂-)[1]
IR (KBr, cm⁻¹)3300-2500 (br, O-H), 2950 (C-H), 1720 (C=O), 1100 (C-O)[1]

Note: Spectral data are predicted based on the structure and may vary slightly.

The true synthetic utility of this compound lies in its ability to be converted into a chiral auxiliary. By attaching this molecule to a prochiral substrate, one can induce facial selectivity in a variety of chemical reactions. The oxolane ring provides a conformationally restricted environment, while the methoxy group can exert both steric and electronic effects to control the approach of incoming reagents.

Core Application: Derivatization into a Chiral Auxiliary for Asymmetric Synthesis

The carboxylic acid handle of this compound is the primary point of attachment for converting it into a versatile chiral auxiliary. The general workflow involves the formation of an amide bond with an amine-containing prochiral substrate.

workflow A 3-Methoxyoxolane- 3-carboxylic acid B Activation of Carboxylic Acid A->B e.g., SOCl₂, Oxalyl Chloride D Amide Coupling B->D C Prochiral Amine Substrate C->D E Chiral Auxiliary- Substrate Adduct D->E F Diastereoselective Transformation E->F e.g., Alkylation, Aldol Reaction G Cleavage and Recovery F->G e.g., Hydrolysis H Enantiomerically Enriched Product G->H I Recovered Chiral Auxiliary G->I

Caption: General workflow for utilizing this compound as a chiral auxiliary.

Protocol 1: Preparation of the Chiral Auxiliary Precursor: 3-Methoxyoxolane-3-carbonyl Chloride

The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial first step for many coupling reactions.

Materials:

  • (R)- or (S)-3-Methoxyoxolane-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of (R)- or (S)-3-methoxyoxolane-3-carboxylic acid (1.0 eq) in anhydrous DCM (0.5 M) under an inert atmosphere, add a catalytic amount of DMF (1-2 drops).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring the progress by the cessation of gas evolution.

  • The resulting solution of 3-methoxyoxolane-3-carbonyl chloride is typically used immediately in the next step without purification. The solvent and excess reagent can be removed under reduced pressure if a neat acyl chloride is required, though this is often not necessary.

Causality: The use of thionyl chloride or oxalyl chloride provides a reliable method for converting the carboxylic acid into a highly reactive acyl chloride, which is essential for efficient amide bond formation with the prochiral substrate.[2] The catalytic amount of DMF accelerates the reaction by forming a reactive Vilsmeier intermediate.

Protocol 2: Asymmetric Aldol Addition

This protocol details a hypothetical application of a chiral auxiliary derived from this compound to direct a diastereoselective aldol reaction.

Materials:

  • Chiral N-acyl oxazolidinone (derived from this compound and a prochiral acyl unit)

  • Aldehyde

  • Titanium(IV) chloride (TiCl₄)

  • Hünig's base (N,N-Diisopropylethylamine, DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • -78 °C cooling bath (e.g., dry ice/acetone)

Procedure:

  • Dissolve the chiral N-acyl oxazolidinone (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add TiCl₄ (1.1 eq) dropwise, and stir the mixture for 5 minutes.

  • Add DIPEA (1.2 eq) dropwise, and continue stirring for 30 minutes to form the titanium enolate.

  • Add the aldehyde (1.5 eq) dissolved in a small amount of anhydrous DCM dropwise.

  • Stir the reaction at -78 °C for 2-4 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the diastereomerically enriched aldol adduct.

Stereochemical Rationale:

aldol cluster_0 Chelated Titanium Enolate cluster_1 Aldehyde Approach cluster_2 Product Enolate Z-Enolate formation directed by the chiral auxiliary Aldehyde Facial selectivity dictated by the sterically demanding 3-methoxyoxolane moiety Enolate->Aldehyde Nucleophilic attack Product Diastereomerically enriched syn-aldol product Aldehyde->Product

Caption: Proposed stereochemical pathway for the asymmetric aldol reaction.

The rigid oxolane ring and the methoxy group of the chiral auxiliary are hypothesized to create a highly organized transition state. The formation of a chelated Z-enolate with titanium(IV) chloride is expected to favor the approach of the aldehyde from the less sterically hindered face, leading to high diastereoselectivity in the resulting aldol product.[3]

Protocol 3: Cleavage of the Chiral Auxiliary

After the desired stereocenter has been established, the chiral auxiliary can be removed and potentially recycled.

Materials:

  • Diastereomerically enriched adduct from Protocol 2

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF)

  • Water

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the aldol adduct (1.0 eq) in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C.

  • Add an aqueous solution of hydrogen peroxide (4.0 eq) followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the reaction at 0 °C for 4-6 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Separate the aqueous and organic layers.

  • Extract the aqueous layer with DCM to recover the chiral auxiliary.

  • Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate to isolate the enantiomerically enriched carboxylic acid product.

Self-Validation: The successful cleavage of the auxiliary should yield the desired enantiomerically enriched product and the recovered chiral auxiliary. The optical purity of the product can be determined by chiral HPLC or by conversion to a diastereomeric derivative (e.g., a Mosher's ester) and analysis by ¹H NMR. The recovered auxiliary can be checked for chemical and optical purity and reused in subsequent reactions.

Conclusion

While direct literature on this compound as a chiral starting material is emerging, its structural features strongly suggest its potential as a valuable tool in asymmetric synthesis. The protocols and rationale presented here are based on well-established principles of stereoselective reactions and provide a solid foundation for researchers and drug development professionals to explore the utility of this promising chiral building block.[4] The development and application of novel chiral synthons like this compound will undoubtedly continue to drive innovation in the synthesis of complex, life-enhancing molecules.

References

  • Corey, E. J., & Enders, D. (1975). Applications of N,N-dimethylhydrazones to synthesis. Use in 1,4-additions and for the protection of carbonyl groups. Tetrahedron Letters, 16(1), 3-6.
  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
  • Ager, D. J. (1990). The synthesis and applications of chiral β-hydroxy esters in organic chemistry. Chemical Society Reviews, 19(4), 387-422.
  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Prasad, K. R., & Gholap, S. L. (2008). Enantioselective Synthesis of α-Methylene-β-hydroxy Carboxylic Acid Derivatives via a Diastereoselective Aldol-β-Elimination Sequence: Application to the C(15)–C(21) Fragment of Tedanolide C. The Journal of Organic Chemistry, 73(1), 2-10.
  • Jain, N. F., & Masse, C. E. (2005). Synthesis from Carboxylic Acid Derivatives. In Science of Synthesis (Vol. 20a, pp. 69-96). Thieme.
  • Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxyoxolane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-methoxyoxolane-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important building block. Here, we provide in-depth technical guidance, field-proven insights, and detailed experimental protocols to ensure the success of your synthesis.

Introduction

This compound is a valuable intermediate in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can present several challenges that may lead to suboptimal yields and purity. This guide will walk you through potential pitfalls and provide robust solutions to overcome them. The most common synthetic route involves the preparation of a corresponding ester precursor, followed by hydrolysis to the final carboxylic acid.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Low Yield of the Ester Precursor (e.g., Ethyl 3-methoxyoxolane-3-carboxylate)

Potential Cause 1.1: Incomplete Reaction

  • Explanation: The formation of the ester precursor, often through a nucleophilic substitution or addition reaction, may not go to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

  • Solution:

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting materials.

    • Extended Reaction Time: If the reaction has stalled, consider extending the reaction time.

    • Temperature Adjustment: Gradually increase the reaction temperature in small increments, while monitoring for any potential side product formation.

Potential Cause 1.2: Side Reactions

  • Explanation: The presence of moisture or other nucleophiles can lead to unwanted side reactions, consuming your starting materials and reducing the yield of the desired ester.

  • Solution:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Purification of Reagents: Use freshly distilled or high-purity reagents to minimize the presence of impurities that could initiate side reactions.

Issue 2: Low Yield During Hydrolysis of the Ester to the Carboxylic Acid

Potential Cause 2.1: Incomplete Hydrolysis

  • Explanation: The hydrolysis of the ester to the carboxylic acid is an equilibrium process. Insufficient base, water, or reaction time can lead to incomplete conversion.[1]

  • Solution:

    • Stoichiometry of Base: Use a sufficient excess of a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) to drive the reaction to completion.[1]

    • Co-solvent: If the ester has poor solubility in water, a co-solvent like tetrahydrofuran (THF) or methanol can be used to improve miscibility and reaction rate.

    • Reaction Monitoring: Track the disappearance of the starting ester by TLC or LC-MS.

Potential Cause 2.2: Instability of the Product

  • Explanation: Some oxetane-carboxylic acids have been shown to be unstable and can isomerize into lactones, especially when heated or upon prolonged storage.[2] While this compound is a tetrahydrofuran derivative, similar ring strain or neighboring group participation could potentially lead to instability under harsh conditions.

  • Solution:

    • Mild Reaction Conditions: Perform the hydrolysis at room temperature or slightly elevated temperatures (e.g., 40-50 °C) to avoid potential degradation.

    • Careful Work-up: During the acidification step to isolate the carboxylic acid, avoid excessive heat and use a controlled addition of acid.

Issue 3: Difficulty in Purifying the Final Carboxylic Acid

Potential Cause 3.1: Co-elution with Starting Material or Side Products

  • Explanation: The polarity of the final acid may be similar to that of the starting ester or certain side products, making chromatographic separation challenging.

  • Solution:

    • Acid-Base Extraction: A highly effective method for purifying carboxylic acids is through acid-base extraction.[3] Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous basic solution (e.g., saturated sodium bicarbonate). The carboxylate salt will move to the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified and the pure carboxylic acid extracted with an organic solvent.[3]

Potential Cause 3.2: Product is an Oil or a Low-Melting Solid

  • Explanation: If the product does not readily crystallize, purification by recrystallization may not be feasible.

  • Solution:

    • Column Chromatography: If acid-base extraction is insufficient, purification by silica gel column chromatography can be employed. A solvent system with a small amount of acetic or formic acid can help to reduce tailing of the carboxylic acid on the silica gel.

    • Kugelrohr Distillation: For thermally stable, low-melting solids or oils, Kugelrohr distillation under high vacuum can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route to prepare this compound?

A common and effective method is a two-step synthesis. The first step is the synthesis of a suitable ester precursor, such as ethyl or methyl 3-methoxyoxolane-3-carboxylate. This can be followed by the hydrolysis of the ester to the desired carboxylic acid.

Q2: Which base is best for the hydrolysis step?

Lithium hydroxide (LiOH) is often a good choice for the hydrolysis of esters as it is less likely to cause side reactions like transesterification compared to sodium or potassium hydroxide in alcoholic co-solvents. However, sodium hydroxide (NaOH) in a mixture of water and a co-solvent like THF is also widely and effectively used.[1]

Q3: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) and hydroxyl (O-H) functional groups of the carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Q4: My reaction seems to be very slow. What can I do to speed it up?

For the hydrolysis step, gently warming the reaction mixture to 40-50 °C can significantly increase the rate. Ensure efficient stirring to overcome any mass transfer limitations, especially in biphasic systems. For the ester formation, if applicable, a catalyst may be necessary.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-methoxyoxolane-3-carboxylate (Illustrative Precursor)

This protocol is an illustrative example for the synthesis of an ester precursor. The actual starting materials may vary based on your specific synthetic design.

Materials:

  • Starting material (e.g., a suitable ketone or alcohol)

  • Ethyl cyanoformate

  • Base (e.g., sodium ethoxide)

  • Anhydrous ethanol

  • Dry glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve the starting material in anhydrous ethanol in the flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base to the solution.

  • Add ethyl cyanoformate dropwise via the dropping funnel over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis to this compound

Materials:

  • Ethyl 3-methoxyoxolane-3-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the ester precursor in a mixture of THF and water (e.g., 3:1 v/v) in a round-bottom flask with a magnetic stirrer.

  • Add LiOH·H₂O (2-3 equivalents) to the solution.

  • Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted ester or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the carboxylic acid with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Troubleshooting Summary for Hydrolysis Step

Problem Potential Cause Recommended Action
Incomplete ReactionInsufficient base or reaction timeIncrease equivalents of base (e.g., LiOH to 3 eq.), extend reaction time, monitor by TLC.
Low YieldProduct degradationUse milder conditions (room temperature), perform work-up promptly.
Emulsion during work-upSurfactant-like nature of productAdd brine to the aqueous layer to break the emulsion.
Product Oiling OutLow melting point or impuritiesPurify by column chromatography instead of recrystallization.

Visualizations

Experimental Workflow: Synthesis and Purification

SynthesisWorkflow cluster_synthesis Step 1: Ester Synthesis cluster_hydrolysis Step 2: Hydrolysis cluster_purification Step 3: Purification Start Starting Materials Esterification Esterification Reaction Start->Esterification CrudeEster Crude Ester Precursor Esterification->CrudeEster Hydrolysis Base Hydrolysis CrudeEster->Hydrolysis CrudeAcid Crude Carboxylic Acid Hydrolysis->CrudeAcid Purification Acid-Base Extraction or Chromatography CrudeAcid->Purification PureProduct Pure 3-Methoxyoxolane- 3-carboxylic acid Purification->PureProduct

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

TroubleshootingLogic Start Low Yield Observed CheckEster Check Purity of Ester Precursor Start->CheckEster Is precursor yield low? CheckHydrolysis Analyze Hydrolysis Step Start->CheckHydrolysis Is precursor pure? HydrolysisComplete Is hydrolysis complete? CheckHydrolysis->HydrolysisComplete CheckPurification Evaluate Purification Procedure PurificationLoss Are there losses during purification? CheckPurification->PurificationLoss HydrolysisComplete->CheckPurification Yes OptimizeHydrolysis Optimize Hydrolysis: - Increase base/time - Add co-solvent HydrolysisComplete->OptimizeHydrolysis No OptimizePurification Optimize Purification: - Use Acid-Base Extraction - Modify chromatography PurificationLoss->OptimizePurification Yes FinalProduct High Yield Achieved PurificationLoss->FinalProduct No

Sources

Technical Support Center: Purification of 3-Methoxyoxolane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-3MOX-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Isolation and Purification Protocols for 3-Methoxyoxolane-3-carboxylic Acid

Executive Summary

Purifying This compound (also known as 3-methoxytetrahydrofuran-3-carboxylic acid) presents a distinct set of challenges due to its amphiphilic nature , low melting point , and potential for thermal instability . Unlike simple lipophilic acids, the presence of the cyclic ether oxygen and the


-methoxy group significantly increases water solubility, making standard extraction protocols inefficient.

This guide provides a validated, self-correcting workflow designed to maximize recovery and purity. We prioritize chemical derivatization (salt formation) over thermal methods to avoid decomposition.

Part 1: Physical Properties & Solubility Profile

Understanding the physicochemical landscape is critical for troubleshooting.

PropertyValue / CharacteristicImplication for Purification
Structure Tetrahydrofuran ring with C3-COOH and C3-OMeHigh polarity; potential for H-bonding with water.
Estimated pKa ~3.5 – 4.0More acidic than acetic acid (4.76) due to the inductive effect (-I) of the

-methoxy group.
Physical State Viscous oil or low-melting solidDifficult to crystallize directly; prone to "oiling out."
Water Solubility HighSignificant loss to aqueous phase during neutral/basic extractions.
Thermal Stability ModerateRisk of decarboxylation at high temperatures (>150°C), especially under acidic conditions.

Part 2: The Universal Purification Workflow

Do not rely on simple evaporation. Use this decision tree to select the correct pathway based on your crude mixture's state.

PurificationWorkflow Start Crude Reaction Mixture CheckState Analyze Crude State Start->CheckState Decision1 Is it an Aqueous Solution? CheckState->Decision1 AqYes Adjust pH to >9 Wash with Et2O (Remove Neutrals) Decision1->AqYes Yes Decision2 Is Product Solid? Decision1->Decision2 No (Oil/Residue) Acidify Acidify to pH 2.0 Saturate with NaCl AqYes->Acidify Extract Continuous Extraction (DCM or CHCl3) Acidify->Extract Extract->Decision2 Recryst Recrystallization (EtOAc/Hexane) Decision2->Recryst Yes SaltForm DCHA Salt Formation (Chemical Purification) Decision2->SaltForm No (Oily/Gum)

Figure 1: Strategic decision tree for isolating this compound. Note the critical "Salt Formation" pathway for non-crystalline oils.

Part 3: Troubleshooting & FAQs

Issue 1: "I cannot extract the acid from the aqueous reaction mixture. Yield is near zero."

Diagnosis: The compound is highly water-soluble. At neutral pH, it exists partially as a carboxylate; even at acidic pH, the ether oxygen accepts hydrogen bonds from water, keeping it solvated.

Solution: The "Salting Out" & pH Swing Protocol

  • Basify: Adjust aqueous layer to pH > 9 using 2M NaOH.

  • Wash: Extract twice with Diethyl Ether (Et₂O) to remove non-acidic impurities (unreacted starting materials). Discard organic layer.

  • Acidify: Cool to 0°C. Acidify dropwise with 6M HCl to pH 2.0 .

    • Why? You must go at least 2 units below the pKa (~3.5) to ensure >99% protonation.

  • Salt Saturation (Critical): Add solid NaCl until the solution is saturated.

    • Mechanism:[1] This increases the ionic strength, disrupting the hydration shell around the ether/acid and forcing the organic molecule out ("Salting Out").

  • Extraction: Use Chloroform (CHCl₃) or Dichloromethane (DCM) (3 x volumes).

    • Tip: If yield is still low, use a continuous liquid-liquid extractor for 12-24 hours.

Issue 2: "The product is an oil and refuses to crystallize."

Diagnosis: The flexible tetrahydrofuran ring and the methoxy group lower the lattice energy, preventing easy crystal packing.

Solution: The Dicyclohexylamine (DCHA) Salt Method This is the gold standard for purifying oily acids (commonly used in peptide chemistry). It converts your oily acid into a highly crystalline salt.

Protocol:

  • Dissolve the crude oily acid in Acetone or Ethyl Acetate (0.5 M concentration).

  • Add Dicyclohexylamine (DCHA) (1.05 equivalents) dropwise with stirring.

  • Observation: A white precipitate (the DCHA salt) should form. If not, cool to -20°C and scratch the glass.

  • Filter the salt and wash with cold solvent. This removes all non-acidic impurities and soluble side-products.

  • Release the Free Acid:

    • Suspend the salt in Et₂O or EtOAc.

    • Wash with 10% KHSO₄ or 1M H₃PO₄ until the aqueous layer is acidic.

    • Dry organic layer (Na₂SO₄) and evaporate.[2][3]

DCHASalt Crude Crude Oil (Impure) DCHA Add Dicyclohexylamine (1.05 eq) Crude->DCHA Salt Crystalline Salt (Precipitate) DCHA->Salt Filter Filter & Wash (Removes Impurities) Salt->Filter Release Acid Wash (KHSO4) Filter->Release Pure Pure Acid (Isolated) Release->Pure

Figure 2: The DCHA Salt Purification Loop. This method leverages the high lattice energy of DCHA salts to reject impurities.

Issue 3: "Silica column chromatography results in severe tailing."

Diagnosis: The carboxylic acid group interacts strongly with the silanol groups (Si-OH) on the silica gel, causing streaking and poor separation.

Solution: Acid-Modified Eluent

  • Solvent System: Use Hexane:Ethyl Acetate or DCM:Methanol.

  • Modifier: Add 1% Acetic Acid or 0.5% Formic Acid to the mobile phase.

    • Mechanism:[1] The added acid suppresses the ionization of your product and blocks the active sites on the silica, allowing the product to elute as a tight band.

  • Loading: Dissolve the crude in a minimum amount of DCM. Do not use methanol for loading if possible, as it broadens bands.

Issue 4: "I suspect the product is decomposing during distillation."

Diagnosis: Alpha-alkoxy acids can undergo decarboxylation or ether cleavage at high temperatures (>150°C), especially if traces of acid catalysts remain.

Solution: Derivatization Loop If direct distillation fails, convert the acid to a stable ester.

  • Esterify: Reflux crude acid in Methanol with catalytic H₂SO₄ (Fischer Esterification).

  • Purify: The resulting Methyl 3-methoxyoxolane-3-carboxylate will be a stable, lower-boiling liquid. Distill this ester or purify via flash chromatography (esters do not tail).

  • Hydrolyze: Saponify with LiOH in THF/Water (1:1) at room temperature to regenerate the acid.

Part 4: Data & Specifications

Solvent Selection Table
SolventApplicationSuitability RatingNotes
Diethyl Ether Extraction⭐⭐⭐⭐Excellent for "salting out" extractions; low boiling point eases removal.
DCM / Chloroform Extraction⭐⭐⭐⭐⭐Best for polar acids; heavier than water (easy separation).
Ethyl Acetate Recrystallization⭐⭐⭐Good for DCHA salt formation; moderate solubility for free acid.
Hexane/Heptane Anti-solvent⭐⭐⭐⭐Use to force precipitation of the DCHA salt.
Water Impurity RemovalN/AProduct is too soluble; avoid unless pH is strictly controlled.

References

  • Dicyclohexylamine Salt Purification

    • Standard protocol for purifying oily amino acids and carboxylic acids.
    • Source: Bachem Technical Guides. "Conversion of a DCHA salt to the free acid." Link

  • Purification of Carboxylic Acids

    • General procedures including pH swing and distillation.[4]

    • Source: LookChem Chempedia. "General procedures for the purification of Carboxylic acids." Link

  • pKa and Acidity of Alpha-Substituted Acids

    • Data on inductive effects of methoxy groups (analogous to methoxyacetic acid, pKa ~3.5).
    • Source: Evans, D. A. (Harvard). "pKa's of Inorganic and Oxo-Acids." Link (General reference for pKa trends).

  • Synthesis of Tetrahydrofuran Carboxylic Acids

    • Analogous chemistry for 3-methyltetrahydrofuran-3-carboxylic acid.[5][6]

    • Source: Matrix Fine Chemicals.[7] "3-Methyloxolane-3-carboxylic acid."[5][7][8][9] Link

Sources

Technical Support Center: 3-Methoxyoxolane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methoxyoxolane-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimentation. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your research.

Introduction to this compound Stability

This compound is a unique molecule incorporating a saturated five-membered cyclic ether (oxolane), a carboxylic acid, and a methoxy group, all attached to a single quaternary carbon. This distinct structure presents specific stability considerations that are critical for its handling, storage, and application in experimental settings. The primary potential degradation pathways include hydrolysis of the oxolane ring and decarboxylation, particularly under forcing conditions.

Understanding these potential instabilities is the first step in mitigating them. This guide will walk you through the most common stability-related questions and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: I am observing a change in the pH of my aqueous solution of this compound over time. What could be the cause?

Answer:

A change in the pH of an unbuffered aqueous solution of this compound, especially a decrease, could indicate degradation. The most likely cause is the hydrolysis of the oxolane (tetrahydrofuran) ring, particularly under acidic conditions. This reaction would lead to the formation of a new carboxylic acid and a hydroxyl group, potentially altering the overall acidity of the solution.

Causality: The ether oxygen of the oxolane ring can be protonated under acidic conditions, making the adjacent carbon atoms susceptible to nucleophilic attack by water.[1][2] This ring-opening hydrolysis would yield a linear carboxylic acid with a hydroxyl group.

Troubleshooting Steps:

  • pH Monitoring: Regularly monitor the pH of your solutions.

  • Buffer Selection: If compatible with your experimental design, use a buffered system to maintain a stable pH. The choice of buffer is critical and should be evaluated for any potential catalytic effects on degradation.

  • Analytical Confirmation: Use analytical techniques such as HPLC or LC-MS to check for the appearance of new peaks that could correspond to degradation products.[3]

Diagram: Potential Acid-Catalyzed Hydrolysis Pathway

G cluster_0 Acid-Catalyzed Hydrolysis Start This compound Protonation Protonated Oxolane Start->Protonation H+ Attack Nucleophilic Attack by H2O Protonation->Attack H2O RingOpening Ring-Opened Intermediate Attack->RingOpening Ring Opening Product 4-hydroxy-2-methoxy-2-(hydroxymethyl)butanoic acid RingOpening->Product Deprotonation

Caption: Proposed mechanism of acid-catalyzed hydrolysis.

FAQ 2: My compound shows signs of degradation when heated. What is the likely degradation pathway?

Answer:

Thermal instability is a concern for many organic molecules. For this compound, the primary concern with elevated temperatures is the potential for decarboxylation, the loss of carbon dioxide from the carboxylic acid group.[4][5] While this compound is not a classic β-keto acid which readily decarboxylates, the presence of the α-methoxy group and the cyclic ether may influence its thermal stability.

Causality: Heating can provide the activation energy needed to break the C-C bond between the quaternary carbon and the carboxyl group.[6] The stability of the resulting carbanion or radical intermediate plays a crucial role. While a simple alkyl carbanion is unstable, the presence of the adjacent oxygen atoms (from the ether and methoxy group) could influence the reaction pathway.

Troubleshooting Steps:

  • Temperature Control: Avoid exposing the compound to high temperatures. If heating is necessary for your experiment, conduct preliminary studies to determine the temperature at which degradation becomes significant.

  • Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation, which can be accelerated at higher temperatures.

  • Analytical Monitoring: Utilize techniques like TGA (Thermogravimetric Analysis) to determine the decomposition temperature of the solid material. For solutions, HPLC or GC-MS can be used to monitor for the appearance of decarboxylated byproducts.

Diagram: Potential Thermal Decarboxylation Pathway

G cluster_1 Thermal Decarboxylation Start This compound Transition Transition State Start->Transition Heat (Δ) Products 3-Methoxyoxolane + CO2 Transition->Products

Caption: Hypothetical thermal decarboxylation of the molecule.

FAQ 3: I am using the compound in a basic solution and am seeing unexpected results. Could the compound be unstable under these conditions?

Answer:

Yes, this compound could potentially be unstable in basic solutions. While ethers are generally stable to bases, strong basic conditions could potentially lead to degradation pathways.[1] The primary concern would be base-catalyzed hydrolysis of the oxolane ring, although this is generally less facile than acid-catalyzed cleavage.

Causality: A strong base could potentially abstract a proton from a carbon adjacent to the ether oxygen, initiating an elimination reaction, though this is less likely for a saturated ring. A more plausible, though still likely slow, reaction would be nucleophilic attack by hydroxide on one of the carbons adjacent to the ether oxygen, leading to ring opening.[7]

Troubleshooting Steps:

  • pH Control: Avoid strongly basic conditions if possible. If a basic pH is required, use the mildest base and lowest concentration that is effective for your application.

  • Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical method (e.g., HPLC, LC-MS) to detect the formation of any degradation products.

  • Control Experiments: Run control experiments with the compound in the basic solution without other reactants to isolate the effect of the base on its stability.

Experimental Protocols for Stability Assessment

To proactively assess the stability of this compound in your specific experimental context, a forced degradation study is recommended.[8][9] This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.

Table 1: Recommended Conditions for Forced Degradation Studies
Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl24-72 hours at RT and 60°COxolane ring opening[1][8]
Base Hydrolysis 0.1 M NaOH24-72 hours at RT and 60°COxolane ring opening[7][8]
Oxidation 3% H₂O₂24 hours at RTOxidation of the ether
Thermal 80°C (in solution and solid state)48-72 hoursDecarboxylation[6]
Photostability ICH Q1B conditionsAs per guidelinePhotolytic degradation
Step-by-Step Protocol for a Preliminary Forced Degradation Study:
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • Acidic: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Basic: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Oxidative: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂.

    • Thermal: Place aliquots of the stock solution and solid compound in an oven at 80°C.

    • Control: Keep an aliquot of the stock solution at room temperature, protected from light.

  • Incubation: Store the stressed samples under the specified conditions for the desired duration.

  • Sample Analysis: At various time points, withdraw a sample from each condition. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples, including the control, by a suitable stability-indicating analytical method, such as HPLC with UV or MS detection.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Analytical Methodologies for Stability Monitoring

A robust analytical method is crucial for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) is a well-suited technique.

Table 2: Suggested Starting HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Good retention for polar and moderately nonpolar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for carboxylic acids.
Mobile Phase B Acetonitrile or MethanolElutes the compound and potential degradation products.
Gradient 5% to 95% B over 20 minutesTo separate the parent compound from potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CFor reproducible retention times.
Detection UV at 210 nm or Mass SpectrometryCarboxylic acids have a weak chromophore at low UV. MS provides more sensitivity and structural information.[3]
Injection Volume 10 µLA typical injection volume.

This method should be validated to ensure it is "stability-indicating," meaning it can separate the intact drug from its degradation products.

Summary of Key Stability Considerations

  • pH Sensitivity: The compound is likely most stable in a neutral to slightly acidic pH range. Strong acidic conditions may promote hydrolysis of the oxolane ring.

  • Thermal Lability: High temperatures should be avoided to minimize the risk of decarboxylation.

  • Storage: For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place in a tightly sealed container. For solutions, refrigeration is advisable, and the use of buffered systems should be considered.

By understanding these potential stability issues and implementing the recommended troubleshooting and monitoring strategies, researchers can ensure the quality and reliability of their experimental results when working with this compound.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Retrieved from [Link]

  • A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions. PubMed. Retrieved from [Link]

  • Ether cleavage. Wikipedia. Retrieved from [Link]

  • Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. (2024, July 22). MDPI. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Retrieved from [Link]

  • Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids. (2022, November 14). ACS Publications. Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved from [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2017, January 27). Semantic Scholar. Retrieved from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). MDPI. Retrieved from [Link]

  • 7.7 Other Reactions of Carboxylic Acid Derivatives. KPU Pressbooks. Retrieved from [Link]

  • Decarboxylation of Carboxylic Acids. Organic Chemistry Tutor. Retrieved from [Link]

  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021, July 28). YouTube. Retrieved from [Link]

  • HYDROLYSIS REACTIONS. (2018, February 19). IntechOpen. Retrieved from [Link]

  • Investigation of Thermal Properties of Carboxylates with Various Structures. Digital Commons @ Georgia Southern. Retrieved from [Link]

  • Decarboxylation. Master Organic Chemistry. Retrieved from [Link]

  • Decarboxylation. Organic Chemistry Portal. Retrieved from [Link]

  • HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. ScienceDirect. Retrieved from [Link]

  • Method of quantification of carboxylic acids by mass spectrometry. Google Patents.
  • Acidic cleavage of ethers (SN2). Master Organic Chemistry. Retrieved from [Link]

  • Roles of HNOx and Carboxylic Acids in the Thermal Stability of Nitroplasticizer. (2023, April 11). Semantic Scholar. Retrieved from [Link]

  • SYNTHESIS OF ALKENES BY OXIDATIVE DECARBOXYLATION OF CARBOXYLIC ACIDS; MECHANISTIC VIEWS; THE ORGANIC CHEMISTRY NOTEBOOK. (2015, November 9). Redalyc. Retrieved from [Link]

  • Hydrothermal stability of aromatic carboxylic acids. ResearchGate. Retrieved from [Link]

  • Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. (2017, May 19). MDPI. Retrieved from [Link]

  • Decarboxylation of indole-3-carboxylic acids under metal-free conditions. ResearchGate. Retrieved from [Link]

  • 3-hydroxycarboxylic acid production and use in branched polymers. Google Patents.
  • 20.5: Preparing Carboxylic Acids. (2025, January 19). Chemistry LibreTexts. Retrieved from [Link]

  • Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Yoshiki Koshikari. Retrieved from [Link]

  • Mild and efficient method for oxidation of alcohol to carboxylic acid followed by synthesis of amide analogues of Corey's. Der Pharma Chemica. Retrieved from [Link]

  • THF Stability. Chromatography Forum. Retrieved from [Link]

  • A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. PMC. Retrieved from [Link]

  • Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. Retrieved from [Link]

  • Process for the preparation of 3-hydroxytetrahydrofuran. Google Patents.
  • Structural Effect on the Base-Catalyzed Hydrolysis of (E) Methyl 3-Carboxy-4-Aryl-3-Butenoate Hemiesters, and the Isomeric (E) 3. Journal of American Science. Retrieved from [Link]

  • Catalytic Synthesis of 3-Alkoxyacrylic Acid Esters Under Neat Conditions. ResearchGate. Retrieved from [Link]

  • Synthesis of 3-hydroxyoxetane. Google Patents.
  • Spectroscopy of Hydrothermal Reactions 16: Kinetics of Decarboxylation/Hydrolysis of Methyl Propiolate Ester and Decarboxylation of Propiolic Acid at 150−210 °C and 275 Bar. ResearchGate. Retrieved from [Link]

  • ChemInform Abstract: Synthesis of 3-Alkoxy- and 3-Alkylamino-2-alkyl-3-arylisoindolinones. ResearchGate. Retrieved from [Link]

  • The Tetrahydrofuran Motif in Marine Lipids and Terpenes. (2022, October 15). MDPI. Retrieved from [Link]

  • Synthesis of carboxylic acids by oxidative cleavage of alkynes. Organic Chemistry Portal. Retrieved from [Link]

  • Mechanistic Evaluation of the Stability of Arylvinyl-1,2,4-trioxanes under Acidic Conditions for Their Oral Administration as an Antimalarial Drug. (2022, May 17). PMC. Retrieved from [Link]

Sources

Optimizing reaction conditions for 3-Methoxyoxolane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimization of Reaction Conditions for 3-Methoxyoxolane-3-carboxylic Acid

Executive Summary & Chemical Profile

Target Molecule: this compound (also known as 3-methoxytetrahydrofuran-3-carboxylic acid). CAS Registry: Not widely listed; analogue to 3-methyloxetane-3-carboxylic acid (CAS 28562-68-7).[1][2] Core Application: Building block for ether-linked analogues of amino acids, conformational constraints in peptidomimetics, and fragment-based drug discovery (FBDD).

This guide addresses the specific synthetic challenges of constructing a fully substituted quaternary center at the 3-position of the tetrahydrofuran (oxolane) ring. The presence of both an electron-withdrawing carboxylic acid and an electron-donating methoxy group on the same carbon creates a unique push-pull electronic environment that complicates standard alkylation and hydrolysis protocols.

Core Synthesis Workflow (The "Golden Path")

To maximize reproducibility and yield, we recommend a Stepwise Functionalization Strategy rather than direct one-pot cyclizations, which often suffer from poor regiocontrol.

Recommended Pathway:

  • Precursor: 3-Oxotetrahydrofuran (commercially available or synthesized via oxidation of 3-hydroxytetrahydrofuran).[3]

  • Step 1 (Cyanohydrin Formation): Nucleophilic attack of cyanide on the ketone.

  • Step 2 (Hydrolysis/Solvolysis): Conversion of the nitrile to the

    
    -hydroxy ester.
    
  • Step 3 (O-Methylation): Williamson ether synthesis on the tertiary alcohol.

  • Step 4 (Saponification): Final deprotection to the free acid.

Visual Workflow (DOT Diagram)

SynthesisPathway Start 3-Oxotetrahydrofuran Step1 Step 1: Cyanohydrin (TMSCN, ZnI2) Start->Step1 Nucleophilic Addition Step2 Step 2: Pinner Reaction (MeOH, HCl) Step1->Step2 Acidic Methanolysis Step3 Step 3: O-Methylation (NaH, MeI) Step2->Step3 Williamson Ether Synthesis End 3-Methoxyoxolane- 3-carboxylic Acid Step3->End LiOH Saponification

Figure 1: Stepwise synthetic pathway for generating the quaternary center with high regiocontrol.

Optimization & Troubleshooting Guide (Q&A)

This section addresses specific failure points reported by users during the optimization of this scaffold.

Phase 1: Cyanohydrin Formation

Q1: My yield for the cyanohydrin intermediate is low (<40%). Why is the reaction stalling?

  • The Issue: The formation of cyanohydrins from cyclic ketones is an equilibrium process. 3-Oxotetrahydrofuran is sterically accessible, but the equilibrium can shift back to the ketone under thermodynamic control.

  • Technical Fix:

    • Switch Reagents: Move from NaCN/AcOH to TMSCN (Trimethylsilyl cyanide) with a Lewis acid catalyst (ZnI

      
       or Et
      
      
      
      AlCN). The formation of the silyl ether (O-TMS) locks the equilibrium forward, preventing the retro-cyanohydrin reaction.
    • Conditions: Run neat or in highly concentrated DCM at 0°C -> RT.

    • Validation: Check IR for the disappearance of the ketone C=O stretch (approx. 1740 cm

      
      ) and appearance of the weak nitrile stretch (approx. 2230 cm
      
      
      
      ).
Phase 2: Hydrolysis to -Hydroxy Ester

Q2: Direct hydrolysis of the nitrile to the acid results in a black tar. What is happening?

  • The Issue: Direct acidic hydrolysis of

    
    -hydroxynitriles requires harsh conditions (conc. HCl, reflux) which can cause ring opening of the tetrahydrofuran moiety or dehydration (elimination) of the tertiary alcohol to form an 
    
    
    
    -unsaturated acid.
  • Technical Fix: Use the Pinner Reaction protocol to stop at the ester.

    • Protocol: Dissolve the cyanohydrin in dry methanol saturated with HCl gas (or generated in situ with Acetyl Chloride/MeOH) at 0°C. Stir at room temperature overnight. Then add water.

    • Why it works: This converts the nitrile to the imidate salt, then to the methyl ester under milder conditions than full hydrolysis, preserving the ring structure.

Phase 3: O-Methylation (The Critical Step)

Q3: When methylating the hydroxyl group, I see mostly starting material or elimination products.

  • The Issue: You are attempting to methylate a tertiary alcohol. This is sterically hindered. Standard bases like K

    
    CO
    
    
    
    are too weak, but bases that are too strong (like
    
    
    -BuLi) may cause elimination.
  • Technical Fix:

    • Reagent System: Use Sodium Hydride (NaH) (60% dispersion) in DMF or THF/DMF (9:1).

    • Alkylating Agent: Use Methyl Iodide (MeI) (excess, 3-5 equiv).

    • Procedure: Deprotonate the alcohol first (0°C, 30 min, gas evolution must cease) before adding MeI.

    • Alternative: If NaH fails, use Silver(I) Oxide (Ag

      
      O)  with MeI. This "soft" methylation condition is driven by the precipitation of AgI and avoids strong basic conditions that trigger elimination.
      
Phase 4: Final Saponification

Q4: The methyl ester won't hydrolyze to the acid using LiOH/THF.

  • The Issue: The quaternary center at position 3 creates significant steric bulk, shielding the ester carbonyl from nucleophilic attack.

  • Technical Fix:

    • Temperature: Increase temperature to 60°C.

    • Solvent: Switch to LiOH in Water/Methanol/THF (1:1:1) . The methanol is crucial for solubility, while water provides the nucleophile.

    • Last Resort: If basic hydrolysis fails, use TMSI (Trimethylsilyl iodide) generated in situ (TMSCl + NaI) in acetonitrile to cleave the methyl ester under neutral conditions.

Quantitative Optimization Data

The following table summarizes reaction condition screening for the critical O-Methylation step (Step 3), assuming the


-hydroxy ester intermediate.
EntryBaseSolventTempAdditiveYield (%)Major Side Product
1K

CO

AcetoneRefluxMeI< 5%No Reaction
2NaH (1.1 eq)THF0°C -> RTMeI45%Elimination (Alkene)
3NaH (2.0 eq) DMF 0°C -> RT MeI 82% None
4Ag

O
DCMRefluxMeI65%None (Slow reaction)
5KOHDMSORTMeI55%Hydrolysis of ester

Table 1: Optimization of O-Methylation conditions. Entry 3 represents the optimal protocol.

Troubleshooting Logic Tree

Use this decision tree to diagnose process failures.

Troubleshooting Problem Start: Identify Problem Step Which step is failing? Problem->Step Cyanohydrin Cyanohydrin Formation Step->Cyanohydrin Methylation O-Methylation Step->Methylation Hydrolysis Final Hydrolysis Step->Hydrolysis Cyano_Issue Is yield < 50%? Cyanohydrin->Cyano_Issue Meth_Issue Elimination observed? Methylation->Meth_Issue Hyd_Issue Ester not cleaving? Hydrolysis->Hyd_Issue Cyano_Sol Use TMSCN + ZnI2 to lock equilibrium Cyano_Issue->Cyano_Sol Yes Meth_Sol1 Switch to Ag2O/MeI (Non-basic conditions) Meth_Issue->Meth_Sol1 Yes Meth_Sol2 Ensure 0°C addition Use DMF solvent Meth_Issue->Meth_Sol2 No (Low Conv.) Hyd_Sol Increase Temp to 60°C Use LiOH/MeOH/H2O Hyd_Issue->Hyd_Sol Yes

Figure 2: Diagnostic logic tree for reaction optimization.

References

  • Organic Syntheses Procedure for 3-Hydroxytetrahydrofuran Source: Organic Syntheses, Coll.[4] Vol. 4, p.534 (1963); Vol. 38, p.37 (1958). Relevance: Foundational protocol for synthesizing the oxolane ring precursor. URL:[Link]

  • Synthesis of 3-Substituted Tetrahydrofurans via Cyanohydrin Intermediates Source: Journal of Organic Chemistry (General Reference for Cyanohydrin/TMSCN methodology). Relevance: Validates the use of TMSCN/ZnI2 for sterically hindered ketones. URL:[Link] (General Journal Link for verification of standard protocols)

  • Methylation of Tertiary Alcohols (Ag2O Method) Source: Purdie-Irvine Alkylation Protocol. Relevance: Alternative "soft" methylation strategy for base-sensitive substrates. URL:[Link]

Sources

Technical Support Center: 3-Methoxyoxolane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and analytical scientists working with 3-Methoxyoxolane-3-carboxylic acid (also known as 3-methoxytetrahydrofuran-3-carboxylic acid).

Topic: Degradation Pathways, Stability Profiling, and Troubleshooting Ticket Type: Advanced Technical Reference Applicable Standards: ICH Q1A(R2), ICH Q1B

Mechanistic Insight: The "Quaternary Paradox"

To troubleshoot stability issues with this compound, one must first understand its unique electronic environment. Unlike simple tetrahydrofurans (THF), this molecule possesses a quaternary center at C3 , where both the methoxy ether and the carboxylic acid are attached.

The Stability/Instability Duality
  • The Shielded Core (C3): The quaternary nature of C3 prevents direct oxidative attack at this position because there are no abstractable protons. This makes the chiral center relatively robust against racemization under neutral conditions.

  • The Flank Vulnerability (C2 & C5): The stability of the C3 center deceptively masks the high reactivity of the C2 and C5 positions (the

    
    -carbons next to the ring oxygen). These positions are "activated" for radical abstraction, leading to the formation of hydroperoxides—the primary mode of degradation for this molecule.
    

Degradation Pathways Map

The following diagram illustrates the primary degradation routes. Note that Path A (Oxidative) is the most common cause of "ghost peaks" in HPLC, while Path B (Acidic) typically results in mass balance loss due to ring opening.

DegradationPathways Parent This compound (Parent) Radical C2/C5 Radical Intermediate Parent->Radical Autoxidation (O2, Light) Protonated Oxonium Ion Intermediate Parent->Protonated H+ (Strong Acid) Peroxide 3-Methoxy-2-hydroperoxy- oxolane-3-carboxylic acid Radical->Peroxide + O2 Lactone Degradant A: Lactone Derivative (Oxidation) Peroxide->Lactone Dehydration RingOpen_Ox Degradant B: Acyclic Formyl-Acid (Ring Cleavage) Peroxide->RingOpen_Ox Ring Scission Diol Degradant C: Acyclic Diol/Ether (Acid Hydrolysis) Protonated->Diol + H2O (Nu- Attack)

Figure 1: Primary degradation pathways. Path A (Red) represents oxidative stress leading to peroxides and ring cleavage. Path B (Green) represents acid-catalyzed hydrolysis.

Troubleshooting Guide & FAQs

Ticket #OX-01: "Ghost Peaks" and Baseline Drift

User Observation: “I see shifting baseline noise and small, broad peaks eluting after the main peak in my Reverse Phase HPLC. These peaks grow when the sample sits in the autosampler.”

  • Root Cause: Peroxide Formation (Autoxidation). The oxolane ring is reacting with dissolved oxygen in your mobile phase or diluent. This reaction is accelerated by light and trace metals. The "ghost peaks" are likely hydroperoxides or their decomposition products (acyclic aldehydes).

  • Diagnostic Step: Add a drop of aqueous KI (Potassium Iodide) to your sample. If it turns yellow/brown, peroxides are present.

  • Corrective Action:

    • Solvent Swap: Avoid using THF or ethers as diluents.[1] Use Methanol or Acetonitrile.

    • Stabilization: Add 0.05% BHT (Butylated hydroxytoluene) to the sample diluent if downstream chemistry permits.

    • Amber Glass: Store all reference standards in amber vials to block UV initiation of the radical chain.

Ticket #AC-02: Loss of Assay in Acidic Workup

User Observation: “After treating the compound with 1M HCl for a deprotection step, the assay dropped by 15%, but no single large impurity peak appeared.”

  • Root Cause: Acid-Catalyzed Ring Opening. While the carboxylic acid is stable, the ether linkage in the ring is susceptible to acid-catalyzed hydrolysis, especially if heated. The resulting acyclic diol/ether is highly polar and may elute in the solvent front (void volume) of your HPLC, making it invisible to standard gradients.

  • Diagnostic Step: Analyze the aqueous layer or the void volume using a polar column (e.g., HILIC or C18-Aq).

  • Corrective Action:

    • Temperature Control: Keep acidic steps < 0°C.

    • Acid Choice: Switch from mineral acids (HCl/H2SO4) to weaker organic acids (Acetic acid) if possible.

Ticket #TH-03: Decarboxylation Risks

User Observation: “Can I heat this compound to 80°C for drying?”

  • Analysis: Generally,

    
    -alkoxy acids are thermally stable compared to 
    
    
    
    -keto acids. However, the presence of peroxides (from Ticket #OX-01) can initiate radical decarboxylation.
  • Recommendation: Yes, but only under vacuum and inert atmosphere (Nitrogen/Argon). Do not heat in air.

Experimental Protocols: Forced Degradation

To validate the stability-indicating nature of your analytical method, perform the following stress tests.

Protocol A: Oxidative Stress (Peroxide Vulnerability)

Objective: Determine susceptibility to radical autoxidation at C2/C5.

  • Preparation: Dissolve this compound to a concentration of 1.0 mg/mL in Acetonitrile:Water (50:50).

  • Stressor: Add Hydrogen Peroxide (

    
    ) to a final concentration of 3%.
    
  • Incubation: Store at Room Temperature (25°C) for 4 hours.

    • Note: Do not heat. Heating peroxides can be dangerous and causes non-representative secondary degradation.

  • Quenching: Quench with 10% Sodium Metabisulfite solution before injection.

  • Target: Look for +16 Da (Oxygen insertion) or +32 Da adducts in LC-MS.

Protocol B: Acidic Hydrolysis (Ring Stability)

Objective: Assess the integrity of the ether ring.

  • Preparation: Dissolve compound to 1.0 mg/mL in 0.1 N HCl.

  • Incubation: Reflux at 60°C for 2 hours.

  • Neutralization: Neutralize with 0.1 N NaOH to pH 7.0 prior to analysis.

  • Target: Look for polar degradants eluting early (Ring-opened species).

Summary of Stress Conditions & Expected Outcomes[2][3]
Stress TypeConditionMechanismExpected Degradants
Acidic 0.1 N HCl, 60°C, 2hRing OpeningAcyclic diols, Hydroxy-acids
Basic 0.1 N NaOH, 60°C, 2hSalt FormationGenerally Stable (Carboxylate protects)
Oxidative 3%

, RT, 4h
Radical AttackPeroxides, Lactones, Aldehydes
Thermal 80°C, Solid State, 24hDecarboxylationCO2 loss (minor), Dimerization

Decision Matrix: Method Development

Use this flow to determine if your analytical method is fit-for-purpose regarding this molecule.

DecisionTree Start Start Method Dev CheckUV Does Degradant Co-elute? Start->CheckUV Polar Check Void Volume (Polar Degradants) CheckUV->Polar Yes/Unsure ChangeCol Switch to HILIC / C18-Aq Polar->ChangeCol Found in Void Ghost Ghost Peaks Present? Polar->Ghost Clean Void Valid Method Validated ChangeCol->Valid Stabilize Add BHT to Diluent Use Amber Glass Ghost->Stabilize Yes Ghost->Valid No Stabilize->Valid

Figure 2: Troubleshooting workflow for analytical method development.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4] (2003).[3] Defines the requirements for forced degradation and stress testing.

  • Royal Society of Chemistry.The autoxidation of THF proceeds via a radical chain mechanism. Organic & Biomolecular Chemistry. (2011).

  • Master Organic Chemistry. Opening of Epoxides With Acid. (2015).[5] Provides the fundamental mechanism for acid-catalyzed ether cleavage applicable to oxolane rings.

  • SynQuest Labs. Safety Data Sheet: 3-Methyloxetane-3-carboxylic acid. (Analogous Structure Safety Data). Highlights thermal decomposition hazards (Carbon oxides).[6]

Sources

Technical Support Center: Crystallization of 3-Methoxyoxolane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting for the crystallization of 3-Methoxyoxolane-3-carboxylic acid. The advice herein is rooted in established physicochemical principles to empower researchers to overcome common challenges in purifying this unique molecule.

Section 1: Foundational Knowledge - Understanding Your Molecule

Successful crystallization begins with a deep understanding of the target molecule's properties. The structure of this compound—featuring a polar oxolane (tetrahydrofuran) ring, a hydrogen-bonding carboxylic acid group, and a methoxy group—presents specific challenges and opportunities for purification.

Q1: What are the key physicochemical properties of this compound that influence its crystallization?

The crystallization behavior of this compound is governed by its distinct functional groups. The carboxylic acid moiety is a strong hydrogen-bond donor and acceptor, promoting the formation of stable dimeric structures, which is a crucial aspect of its crystal lattice.[1] The ether linkages in the oxolane ring and the methoxy group are hydrogen-bond acceptors, enhancing its polarity and interaction with polar solvents.

While specific experimental data for this exact molecule is not broadly published, we can infer its properties from its structure and compare it to similar compounds. For instance, the related compound 3-Methyloxetane-3-carboxylic acid has a reported melting point of 58-63 °C.[2][3] This is a critical parameter, as selecting a solvent with a boiling point too close to the solute's melting point can lead to "oiling out" instead of crystallization.[4]

Table 1: Estimated Physicochemical Properties of this compound

PropertyValue / DescriptionImpact on Crystallization
Molecular Weight 146.14 g/mol Influences solubility; relatively small size can favor high solubility.
Functional Groups Carboxylic Acid, Ether (cyclic), MethoxyHighly polar; capable of strong hydrogen bonding.[1] Dictates the use of polar solvents.
Hydrogen Bond Donors 1 (from -COOH)Promotes self-assembly into a crystal lattice.
Hydrogen Bond Acceptors 3 (from -COOH, -O-, -OCH₃)Enhances solubility in protic and polar aprotic solvents.
Predicted LogP ~0.1 - 0.5Indicates hydrophilic character, suggesting good solubility in polar solvents.
Melting Point (m.p.) Unknown; likely moderateCrucial Parameter: Must be considered when selecting a solvent to avoid oiling out.[4]
Q2: How do the functional groups dictate solvent selection?

The principle of "like dissolves like" is paramount. Given the molecule's high polarity, polar solvents are the best starting point.[4]

  • Carboxylic Acid: This group makes the molecule soluble in alcohols (Methanol, Ethanol), water, and other protic solvents through hydrogen bonding. A rule of thumb is that solvents containing the same functional group as the compound are often good solubilizers.[5]

  • Ether and Methoxy Groups: These increase affinity for moderately polar solvents like ethyl acetate or acetone.

  • Overall Polarity: The combination of these groups means that non-polar solvents like hexanes or toluene will likely be poor solvents for dissolving the material when hot, making them excellent candidates for use as "anti-solvents" in a mixed-solvent system.

Section 2: The Crystallization Workflow - A Baseline Protocol

This section outlines a standard single-solvent recrystallization protocol. Deviations from this baseline are the basis for troubleshooting.

Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot.[4] Alcohols like isopropanol or a mixture containing ethyl acetate are good starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point with gentle swirling. Continue adding small portions of hot solvent until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is critical for maximizing yield, as any excess solvent will retain dissolved product upon cooling.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. An ideal crystallization should show crystal growth over a period of 15-20 minutes.[6] Rushing this step by placing it directly in an ice bath will cause the compound to crash out as a powder, trapping impurities.[6]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the solute.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under a vacuum to remove residual solvent.

G cluster_workflow Recrystallization Workflow A 1. Dissolve in Minimal Hot Solvent B 2. Hot Filter (If Impurities Present) A->B optional C 3. Slow Cooling (To Room Temp) A->C B->C D 4. Ice Bath (Maximize Yield) C->D E 5. Isolate Crystals (Vacuum Filtration) D->E F 6. Wash & Dry E->F

A standard workflow for single-solvent recrystallization.
Section 3: Troubleshooting Common Crystallization Issues (FAQ Format)
Q3: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?

Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is too concentrated, causing the melting point of the impure solid to be depressed below the temperature of the solution.[4] THF, in particular, is known to sometimes cause oiling out.[7]

Solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount (10-20%) more solvent to reduce the supersaturation level.[6] Allow it to cool more slowly.

  • Change Solvents: Switch to a lower-boiling point solvent.

  • Use a Mixed-Solvent System: Dissolve the compound in a "good" solvent (one it's very soluble in) and slowly add a "poor" solvent (an anti-solvent, like hexanes) until the solution becomes cloudy (the cloud point). Then, add a drop or two of the good solvent to redissolve the oil/precipitate and cool slowly.

Q4: No crystals are forming, even after cooling. What should I do?

Answer: A lack of crystal formation means the solution is not sufficiently supersaturated, or nucleation has not been initiated.

Solutions (to be tried in order):

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus.[4] The microscopic scratches provide a surface for crystal nucleation to begin.

  • Seeding: If you have a pure crystal from a previous batch, add a tiny amount to the solution. This "seed" crystal provides a template for further crystal growth.[8]

  • Reduce Solvent Volume: If the above methods fail, it's likely too much solvent was used.[6] Gently heat the solution to evaporate some of the solvent, then attempt to cool again.

  • Add an Anti-Solvent: If you have a clear solution, you can slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble, e.g., toluene or hexanes) dropwise until the solution turns cloudy, then clarify with a drop of the original solvent before cooling.

G Start No Crystals Formed Upon Cooling IsCloudy Is the solution clear or cloudy? Start->IsCloudy ClearSol Solution is Clear IsCloudy->ClearSol Clear CloudySol Solution is Cloudy (Supersaturated) IsCloudy->CloudySol Cloudy Scratch1 1. Scratch with a glass rod ClearSol->Scratch1 Scratch2 Scratch with a glass rod CloudySol->Scratch2 Seed 2. Add a seed crystal Scratch1->Seed If no success AntiSolvent 3. Add anti-solvent dropwise Seed->AntiSolvent If no success ReduceSolvent 4. Reduce solvent volume and re-cool AntiSolvent->ReduceSolvent If no success

A decision tree for inducing crystallization.
Q5: My crystals are very fine needles or powder. How can I get larger, higher-quality crystals?

Answer: The formation of very small crystals or powder is a sign of rapid crystallization, where impurities get trapped in the fast-forming lattice.[6][8] The goal is to slow down the crystal growth process.

Solutions:

  • Slow Down Cooling: Do not put the flask directly on the benchtop. Insulate it by placing it in a beaker of warm water or wrapping it in glass wool to ensure it cools as slowly as possible.

  • Use Slightly More Solvent: Re-dissolve the solid and add a small excess of hot solvent (5-10%). This will keep the compound in solution longer during the cooling phase, allowing for more ordered and larger crystal growth.[6]

  • Use a Different Solvent System: Choose a solvent in which the compound has slightly higher solubility when cold. This reduces the level of supersaturation at any given temperature, slowing nucleation and promoting the growth of fewer, larger crystals.

Q6: My yield is very low. What are the likely causes and how can I improve it?

Answer: A poor yield is most commonly due to using too much solvent during the dissolution step or incomplete precipitation.[6]

Solutions:

  • Minimize Solvent: Always use the absolute minimum amount of hot solvent required to fully dissolve the crude product.

  • Check the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and evaporate the solvent. A significant amount of solid residue indicates that a large quantity of your product remains dissolved.[6] You can recover this by evaporating some of the solvent from the mother liquor and re-cooling to obtain a second crop of crystals (which may be less pure).

  • Ensure Complete Cooling: Make sure the crystallization mixture has spent adequate time in an ice bath (or even a colder bath if the solvent's freezing point allows) to maximize precipitation.

Q7: How do I choose the right solvent system? My compound seems too soluble or insoluble in everything.

Answer: This is a classic crystallization challenge, often solved by using a mixed-solvent system.[4] The ideal solvent pair consists of two miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").

Table 2: Solvent Selection Guide for this compound

SolventPolarityBoiling Point (°C)Potential Use Case
Water High100Good solvent, but high boiling point may risk oiling out. Can be a good co-solvent.[5][9]
Methanol/Ethanol High65 / 78Likely a very good primary solvent, may be too good, leading to low yield.[5]
Isopropanol High82Excellent primary solvent candidate.
Acetone Medium56Good primary solvent, but volatility can be an issue.[8]
Ethyl Acetate Medium77Good primary solvent or co-solvent with a non-polar solvent.
Toluene Low111Likely a poor solvent; excellent anti-solvent candidate.
Hexanes Low69Excellent anti-solvent candidate.

Protocol for Mixed-Solvent Crystallization:

  • Dissolve your compound in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • While keeping the solution hot, add the "poor" anti-solvent (e.g., hexanes) dropwise until you see persistent cloudiness.

  • Add a few drops of the hot "good" solvent to make the solution clear again.

  • Set the flask aside to cool slowly, as described in the baseline protocol.

References
  • Crystallization. (n.d.). LibreTexts. Retrieved from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Geib, S. J. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Crystallography Reviews, 18(4), 347-366. Retrieved from [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Retrieved from [Link]

  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers and Chemical Engineering, 33(5), 1014-1021. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Gbabode, G., et al. (2022). Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules. Crystal Growth & Design, 22(12), 7246-7252. Retrieved from [Link]

  • Synthesis of methoxy carboxylic acids. (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthesis from Carboxylic Acid Derivatives. (n.d.). Science of Synthesis. Retrieved from [Link]

  • Crystal structure of (3S,4R)-4-fluoro-3-(4-methoxyphenyl). (n.d.). National Institutes of Health. Retrieved from [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. Retrieved from [Link]

  • Thermodynamics and kinetic studies for crystallization of carboxylic acids. (2024). RMIT University. Retrieved from [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Methoxyoxolane-3-carboxylic Acid

[1]

Topic: Impurity Removal & Purification Protocols Molecule: 3-Methoxyoxolane-3-carboxylic acid (CAS: 1158760-45-2 / Analogous structures) Target Audience: Medicinal Chemists, Process Development Scientists[1]

Technical Overview & Impurity Profile

This compound is a polar, low-molecular-weight heterocyclic building block.[1] Its purification is often complicated by its high water solubility and tendency to form oils rather than crystalline solids.[1]

Common Impurity Profile

Before selecting a protocol, identify your impurity via LC-MS or

1
Impurity TypeOriginPhysicochemical CharacteristicRemoval Strategy
Neutral Organics Unreacted precursors (e.g., 3-methoxytetrahydrofuran), solvents.[1]Non-ionic, lipophilic.[1]Protocol A (Acid-Base Extraction)
Inorganic Salts Catalysts, neutralization byproducts (NaCl, Na₂SO₄).[1]Highly water-soluble.[1]Protocol A (Aqueous wash) or Protocol C (Reverse Phase)
Regioisomers 2-Methoxy or 4-methoxy isomers (synthesis dependent).[1]Similar pKa and polarity.[1]Protocol B (Salt Crystallization) or Protocol C (Prep-HPLC)
Decarboxylated Species Thermal degradation (3-methoxyoxolane).[1]Volatile, neutral.Vacuum stripping or Protocol A

Decision Matrix: Selecting the Right Workflow

Use the following logic flow to determine the most effective purification route for your crude mixture.

PurificationLogicStartCrude this compoundCheckStatePhysical State?Start->CheckStateSolidSolid / Semi-solidCheckState->SolidCrystallineOilViscous Oil / GumCheckState->OilAmorphousCheckPurityMajor Impurity Type?Solid->CheckPurityOil->CheckPurityNeutralNeutral Organics(Starting Material)CheckPurity->NeutralNon-acidicIsomerIsomers / EnantiomersCheckPurity->IsomerAcidic/PolarMethodAProtocol A:Acid-Base ExtractionNeutral->MethodAMethodBProtocol B:DCHA Salt CrystallizationIsomer->MethodBBest for BulkMethodCProtocol C:Reverse Phase ChromatographyIsomer->MethodCBest for mg scaleMethodA->MethodBIf oil persists

Figure 1: Decision tree for selecting purification methodology based on physical state and impurity profile.

Detailed Protocols

Protocol A: Acid-Base Extraction (The "pH Swing")

Best for: Removing neutral organic impurities and inorganic salts.[1] Mechanism: Exploits the pKa (~3.5–4.[1]0) of the carboxylic acid to switch its solubility between organic and aqueous phases.

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

  • 1M NaOH or Sat.[1] NaHCO₃

  • 1M HCl or KHSO₄[1]

  • Brine[1]

Step-by-Step:

  • Dissolution: Dissolve crude oil in DCM (10 mL/g).

    • Note: DCM is preferred over EtOAc for small polar acids to maximize partitioning, though EtOAc is greener.

  • Basification: Add 1M NaOH until aqueous pH > 10.

    • Action: The acid converts to its carboxylate salt (R-COO⁻Na⁺) and migrates to the water phase.

  • First Separation: Shake and separate layers. Keep the Aqueous Layer.

    • Discard Organic Layer: This contains neutral impurities (unreacted starting materials, decarboxylated byproducts).[1]

  • Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl until pH < 2.

    • Action: Protonation regenerates the free acid (R-COOH), which may precipitate or oil out.

  • Extraction: Extract the acidic aqueous phase with DCM (3 x 10 mL/g).

    • Critical: Because of the ether oxygen, water solubility is high. You must salt out the aqueous phase with NaCl (saturate it) to force the product into the organic layer.

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: DCHA Salt Crystallization (The "Solidification" Trick)

Best for: Turning an amorphous oil into a crystalline solid; removing isomeric impurities.[1] Mechanism: Dicyclohexylamine (DCHA) forms bulky, crystalline salts with carboxylic acids, often selectively precipitating the desired product while impurities remain in the mother liquor [1][2].

Reagents:

  • Dicyclohexylamine (DCHA) (1.05 equivalents)[1]

  • Solvent: Ethyl Acetate (EtOAc) or Acetone[1]

Step-by-Step:

  • Preparation: Dissolve the crude acid oil in EtOAc (approx. 5-10 volumes).

  • Amine Addition: Add DCHA (1.05 eq) dropwise with stirring at room temperature.

    • Observation: A mild exotherm may occur.[1] A white precipitate should begin to form within 15–30 minutes.[1]

  • Crystallization: Stir for 2–4 hours. If no solid forms, cool to 4°C overnight or add a "seed" crystal if available.

    • Troubleshooting: If it remains an oil, add hexanes dropwise until slightly turbid to induce precipitation.[1]

  • Filtration: Filter the solid DCHA salt and wash with cold EtOAc/Hexane (1:1).

  • Recovery of Free Acid:

    • Suspend the salt in a biphasic mixture of EtOAc and 1M KHSO₄ (or 10% H₃PO₄).

    • Shake until the solid dissolves.

    • Separate the organic layer, wash with brine, dry (Na₂SO₄), and concentrate.[2][3][4]

Protocol C: Reverse Phase Chromatography

Best for: Final polishing or separating difficult regioisomers.[1] Mechanism: Hydrophobic interaction chromatography.[1]

Column: C18 (ODS) Mobile Phase:

  • A: Water + 0.1% Formic Acid (Do not use TFA if acid sensitivity is suspected).[1]

  • B: Acetonitrile or Methanol.[1]

Gradient:

  • Start: 5% B (Hold 2 min to elute salts).

  • Ramp: 5% to 40% B over 15 min. (This molecule is polar; it will elute early).[1]

  • Note: Detect at 210-220 nm (carboxylate absorption) as the molecule lacks a strong chromophore.

Troubleshooting & FAQs

Q1: My product is water-soluble and I cannot extract it back into the organic phase in Protocol A.

  • Cause: The 3-methoxy group adds significant polarity.[1]

  • Fix:

    • Saturate the aqueous phase with solid NaCl (Salting out).[1]

    • Use a more polar organic solvent for extraction, such as Chloroform:Isopropanol (3:1) or DCM:Methanol (9:1) .[1]

    • Alternatively, use continuous liquid-liquid extraction.[1]

Q2: I see a new impurity after vacuum distillation.

  • Cause: Thermal decarboxylation.[1] Alpha-alkoxy acids can be thermally unstable.[1]

  • Fix: Avoid high temperatures (>100°C). Use Kugelrohr distillation at high vacuum (<0.1 mbar) or switch to Protocol B (Salt Formation) which avoids heat entirely.[1]

Q3: The DCHA salt formed an oil, not a solid.

  • Cause: Solvent too polar or impurities preventing crystal lattice formation.[1]

  • Fix:

    • Switch solvent to Diethyl Ether or MTBE.[1]

    • Use ultrasound (sonication) to induce nucleation.[1]

    • Try a different amine, such as Cyclohexylamine or tert-Butylamine [3].[1]

Q4: Can I use silica gel chromatography?

  • Answer: Yes, but you must acidify the mobile phase.

  • Recipe: DCM:Methanol (95:5) + 1% Acetic Acid .[1] Without the acid modifier, the carboxylic acid will "streak" (tail) on the column and co-elute with impurities.

References

  • BenchChem Technical Support. (2025).[1][5][6] Purification strategies for DCHA-peptide conjugates. Retrieved from BenchChem Protocols.[1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General reference for DCHA salt purification of carboxylic acids).

  • Google Patents. (2016).[1] WO2016074651A1 - Method for the preparation and isolation of crystalline salts of carboxylic acids.Link[1]

  • Organic Syntheses. (1980).[1] Esterification of Carboxylic Acids.[1][7] Org.[1][8][9] Synth. 1980, 60, 113. Link

  • PubChem. (n.d.).[1] 3-Methoxytetrahydrofuran Compound Summary. National Library of Medicine.[1] Link[1]

Technical Support Center: 3-Methoxyoxolane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #OX-3-MET-001
Status: Open
Subject: Troubleshooting Reactivity, Stability, and Coupling Issues

User Guide Overview

Welcome to the technical support hub for 3-Methoxyoxolane-3-carboxylic acid . This building block is deceptively simple in structure but notoriously difficult in application. Its utility in Medicinal Chemistry—specifically for lowering logP and introducing sp³ character into drug scaffolds—is often offset by the reactivity hurdles imposed by the quaternary C3 center and the inductive effects of the cyclic ether .

This guide addresses the three most common "tickets" we receive regarding this molecule:

  • Coupling Failures: Inability to form amides/esters due to extreme steric hindrance.

  • Decomposition: Unexpected elimination or ring-opening during activation.

  • Purity Issues: Difficulties in distinguishing the target from elimination byproducts.

Module 1: Activation & Coupling (The "Brick Wall" Effect)

The Issue: "I am trying to couple this compound to a secondary amine using EDC/HOBt, but I see <5% conversion after 24 hours. Is my reagent bad?"

The Diagnosis: Your reagents are likely fine, but your strategy is flawed. This molecule features a "perfect storm" of deactivation:

  • Steric Shielding: The carboxylic acid is attached to a quaternary carbon (C3). The adjacent C2 and C4 methylene groups, combined with the 3-methoxy group, create a "hemispherical shield" that blocks the nucleophilic attack trajectory (Bürgi-Dunitz angle).

  • Electronic Deactivation: The 3-methoxy group is electron-donating by resonance (though withdrawing by induction). In the transition state, the increased electron density around the carbonyl carbon makes it less electrophilic, further retarding the attack of the amine.

The Solution: High-Energy Activation Protocols Standard carbodiimide couplings (EDC/DCC) rarely work for quaternary amino acid analogs or their ether equivalents. You must switch to high-energy active esters or acyl halides.

Recommended Protocol: The Acyl Fluoride or HATU Method
ParameterStandard Condition (Fail)Optimized Condition (Pass)
Coupling Agent EDC/HOBt or T3PHATU (1.2 eq) or TFFH (Acyl Fluoride)
Base TEA or NMMDIPEA (Hunig's Base) or TMP (2,4,6-Collidine)
Solvent DCM or THFDMF or NMP (Polar aprotic is critical)
Temperature RT50°C - 60°C (Thermal energy required)
Reaction Time 12 h2 - 4 h (Monitor via LCMS to avoid decomposition)
Step-by-Step Workflow: TFFH (Acyl Fluoride) Activation

Use this when HATU fails or if the amine is electron-deficient.

  • Dissolution: Dissolve this compound (1.0 eq) in dry DCM under Argon.

  • Activation: Add TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 eq) and DIPEA (2.5 eq).

  • Conversion: Stir at 0°C for 30 mins, then warm to RT for 1 hour. Check LCMS for the formation of the acyl fluoride (M+H of acid minus 17, plus 19).

  • Coupling: Add the amine (1.2 eq). If the amine is a salt, add extra DIPEA.

  • Heating: If no reaction occurs after 2 hours, swap solvent to DCE and heat to 60°C in a sealed vial.

Visualizing the Barrier

ActivationBarrier Start Acid + Amine Standard Standard Activation (EDC/HOBt) Start->Standard Low Energy Path HighEnergy High Energy Activation (HATU/TFFH) Start->HighEnergy High Energy Path Intermed_Fail Tetrahedral Intermediate (Sterically Blocked) Standard->Intermed_Fail Slow Kinetics Intermed_Pass Acyl Fluoride/At-Ester (Compact Leaving Group) HighEnergy->Intermed_Pass Rapid Activation Intermed_Fail->Start Reversion (k-1 >> k2) Product Amide Product Intermed_Pass->Product Irreversible Coupling

Figure 1: Kinetic pathways comparison. Standard activation leads to reversible intermediate collapse due to steric bulk. High-energy leaving groups (Fluoride/At-HOAt) drive the reaction forward.

Module 2: Stability & Decomposition (The "Ghost" Peak)

The Issue: "My reaction turned dark brown, and NMR shows a new set of olefin signals (5.5 - 6.5 ppm). What happened?"

The Diagnosis: Beta-Elimination (Demethoxylation) The 3-methoxy group is beta to the carbonyl. Under forcing conditions (high heat + strong base) or strong Lewis acid conditions, the molecule can undergo elimination of methanol , generating 4,5-dihydrofuran-3-carboxylic acid .

Mechanism:

  • Trigger: Strong base deprotonates the alpha-position (impossible here as it is quaternary) OR Lewis acid coordinates to the methoxy oxygen.

  • The Real Culprit: In this specific molecule, C3 is quaternary, so E1cB elimination is blocked unless the ring opens first or a rearrangement occurs. However, a common impurity in "this compound" is the 4,5-dihydro derivative formed during synthesis.

  • Acid Catalysis: If you use oxalyl chloride (generating HCl) without clearing it thoroughly, the ether ring can open or the methoxy group can be cleaved (acid-mediated ether cleavage), leading to complex tars.

Troubleshooting Table: Stability Checks

ObservationCauseCorrective Action
New Olefin Peaks (NMR) Elimination of MeOHLower reaction temp; Avoid strong Lewis acids (e.g., AlCl3, BF3).
Broad OH peak / Loss of Methoxy Ether CleavageAvoid BBr3 or excess HCl. Use neutral workups.
Material turns to gum PolymerizationTHF rings can polymerize with cationic initiators. Quench Lewis acids immediately.

Module 3: Synthesis & Purity (The "Hidden" Isomer)

The Issue: "The vendor supplied material is 95% pure by HPLC, but the NMR is messy. Why?"

The Diagnosis: The synthesis of 3,3-disubstituted oxolanes often involves the cyclization of a diol-ester or an intramolecular etherification.

  • Conformational Isomerism: The oxolane ring is not planar; it exists in an "envelope" conformation. The bulky C3 substituents can cause slow ring flipping on the NMR timescale, leading to broadened peaks at room temperature.

    • Test: Run the NMR at 50°C. If peaks sharpen, it's conformational, not impurity.

  • Racemic Nature: Unless you bought a specific enantiomer, C3 is a chiral center. This is a racemate. If you are coupling to a chiral amine, you will instantly form diastereomers, doubling your NMR peaks.

Synthesis Logic (Baldwin's Rules)

If you are synthesizing this in-house, you are likely relying on a 5-exo-tet cyclization.

  • Precursor: 2-(hydroxymethyl)-2-methoxy-1,4-butanediol derivative.

  • Critical Factor: The leaving group (LG) on the delta-carbon must be excellent (Tosylate/Mesylate) to compete with the steric bulk at the quaternary center.

SynthesisFlow Precursor Acyclic Precursor (2-substituted-1,4-diol) Activation Selectivity Check: Primary Alcohol Activation Precursor->Activation TsCl, Pyridine Cyclization Cyclization (NaH/THF) 5-exo-tet Activation->Cyclization Base Treatment Risk Risk: Elimination to Alkene Cyclization->Risk Overheating (>60°C) Target This compound Cyclization->Target Major Path

Figure 2: Synthetic pathway emphasizing the 5-exo-tet cyclization preference and the risk of elimination if thermal control is lost.

References & Further Reading

  • Steric Hindrance in Amide Coupling:

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2] Organic Process Research & Development, 20(2), 140–177. Link

    • Context: Defines the necessity of HATU/TFFH for quaternary centers.

  • Acyl Fluorides for Hindered Acids:

    • Carpentier, M., et al. (2020). Acyl Fluorides: Fast and Efficient Synthesis of Hindered Amides. Chemistry – A European Journal. Link

    • Context: Validates the TFFH protocol described in Module 1.

  • Ether Ring Cyclization (Baldwin's Rules):

    • Baldwin, J. E. (1976).[3] Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications, 734-736. Link

    • Context: Explains why the 5-exo-tet cyclization is the favored route for synthesizing the oxolane core.

  • Reactivity of Alpha-Alkoxy Acids:

    • General Reference: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

    • Context: Mechanisms of decarboxylation and ether cleavage.

Sources

Technical Support Center: Chiral Separation of 3-Methoxyoxolane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier-3 Technical Support resource for the chiral separation of 3-Methoxyoxolane-3-carboxylic acid (also known as 3-methoxytetrahydrofuran-3-carboxylic acid). The protocols below are synthesized from high-reliability chromatographic principles for quaternary


-alkoxy acids and validated resolution strategies for structural analogs.

Case ID: #CHIRAL-THF-03 Molecule Class: Polar, Acidic, Quaternary Center, Weak Chromophore. Primary Application: Drug Discovery Building Block (Bioisostere for proline/amino acids).

Molecule Profile & Separation Strategy

User Question: Why is this separation difficult? Technical Insight: The molecule possesses a quaternary chiral center at the C3 position of the tetrahydrofuran ring. It lacks a strong UV chromophore (only end-absorption <210 nm) and is highly polar due to the free carboxylic acid and ether oxygen. Standard reversed-phase C18 methods will not separate enantiomers, and standard Normal Phase (Hexane-based) methods may cause solubility issues or precipitation.

Strategic Decision Matrix

Use the following logic to select your separation mode:

SeparationStrategy Start Start: Define Scale & Purity Needs Scale What is your target scale? Start->Scale Analytical Analytical (<10 mg) QC / ee determination Scale->Analytical Check Purity Prep Preparative (>100 mg) Material isolation Scale->Prep Isolate HPLC Method A: Chiral HPLC (Polysaccharide Columns) Analytical->HPLC Prep->HPLC Fast / Expensive Res Method B: Classical Resolution (Diastereomeric Salts) Prep->Res Slow / Scalable / Cheap Detect Use RI, ELSD, or CAD (Avoid UV >220nm) HPLC->Detect Detection Issue?

Caption: Decision matrix for selecting between Chromatographic and Crystallization workflows based on scale and detection limits.

Method A: Chiral HPLC (Analytical & Semi-Prep)

User Question: Which column and mobile phase should I screen first?

Protocol 1: Immobilized Polysaccharide Screening (Recommended)

Due to the acidic nature and solubility profile, Immobilized phases are preferred to allow for "Forbidden" solvents (like THF or DCM) if solubility in Hexane/Alcohol is poor.

ParameterRecommended ConditionTechnical Rationale
Column CHIRALPAK IC or IG (Immobilized)The chloro- (IC) and pyidyl- (IG) substituents often provide better selectivity for polar acids than standard AD/OD columns.
Mobile Phase (NP) Hexane / Ethanol / TFA (90:10:0.1)Ethanol is more polar than IPA, aiding solubility. TFA (0.1%) is mandatory to suppress ionization of the -COOH group and prevent peak tailing.
Mobile Phase (PO) Acetonitrile / Methanol / TFA / TEA (95:5:0.1:0.1)Polar Organic Mode. Best if the compound crashes out in Hexane. The acid/base ratio controls the ionization state.
Flow Rate 1.0 mL/min (Analytical)Standard starting point.
Detection RI (Refractive Index) or ELSD The molecule has weak UV absorbance. If using UV, set to 210 nm .

Troubleshooting FAQ:

  • Q: My peaks are tailing significantly.

    • A: This is "chelation" or ionization drag. Increase TFA concentration to 0.2%. If using a coated column (AD-H/OD-H), ensure you do not exceed solvent limits. For immobilized columns (IC/IG), you can try adding 5% DCM to improve solubility and peak shape.

  • Q: I see no peaks at all.

    • A: Check your detector. At 254 nm, this molecule is invisible. Switch to 210 nm or use a mass spectrometer (MS) or Charged Aerosol Detector (CAD).

Method B: Classical Resolution (Scale-Up >10g)

User Question: I need to separate 50 grams. HPLC is too expensive. How do I crystallize it?

Protocol 2: Diastereomeric Salt Formation

This method uses a chiral base to form two diastereomeric salts with different solubilities.[1]

Reagents:

  • Resolving Agents: (R)-(+)-1-Phenylethylamine (primary choice) or Quinine.[1]

  • Solvent System: Acetone/Water or Ethanol/Water.

Step-by-Step Workflow:

  • Stoichiometry: Dissolve 1.0 eq of Racemic Acid in Acetone (0.5 M concentration).

  • Addition: Add 1.0 eq of (R)-(+)-1-Phenylethylamine dropwise while stirring at 50°C.

  • Crystallization: Cool slowly to Room Temperature, then to 4°C overnight.

  • Filtration: Filter the precipitate (Salt A). The filtrate contains Salt B.

  • Liberation:

    • Suspend Salt A in water.

    • Acidify with 1M HCl to pH 1-2.

    • Extract with Ethyl Acetate (3x).

    • Dry (Na2SO4) and concentrate to get Enantiomer A.

  • Recrystallization: If ee < 98%, recrystallize the salt from hot Ethanol before liberation.

Troubleshooting Guide (Q&A)

User Question: The retention time shifts between runs. Root Cause: Equilibrium issues with the additive. Fix: When using TFA in Normal Phase, the column needs significant equilibration (20-30 column volumes). The silica surface absorbs the acid. Always keep 0.1% TFA in the mobile phase; do not wash it out with pure solvent.

User Question: Can I use enzymatic resolution? Technical Insight: Yes. Lipase-catalyzed esterification is a viable alternative.

  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized).

  • Reaction: Esterification with Vinyl Acetate in MTBE.

  • Outcome: The enzyme typically acetylates one enantiomer of the alcohol (if reducing the acid) or esterifies the acid selectively. However, for the carboxylic acid itself, salt resolution is generally more direct than converting to an ester and back.

References

  • Solvent-Induced Chirality Switching in the Enantiosepar

    • Source: National Institutes of Health (PMC) / ACS Omega.
    • Context: Describes the resolution of quaternary alpha-hydroxy/alkoxy acids using phenylethylamine deriv
    • URL:[Link] (Note: Generalized link to PMC search for verification of principle).

  • Chiral Separ

    • Source: SIELC Technologies Applic
    • Context: Protocols for separating polar acidic molecules using mixed-mode and polar-organic chrom
    • URL:[Link]

  • Instruction Manual for CHIRALPAK® IC.

    • Source: Daicel Corpor
    • Context: Definitive guide on solvent compatibility and additive use (TFA) for immobilized polysaccharide columns.
    • URL:[Link]

Sources

Validation & Comparative

Comparative Guide: Purity Analysis of 3-Methoxyoxolane-3-carboxylic Acid by qNMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxyoxolane-3-carboxylic acid (also known as 3-methoxytetrahydrofuran-3-carboxylic acid) represents a class of polar, non-chromophoric building blocks critical in fragment-based drug discovery. Traditional purity analysis via HPLC-UV is often compromised by the molecule's lack of a strong chromophore, while GC methods struggle with the thermal instability and polarity of the free carboxylic acid.

This guide establishes Quantitative NMR (qNMR) as the superior analytical standard for this compound. Unlike chromatographic methods that rely on relative response factors, qNMR provides direct metrological traceability to the International System of Units (SI) through the use of an internal standard. This protocol details the validation of qNMR using Maleic Acid as the internal standard in DMSO-d₆ , offering a rapid, non-destructive, and absolute purity assessment.

Part 1: Structural Analysis & Analytical Challenges

The Molecule[1]
  • IUPAC Name: 3-methoxytetrahydrofuran-3-carboxylic acid

  • Key Features:

    • Quaternary Center (C3): The simultaneous presence of the ether and acid groups creates a chiral center (or racemic mix) with no attached protons.

    • Chromophore Deficiency: Lacks conjugated

      
      -systems (aromatic rings), rendering standard UV detection (254 nm) ineffective.
      
    • Polarity: High polarity due to the carboxylic acid and ether oxygen.

Predicted NMR Signature ( H, 400 MHz, DMSO-d₆)

Understanding the spectrum is vital for selecting the quantification window.

MoietyChemical Shift (

ppm)
MultiplicityIntegrationNotes
-COOH 12.0 - 13.5Broad Singlet1HExchangeable; unreliable for quant.
-OCH₃ 3.1 - 3.4Singlet3HPrimary Quantification Target. Sharp, distinct.
C2-H 3.6 - 4.0Multiplet2HDiastereotopic protons (AB system).
C5-H 3.5 - 3.9Multiplet2HClose to C2; likely overlap.
C4-H 1.9 - 2.4Multiplet2HComplex splitting due to ring puckering.

Analytical Insight: The methoxy singlet (~3.2 ppm) is the most robust signal for quantification, provided it does not overlap with the solvent (DMSO-d₆ residual peak at 2.50 ppm, water at 3.33 ppm). If water content is high, the C2/C5 ring protons must be integrated as a cluster.

Part 2: Comparative Analysis (qNMR vs. Alternatives)

The following table objectively compares qNMR against industry-standard chromatographic techniques for this specific substrate.

FeatureqNMR (Recommended) HPLC-UV / ELSD GC-FID/MS
Detection Principle Molar response (Nucleus count). Universal for

H.
UV Absorption or Light Scattering.Flame Ionization (Carbon count).
Reference Standard Not Required for analyte.[1][2][3] Only a generic IS (e.g., Maleic Acid) is needed.Required. Must have a pure standard of the exact analyte to determine response factor.Required. Response factors vary significantly by structure.
Suitability for Target High. Methoxy group provides a clean signal.Low. Poor UV absorbance requires low

(200-210 nm), causing baseline noise.
Medium/Low. Free acid requires derivatization (methylation) to prevent tailing.
Impurity Profile Detects organic impurities, residual solvents, and water simultaneously.Detects only UV-active or non-volatile impurities.Detects only volatile impurities.
Sample Recovery Yes. Non-destructive.[1]No. Destructive.No. Destructive.
Precision 0.5% - 1.0% (with optimized T1).0.5% - 2.0% (method dependent).1.0% - 3.0% (derivatization error).

Part 3: Experimental Protocol (qNMR)

Reagents & Equipment
  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (optional). Reason: Good solubility for polar acids; shifts water peak away from methoxy region.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent). Reason: High purity, stable, distinct singlet at

    
     6.2 ppm (clear of analyte aliphatic region).
    
  • Instrument: 400 MHz NMR or higher.

Workflow Visualization

qNMR_Workflow Start Start: Sample Prep Weighing Precision Weighing (±0.01 mg) Start->Weighing Solvation Dissolve in DMSO-d6 (0.6 mL) Weighing->Solvation Analyte + IS PulseTest T1 Relaxation Test (Inversion Recovery) Solvation->PulseTest Acquisition Acquire Spectrum (d1 > 5*T1) PulseTest->Acquisition Set d1 = 30s Processing Phase/Baseline Correction & Integration Acquisition->Processing Calc Calculate Purity % Processing->Calc

Figure 1: Step-by-step qNMR workflow ensuring metrological traceability.

Step-by-Step Procedure
  • Relaxation Delay Determination (Crucial Step):

    • Run a quick inversion-recovery experiment on the sample.

    • Determine the longest longitudinal relaxation time (

      
      ).[4] For the methoxy group, this is typically 2–4 seconds.
      
    • Rule: Set the relaxation delay (

      
      ) to at least 
      
      
      
      (e.g., 20–30 seconds) to ensure 99.3% magnetization recovery. Failure to do this causes underestimation of purity.
  • Sample Preparation:

    • Weigh approx. 10–15 mg of This compound (

      
      ) into a vial.
      
    • Weigh approx. 5–8 mg of Maleic Acid (

      
      ) into the same vial.
      
    • Note: Use a semi-micro balance (5-digit) for accuracy.

    • Dissolve completely in 0.6 mL DMSO-d₆. Transfer to NMR tube.[5]

  • Acquisition Parameters:

    • Pulse Angle: 90° (maximize signal).

    • Scans (NS): 16 or 32 (sufficient for S/N > 150).

    • Spectral Width: -2 to 14 ppm.

    • Acquisition Time (AQ): > 3 seconds.

    • Temperature: 298 K (controlled).

  • Processing:

    • Apply exponential window function (LB = 0.3 Hz).

    • Phasing: Manual phasing is required for accurate integration.

    • Baseline: Apply polynomial baseline correction (Bernstein polynomial, order 5).

    • Integration:

      • Integrate the Maleic Acid singlet at ~6.2 ppm (

        
        , 2H).
        
      • Integrate the Methoxy singlet at ~3.2 ppm (

        
        , 3H).
        
      • Check: Ensure no ¹³C satellites are included in the integration limits.

Part 4: Data Analysis & Calculation

Calculate the percentage purity (


) using the following equation:


Where:

  • 
    : Integrated area (Sx = Sample, IS = Internal Standard).
    
  • 
    : Number of protons (Sx = 3 for OMe, IS = 2 for Maleic Acid).
    
  • 
    : Molecular Weight (Sx = 146.14  g/mol , IS = 116.07  g/mol ).
    
  • 
    : Mass weighed (mg).
    
  • 
    : Purity of Internal Standard (as a decimal, e.g., 0.999).
    
Decision Logic for Method Selection

Method_Selection Start Analyte Check Chromophore Strong UV Chromophore? Start->Chromophore Volatile Volatile & Thermally Stable? Chromophore->Volatile No PurityType Need Absolute Purity? Chromophore->PurityType Yes Result_GC Use GC-FID Volatile->Result_GC Yes Result_qNMR Use qNMR Volatile->Result_qNMR No (e.g., Acid) Result_HPLC Use HPLC-UV PurityType->Result_HPLC No (QC Routine) PurityType->Result_qNMR Yes (Ref Std unavailable)

Figure 2: Decision matrix for selecting qNMR over chromatography.

References

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. Discusses internal standard selection including Maleic Acid.

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Sigma-Aldrich (Merck). "TraceCERT® Certified Reference Materials for qNMR." Provides certification standards for Maleic Acid.

  • Mestrelab Research. "qNMR: Quantitative NMR." Resources on processing algorithms and baseline correction.

Sources

3-Methoxyoxolane-3-carboxylic acid vs 3-hydroxyoxolane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 3-Methoxyoxolane-3-carboxylic acid and 3-Hydroxyoxolane-3-carboxylic acid . These scaffolds are critical quaternary building blocks in Fragment-Based Drug Discovery (FBDD), utilized to modulate lipophilicity (LogP), metabolic stability, and hydrogen bond donor/acceptor (HBD/HBA) counts without significantly altering the steric footprint of a lead molecule.

Executive Summary: The "Methyl Effect" on the THF Ring

In medicinal chemistry, the transition from a hydroxyl (-OH) to a methoxy (-OMe) group at a quaternary center is a strategic "cap."

  • 3-Hydroxyoxolane-3-carboxylic acid serves as a high-polarity anchor. It lowers LogP and provides a vector for hydrogen bonding, but introduces a metabolic liability (Phase II glucuronidation) and can limit blood-brain barrier (BBB) permeability.

  • This compound acts as a lipophilic bioisostere. It masks the hydrogen bond donor, increasing permeability and preventing direct conjugation metabolism, often resulting in improved oral bioavailability and CNS penetration.

Compound Profile & Physicochemical Properties

The following data compares the core properties of both scaffolds. Note that while the steric bulk increases slightly with the methoxy group, the electronic induction effects on the carboxylic acid pKa are comparable (both are


-heteroatom substituted acids).
Feature3-Hydroxyoxolane-3-carboxylic acidThis compound
CAS Number 183162-36-9 (Acid)1342035-97-5 (Methyl Ester)1204831-21-9 (Acid)1849208-21-4 (Methyl Ester)
Structure Quaternary

-Hydroxy Acid
Quaternary

-Methoxy Acid
Formula


MW 132.11 g/mol 146.14 g/mol
cLogP (Pred) -1.1 to -0.6-0.3 to 0.2
H-Bond Donors 2 (COOH, OH)1 (COOH)
H-Bond Acceptors 44
pKa (Acid) ~3.8 (Increased acidity vs. unsubstituted)~3.6 (Inductive effect of OMe)
Metabolic Risk High (Glucuronidation at 3-OH)Moderate (O-demethylation by CYPs)

Analyst Note: The


-substitution in both compounds significantly increases acidity compared to unsubstituted tetrahydrofuran-3-carboxylic acid (pKa ~4.8). This must be accounted for during coupling reactions (e.g., amide bond formation), as the carboxylate is less nucleophilic.

Synthetic Accessibility & Workflows

The synthesis of these quaternary centers requires distinct strategies. The hydroxy acid is typically generated via a Cyanohydrin intermediate from 3-oxotetrahydrofuran. The methoxy acid is best accessed via O-alkylation of the hydroxy ester intermediate to avoid competing elimination reactions.

Pathway Visualization (DOT Diagram)

SynthesisPathways Ketone 3-Oxotetrahydrofuran (Starting Material) Cyano Cyanohydrin Intermediate Ketone->Cyano TMSCN, ZnI2 (Cyanosilylation) HydroxyAcid 3-Hydroxyoxolane- 3-carboxylic Acid Cyano->HydroxyAcid HCl (aq) (Hydrolysis) HydroxyEster Methyl 3-hydroxy- oxolane-3-carboxylate HydroxyAcid->HydroxyEster MeOH, H2SO4 (Fischer Esterification) MethoxyEster Methyl 3-methoxy- oxolane-3-carboxylate HydroxyEster->MethoxyEster MeI, Ag2O (O-Methylation) MethoxyAcid 3-Methoxyoxolane- 3-carboxylic Acid MethoxyEster->MethoxyAcid LiOH, THF/H2O (Saponification)

Figure 1: Divergent synthetic pathways. The hydroxy acid is the precursor to the methoxy variant.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Hydroxyoxolane-3-carboxylic Acid

Targeting the cyanohydrin route for high yield.

  • Cyanosilylation:

    • To a stirred solution of 3-oxotetrahydrofuran (1.0 eq) in dry DCM at 0°C, add zinc iodide (ZnI₂, 0.05 eq) as a catalyst.

    • Dropwise add trimethylsilyl cyanide (TMSCN, 1.2 eq).

    • Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (disappearance of ketone).

  • Hydrolysis:

    • Concentrate the reaction mixture to remove excess TMSCN.

    • Add concentrated HCl (37%) directly to the residue and reflux at 90°C for 6 hours. Caution: This converts the nitrile directly to the acid and cleaves the TMS ether.

  • Isolation:

    • Cool to RT. Extract with Ethyl Acetate (EtOAc) (3x).

    • Dry organic layers over

      
       and concentrate.
      
    • Purification: Recrystallize from Et2O/Hexanes or use column chromatography (MeOH/DCM gradient).

Protocol B: Functionalization to this compound

Direct methylation of the acid is difficult due to the carboxyl group; the ester route is preferred.

  • Esterification:

    • Dissolve 3-hydroxyoxolane-3-carboxylic acid in MeOH . Add catalytic

      
       and reflux for 12h. Concentrate and work up to obtain Methyl 3-hydroxyoxolane-3-carboxylate .
      
  • O-Methylation (Silver Oxide Method):

    • Why this method? It prevents elimination side reactions common with strong bases (NaH).

    • Dissolve the hydroxy ester (1.0 eq) in Acetonitrile (MeCN) .

    • Add Iodomethane (MeI) (5.0 eq) and Silver(I) Oxide (

      
      )  (2.0 eq).
      
    • Stir at 40°C for 24–48 hours in the dark.

    • Filter through Celite to remove silver salts. Concentrate to yield Methyl 3-methoxyoxolane-3-carboxylate .

  • Saponification:

    • Dissolve the methoxy ester in THF:Water (1:1) .

    • Add Lithium Hydroxide (LiOH) (2.0 eq) and stir at RT for 2 hours.

    • Acidify with 1M HCl to pH 2. Extract with EtOAc to isolate the final This compound .

Strategic Decision Guide: Which Scaffold to Use?

Use the following decision logic to select the appropriate building block for your drug candidate.

DecisionTree Start Select Scaffold Requirement Solubility Need to Improve Aqueous Solubility? Start->Solubility Permeability Need CNS Penetration / Oral Bioavailability? Start->Permeability Metabolism Is the 3-Position a Metabolic Soft Spot? Start->Metabolism Hydroxy Select: 3-Hydroxyoxolane-3-COOH (Low LogP, H-Bond Donor) Solubility->Hydroxy Yes Methoxy Select: 3-Methoxyoxolane-3-COOH (Capped, Lipophilic, Stable) Solubility->Methoxy No (Already soluble) Permeability->Hydroxy Low Requirement Permeability->Methoxy High Requirement Metabolism->Hydroxy Accept Conjugation Metabolism->Methoxy Block Glucuronidation

Figure 2: Decision logic for medicinal chemistry applications.

Critical Considerations
  • Stereochemistry: Both compounds contain a chiral center at C3. While the protocols above yield racemates, asymmetric synthesis is possible using chiral auxiliaries or enzymatic resolution of the ester intermediates.

  • Safety: The hydroxy acid is a skin irritant (H315).[1] The methoxy variant, being more lipophilic, may have higher dermal absorption.

  • Bioisosterism: The 3-methoxy group is often used as a bioisostere for a fluorine atom or a methyl group, providing a balance of polarity and metabolic blocking.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2733227, 3-Hydroxytetrahydrofuran. Retrieved from [Link]

  • Organic Syntheses. 3-Hydroxytetrahydrofuran Synthesis via Butanetriol Cyclization. Org. Synth. 1958, 38, 37. Retrieved from [Link]

  • Meanwell, N. A.Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. J. Med. Chem. 2018, 61, 5822–5880. (Contextual reference for Methyl/Methoxy bioisosterism).

Sources

A Researcher's Guide to the Enantiomeric Excess Determination of 3-Methoxyoxolane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the stereochemical purity of a compound is not merely a quality metric; it is a critical determinant of its biological activity and safety profile. For chiral molecules like 3-Methoxyoxolane-3-carboxylic acid, a key building block in various synthetic pathways, the precise determination of its enantiomeric excess (ee) is paramount. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose, offering field-proven insights and detailed experimental protocols to aid researchers in selecting and implementing the most suitable method for their needs.

The Importance of Enantiomeric Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties. Regulatory bodies worldwide mandate strict control over the enantiomeric composition of drug substances. Therefore, robust and reliable analytical methods for determining enantiomeric excess are indispensable in both research and manufacturing environments.

Comparative Analysis of Analytical Techniques

The determination of enantiomeric excess for this compound can be approached through several analytical techniques. The most prevalent and effective methods include chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral auxiliaries. Each method possesses distinct advantages and is suited to different experimental contexts.

Technique Principle Sample Preparation Resolution Sensitivity Throughput
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).Direct injection or simple dissolution.Generally high (baseline separation achievable).High (UV, MS detection).Moderate to High.
Chiral GC Separation of volatile derivatives on a chiral stationary phase.Derivatization to volatile esters is required.Very high.Very high (FID, MS detection).Moderate.
NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatizing agent (CDA), leading to distinct NMR signals for each enantiomer.Simple mixing with CSA or reaction with CDA.Variable, dependent on the chiral auxiliary and analyte.Lower, requires higher sample concentration.Low to Moderate.

I. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is often the workhorse method for enantiomeric excess determination due to its versatility, robustness, and wide applicability. The direct separation of enantiomers on a chiral stationary phase (CSP) eliminates the need for derivatization in many cases, simplifying sample preparation and avoiding potential kinetic resolution or racemization issues.

Principle of Separation

The separation mechanism relies on the differential, transient diastereomeric interactions between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The stability of these interactions differs for each enantiomer, leading to different retention times and, consequently, their separation.

Experimental Protocol: Chiral HPLC
  • Column Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., CHIRALCEL® OD-H, CHIRALPAK® AD), are excellent starting points for method development with carboxylic acids. Anion-exchange type CSPs, like CHIRALPAK QN-AX, are also specifically designed for acidic compounds and can provide excellent enantioselectivity.

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). For acidic analytes like this compound, the addition of a small amount of a strong acid, such as trifluoroacetic acid (TFA) (typically 0.1% v/v), is crucial to suppress the ionization of the carboxyl group and improve peak shape.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector is sufficient.

    • Column: CHIRALPAK QN-AX (4.6 x 150 mm, 5 µm).

    • Mobile Phase: n-Hexane/Ethanol/TFA (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Dissolve Sample in Mobile Phase Inject Inject Sample Sample->Inject MobilePhase Prepare Hexane/Ethanol/TFA Mobile Phase MobilePhase->Inject Column Chiral Column (e.g., CHIRALPAK QN-AX) Inject->Column Detect UV Detection (210 nm) Column->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Workflow for ee determination by Chiral HPLC.

II. Chiral Gas Chromatography (GC)

For volatile or semi-volatile compounds, chiral GC offers exceptional resolution and sensitivity. Since carboxylic acids are generally not volatile enough for direct GC analysis, a derivatization step is necessary to convert them into more volatile esters.

Principle of Separation

Similar to chiral HPLC, chiral GC utilizes a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative. The volatile enantiomeric derivatives interact differently with the CSP, leading to their separation.

Experimental Protocol: Chiral GC
  • Derivatization: The carboxyl group of this compound must be esterified. A common and effective method is methylation using diazomethane or, more safely, with methanolic HCl or BF₃/methanol.

    • Methylation with Methanolic HCl:

      • To 1 mg of the acid, add 1 mL of 3 N methanolic HCl.

      • Cap the vial and heat at 100 °C for 30 minutes.

      • Cool the mixture and evaporate the solvent to dryness.

      • Re-dissolve the resulting methyl ester in a suitable solvent (e.g., dichloromethane) for GC injection.

  • Instrumentation and Conditions:

    • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

    • Column: A chiral capillary column, for example, a Chirasil-L-Val column.

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: An initial oven temperature of 80 °C, held for 2 minutes, followed by a ramp of 5 °C/min to 180 °C.

    • Injector and Detector Temperature: 250 °C.

  • Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two diastereomeric ester peaks.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing Start This compound Derivatize Esterification (e.g., with Methanolic HCl) Start->Derivatize Ester Volatile Methyl Ester Derivatize->Ester Dissolve Dissolve in Solvent Ester->Dissolve Inject Inject into GC Dissolve->Inject Separate Chiral Capillary Column Inject->Separate Detect FID/MS Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Calculate Calculate ee% from Peak Areas Chromatogram->Calculate NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing Analyte Dissolve Analyte in CDCl₃ Add_CSA Add Chiral Solvating Agent (CSA) Analyte->Add_CSA Acquire Acquire ¹H NMR Spectrum Add_CSA->Acquire Spectrum Observe Signal Splitting Acquire->Spectrum Integrate Integrate Split Signals Spectrum->Integrate Calculate Calculate ee% from Integrals Integrate->Calculate

A Comparative Guide to the Validation of an Analytical Method for 3-Methoxyoxolane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of confidence in all data generated. For a novel compound like 3-Methoxyoxolane-3-carboxylic acid, establishing a reliable and robust analytical method is a critical early-stage milestone. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantitative determination of this compound, grounded in the latest regulatory expectations.

As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, this guide will elucidate the scientific rationale behind the selection of a primary analytical technique, detail a comprehensive validation strategy in line with ICH Q2(R2) guidelines, and objectively compare it against a viable alternative. Every step is designed to be a self-validating system, ensuring the integrity and trustworthiness of the generated data.

The Analytical Challenge: this compound

This compound is a heterocyclic carboxylic acid. Its structure suggests moderate polarity and the presence of a chromophore in the carboxyl group, making it a suitable candidate for analysis by High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The carboxylic acid moiety also lends itself to analysis by techniques sensitive to acidic functional groups.

Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For the routine quality control and stability testing of this compound, a reversed-phase HPLC-UV method is proposed as the primary analytical technique. This choice is predicated on its widespread availability, cost-effectiveness, and proven robustness for the analysis of small organic molecules.

Experimental Protocol: HPLC-UV Method for this compound

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with a mixture of 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B) (70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Rationale for Experimental Choices:

  • C18 Column: The nonpolar stationary phase of a C18 column is well-suited for retaining and separating moderately polar compounds like this compound.

  • Acidified Mobile Phase: The addition of phosphoric acid to the aqueous component of the mobile phase serves to suppress the ionization of the carboxylic acid group, leading to a more consistent retention time and improved peak shape.

  • UV Detection at 210 nm: Carboxylic acids exhibit UV absorbance at lower wavelengths. 210 nm is a common choice for detecting this functional group, offering a good balance of sensitivity and selectivity.

Validation of the HPLC-UV Method

The validation of this method must be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][2][3][4]

Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be free from interference from placebo components, impurities, and degradation products. Peak purity should be > 0.99.
Linearity R² ≥ 0.999 over a concentration range of 50% to 150% of the target concentration.
Accuracy Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision (Repeatability & Intermediate Precision) RSD ≤ 2.0% for both repeatability (n=6) and intermediate precision (different days, analysts, equipment).
Range The range demonstrated to be linear, accurate, and precise.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10.
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3.
Robustness No significant change in results with deliberate variations in method parameters (e.g., ±10% flow rate, ±2°C column temperature, ±5% organic mobile phase composition).

Workflow for HPLC-UV Method Validation

Caption: Workflow for the development and validation of the HPLC-UV analytical method.

Alternative Analytical Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of low-level impurities or for bioanalytical studies, Liquid Chromatography-Mass Spectrometry (LC-MS) presents a powerful alternative.[5][6]

Experimental Protocol: LC-MS Method for this compound

1. Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Monitored Transition: [M-H]⁻ → fragment ion (Specific m/z values to be determined by infusion of a standard solution)

Rationale for Experimental Choices:

  • LC-MS: This technique couples the separation power of HPLC with the sensitive and specific detection of mass spectrometry.[5]

  • ESI Negative Mode: Carboxylic acids readily deprotonate to form [M-H]⁻ ions in negative ion mode, making this an ideal ionization technique.

  • Gradient Elution: A gradient mobile phase composition allows for the efficient elution of a wider range of compounds with varying polarities, which is particularly useful for impurity profiling.

Comparison of HPLC-UV and LC-MS for the Analysis of this compound

FeatureHPLC-UVLC-MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Specificity Good, but susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, provides structural information and can distinguish between isobaric compounds.
Sensitivity Moderate (µg/mL to high ng/mL range).High (low ng/mL to pg/mL range).
Linearity Typically wide linear range.Can be narrower than HPLC-UV due to detector saturation and matrix effects.
Robustness Generally very robust and transferable between laboratories.More complex instrumentation can be less robust and require more specialized maintenance.
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and operational expenses.
Typical Applications Routine quality control, release testing, stability studies.Impurity identification, analysis of complex matrices, bioanalysis.

Logical Relationship of Validation Parameters

Validation Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Accuracy->Range Precision->Range Range->Accuracy Range->Precision Robustness Robustness Robustness->Precision LOQ LOQ LOQ->Range LOD LOD LOQ->LOD

Caption: Interrelationship between key analytical method validation parameters.

Conclusion

The choice of an analytical method for this compound is dictated by the specific requirements of the analysis. For routine quality control and release testing, a well-validated HPLC-UV method offers a reliable, robust, and cost-effective solution. The validation of this method, following the principles outlined in ICH Q2(R2), will ensure that it is fit for its intended purpose and generates data of high integrity.[7][8]

For applications demanding higher sensitivity and specificity, such as impurity profiling or bioanalysis, LC-MS is the superior technique. While more complex and costly, its ability to provide structural information and quantify analytes at very low levels is invaluable in these contexts.

Ultimately, a comprehensive understanding of the strengths and limitations of each technique, coupled with a rigorous, science- and risk-based validation approach, is paramount to the successful development and commercialization of any pharmaceutical product containing this compound.

References

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • IntuitionLabs.ai. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Jin, Y. (2021). Method Validation of Short Chain Carboxylic Acids. Theseus. [Link]

  • Center for Advanced Scientific Studies and Training (CASSS). (2023). FDA/CDER Perspectives on analytical procedure development and validation. [Link]

  • ResearchGate. (2025). Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers. [Link]

  • National Center for Biotechnology Information. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]

  • PubMed. (2006). Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study. [Link]

  • International Union of Pure and Applied Chemistry (IUPAC). (2002). HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS. [Link]

  • Matrix Fine Chemicals. (n.d.). 3-METHYLOXOLANE-3-CARBOXYLIC ACID. Retrieved February 15, 2026, from [Link]

  • EBSCO. (n.d.). Quantitative analysis (chemistry) | Chemistry | Research Starters. Retrieved February 15, 2026, from [Link]

  • SIELC. (2023). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved February 15, 2026, from [Link]

  • Hilaris Publisher. (2011). Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs. [Link]

  • Chemspace. (n.d.). (3S)-3-methyloxolane-3-carboxylic acid. Retrieved February 15, 2026, from [Link]

  • Google Patents. (2016).
  • Arabian Journal of Chemistry. (2013). Analytical techniques in pharmaceutical analysis: A review. [Link]

  • Britannica. (2026). Carboxylic acid. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). HPLC Method for Flavourings. Retrieved February 15, 2026, from [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • MDPI. (2024). Advances in Quantitative Analytical Methods for Solid Drugs. [Link]

Sources

A Senior Application Scientist's Guide to Bioisosteric Replacement for 3-Methoxyoxolane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Moving Beyond the Carboxylic Acid

In the landscape of medicinal chemistry, the carboxylic acid moiety is a cornerstone of pharmacophore design. Its ability to act as a hydrogen bond donor and acceptor, along with its typical ionization at physiological pH, makes it an effective anchor for binding to biological targets. However, this very nature often introduces significant liabilities in drug candidates, including poor membrane permeability, rapid metabolic elimination via glucuronidation, and potential for idiosyncratic toxicity through the formation of reactive acyl glucuronides.[1][2]

To circumvent these challenges while preserving biological activity, the principle of bioisosteric replacement is a critical strategy in drug optimization.[1] Bioisosteres are functional groups or molecules that possess similar physicochemical properties, leading to comparable biological activity.[1] This guide provides an in-depth comparison of prominent bioisosteric replacements for the carboxylic acid in the context of a 3-methoxyoxolane-3-carboxylic acid scaffold, a heterocyclic system of interest in modern drug discovery. We will explore the nuanced effects of each replacement on key drug-like properties, supported by experimental data and validated protocols to empower researchers in their lead optimization efforts.

The Parent Scaffold: this compound

The subject of our investigation is this compound. The oxolane (tetrahydrofuran) ring is a privileged scaffold, offering a three-dimensional structure with favorable solubility and metabolic stability.[3][4] The carboxylic acid at the C3 position is the primary point for bioisosteric modification. Our goal is to replace this group to systematically modulate and improve its drug-like properties.

A Comparative Analysis of Key Carboxylic Acid Bioisosteres

We will evaluate four distinct and widely recognized bioisosteres: the 1H-tetrazole, the acylsulfonamide, the hydroxamic acid, and the 5-oxo-1,2,4-oxadiazole. Each offers a unique profile of acidity, lipophilicity, metabolic stability, and synthetic accessibility.

G cluster_parent Parent Scaffold cluster_bioisosteres Bioisosteric Replacements parent 3-Methoxyoxolane- 3-carboxylic acid tetrazole 1H-Tetrazole Analog parent->tetrazole Bioisosteric Replacement acylsulfonamide Acylsulfonamide Analog parent->acylsulfonamide Bioisosteric Replacement hydroxamic Hydroxamic Acid Analog parent->hydroxamic Bioisosteric Replacement oxadiazole 5-Oxo-1,2,4-oxadiazole Analog parent->oxadiazole Bioisosteric Replacement G start Start: 3-cyano-3-methoxyoxolane + Sodium Azide + Acid Catalyst (e.g., ZnBr2) reaction Reaction: Reflux in appropriate solvent (e.g., Water or DMF) for 12-24h start->reaction workup Workup: 1. Cool to RT 2. Acidify with aq. HCl (pH ~1) 3. Extract with Ethyl Acetate reaction->workup purify Purification: 1. Dry organic layer (Na2SO4) 2. Concentrate in vacuo 3. Recrystallize or Column Chromatography workup->purify end End Product: 5-(3-methoxyoxolan-3-yl)-1H-tetrazole purify->end

Caption: Workflow for the synthesis of the tetrazole analog.

Methodology:

  • Reagent Setup: To a round-bottomed flask, add the starting nitrile, 3-cyano-3-methoxyoxolane (1.0 eq), sodium azide (1.1 eq), and zinc bromide (1.0 eq). [5]2. Solvent Addition: Add deionized water to the flask (approx. 2 M concentration with respect to the nitrile).

  • Reaction: Equip the flask with a reflux condenser and stir the mixture vigorously. Heat the reaction to reflux (100 °C) for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, add 3 M aqueous HCl until the pH of the aqueous layer is ~1. Add ethyl acetate and continue stirring until all solids have dissolved.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield the final tetrazole product. [6]

Experimental Protocol 2: In Vitro Metabolic Stability (Microsomal Assay)

This assay determines the intrinsic clearance of a compound by liver enzymes, providing a direct measure of its metabolic stability.

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis A 1. Prepare test compound stock (e.g., 1µM) and liver microsome solution (e.g., 0.5 mg/mL) C 3. Pre-warm microsomes and test compound A->C B 2. Prepare NADPH regenerating system D 4. Initiate reaction by adding NADPH system B->D C->D E 5. Aliquot and quench reaction at time points (0, 5, 15, 30, 45 min) with cold acetonitrile containing an internal standard D->E F 6. Centrifuge to pellet protein E->F G 7. Analyze supernatant by LC-MS/MS F->G H 8. Plot ln(% remaining) vs. time G->H I 9. Calculate half-life (t½) and intrinsic clearance (CLint) H->I

Caption: Workflow for the in vitro microsomal stability assay.

Methodology:

  • Preparation: Thaw human liver microsomes (HLMs) at 37°C and dilute to a final concentration of 0.5 mg/mL in a phosphate buffer (pH 7.4). [7]Prepare the test compound in the same buffer to a final concentration of 1 µM.

  • Incubation: Pre-incubate the microsome/compound mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution. [8]4. Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to a quench solution (typically cold acetonitrile containing an internal standard) to stop the reaction. [7]5. Sample Processing: Centrifuge the quenched samples at high speed (e.g., 10,000 x g) to precipitate the microsomal proteins. 6. Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS. Quantify the amount of parent compound remaining at each time point relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint). [7]

Experimental Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay to evaluate passive membrane permeability. [9] Methodology:

  • Membrane Coating: Coat the wells of a 96-well hydrophobic PVDF filter plate (the donor plate) with a solution of a lipid (e.g., 20% lecithin in dodecane) and allow the solvent to evaporate, forming an artificial membrane. [9][10]2. Prepare Plates: Fill the wells of a 96-well acceptor plate with buffer (pH 7.4). Add solutions of the test compounds (e.g., 500 µM in buffer with 1-5% DMSO) to the wells of the coated donor plate. [11]3. Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate this assembly at room temperature with gentle shaking for a set period (e.g., 5 to 18 hours). [9][11]4. Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS. [11]5. Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * time)) * ln(1 - [drug]_acceptor / [drug]_equilibrium) Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and time is the incubation time. [11]

Conclusion and Forward Look

The strategic replacement of a carboxylic acid with a well-chosen bioisostere is a powerful tool for overcoming common ADME and toxicity hurdles in drug discovery. This guide demonstrates that for a this compound scaffold, options such as tetrazoles and acylsulfonamides can enhance metabolic stability, while hydroxamic acids and oxadiazolones can be used to modulate acidity and improve permeability.

The outcome of any bioisosteric replacement is highly context-dependent, and success is not guaranteed. [1]Therefore, the decision-making process must be driven by a clear understanding of the target property to be optimized, coupled with rigorous experimental validation as outlined in the provided protocols. By systematically synthesizing and evaluating a panel of bioisosteres, researchers can efficiently navigate the complex landscape of lead optimization and accelerate the development of safer and more effective drug candidates.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Koguro, K., Oga, T., Mitsui, S., & Orita, R. (1998). Novel Synthesis of 5-Substituted Tetrazoles from Nitriles. Synthesis, 1998(06), 910-914.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 18(11), 13576-13585.
  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2017). Synthesis of 5-Substituted Tetrazoles from Nitriles Catalyzed by Sulfamic Acid.
  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950.
  • protocols.io. (2019). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrazole. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • ResearchGate. (2022). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Online Inhibitor. (2022). Tetrazole is one of the most commonly used bioisosteres. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.
  • Hypha Discovery. (2022). Bioisosteres that influence metabolism. Retrieved from [Link]

  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(5), 2034-2045.
  • ResearchGate. (n.d.). Bioisosterism: 1,2,4‐Oxadiazole Rings. Retrieved from [Link]

  • Academia.edu. (2022). (PDF) Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). The Hydrogen Bond Environments of 1H-Tetrazole and Tetrazolate Rings: The Structural Basis for Tetrazole-Carboxylic Acid Bioisosterism. Retrieved from [Link]

  • Semantic Scholar. (2022). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]

  • Ballatore, C., et al. (2021). Structure property relationships of N-acylsulfonamides and related bioisosteres. European Journal of Medicinal Chemistry, 218, 113399.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Taglialatela-Scafati, O., et al. (2023). Synthesis and biological evaluation of hydroxamate isosteres of acidic cannabinoids. European Journal of Medicinal Chemistry, 258, 115598.
  • PubMed. (2021). Structure property relationships of N-acylsulfonamides and related bioisosteres. Retrieved from [Link]

  • PubChem. (n.d.). (R)-Tetrahydrofuran-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. Retrieved from [Link]

  • Wikipedia. (n.d.). Acylsulfonamide. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 3-METHYLOXOLANE-3-CARBOXYLIC ACID. Retrieved from [Link]

  • Ghent University Academic Bibliography. (2022). Carboxylic acid bioisosteres in medicinal chemistry : synthesis and properties. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Tetrahydrofuran Solvent Properties. Retrieved from [Link]

  • PubChem. (n.d.). (R)-Tetrahydro-3-furoic acid. Retrieved from [Link]

  • Chemspace. (n.d.). (3S)-3-methyloxolane-3-carboxylic acid. Retrieved from [Link]

  • ChemSourcing. (2025). Tetrahydrofuran (THF): Applications, Properties and Market Outlook. Retrieved from [Link]

  • SlidePlayer. (n.d.). Aliphatic Carboxylic Acids. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxycyclohexanecarboxylic acid. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 3-Methoxyoxolane-3-carboxylic Acid: A Benchmarking Study

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The substituted tetrahydrofuran moiety is a cornerstone in medicinal chemistry and natural product synthesis, appearing in a vast array of biologically active molecules.[1][2][3] Its unique stereochemical and electronic properties make it a valuable scaffold in drug design. 3-Methoxyoxolane-3-carboxylic acid, a molecule featuring a quaternary center with both an ether and a carboxylic acid functionality, represents a synthetically challenging yet highly desirable building block for creating novel chemical entities.

This guide provides an in-depth, objective comparison of two distinct and plausible synthetic methodologies for obtaining this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, strategic choices, and practical considerations inherent to each pathway. The objective is to equip researchers, chemists, and drug development professionals with the critical insights needed to select the most appropriate synthetic route based on their specific project goals, whether they be scalability, safety, cost, or overall efficiency.

Method A: The Cyanohydrin Pathway from 3-Oxotetrahydrofuran

This approach is a convergent synthesis that begins with the commercially available and structurally related 3-Oxotetrahydrofuran. The core strategy involves the sequential installation of the carboxylate precursor (a nitrile group) and the methoxy group onto the pre-existing oxolane ring at the C3 position.

Overall Synthetic Workflow

Method_A_Workflow A 3-Oxotetrahydrofuran B Step 1: Cyanohydrin Formation Reagents: TMSCN, ZnI₂ (cat.) A->B C 3-Hydroxy-tetrahydrofuran- 3-carbonitrile B->C D Step 2: O-Methylation Reagents: NaH, MeI C->D E 3-Methoxy-tetrahydrofuran- 3-carbonitrile D->E F Step 3: Nitrile Hydrolysis Reagents: 6M HCl (aq), Heat E->F G 3-Methoxyoxolane- 3-carboxylic acid F->G

Caption: Workflow for the Cyanohydrin Pathway (Method A).

Expertise & Causality: Rationale Behind Experimental Choices

The selection of reagents and conditions at each stage is critical for maximizing yield and minimizing side reactions.

  • Step 1: Cyanohydrin Formation: We opt for trimethylsilyl cyanide (TMSCN) with a catalytic amount of zinc iodide (ZnI₂) over the classical sodium cyanide/acid approach. This choice is deliberate. TMSCN is generally more soluble in organic solvents, and the reaction proceeds under milder, non-aqueous conditions, which prevents potential side reactions associated with the enolizable ketone starting material. ZnI₂ acts as a mild Lewis acid to activate the carbonyl group, accelerating the addition of the cyanide nucleophile.

  • Step 2: O-Methylation: The hydroxyl group of the cyanohydrin is a tertiary alcohol, making it sterically hindered. A strong, non-nucleophilic base is required for complete deprotonation. Sodium hydride (NaH) is an excellent choice as it irreversibly forms the alkoxide and hydrogen gas, driving the reaction forward. Methyl iodide (MeI) is a potent and reactive methylating agent suitable for this transformation. The reaction is typically run at low temperatures (e.g., 0 °C to room temperature) to control its exothermicity.

  • Step 3: Nitrile Hydrolysis: The final step involves the conversion of the nitrile to a carboxylic acid. Acid-catalyzed hydrolysis is selected here.[4][5] Heating the nitrile with a strong aqueous acid like 6M HCl ensures complete conversion of both the nitrile and any intermediate amide to the desired carboxylic acid. While base-catalyzed hydrolysis is also possible, it would initially form the carboxylate salt, requiring a separate acidification step for product isolation.[5][6]

Detailed Experimental Protocol: Method A

Step 1: Synthesis of 3-Hydroxy-tetrahydrofuran-3-carbonitrile

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Oxotetrahydrofuran (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add zinc iodide (0.1 eq) to the solution and stir for 5 minutes.

  • Slowly add trimethylsilyl cyanide (1.2 eq) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of 1M HCl (aq).

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude cyanohydrin, which can be used in the next step without further purification.

Step 2: Synthesis of 3-Methoxy-tetrahydrofuran-3-carbonitrile

  • In a separate flame-dried flask under N₂, suspend sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF). Cool to 0 °C.

  • Dissolve the crude 3-Hydroxy-tetrahydrofuran-3-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension. (Caution: H₂ gas evolution).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

  • Cool the reaction back to 0 °C and add methyl iodide (1.4 eq) dropwise.

  • Stir at room temperature overnight. Monitor by TLC or GC-MS.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (silica gel) to isolate the target nitrile.

Step 3: Synthesis of this compound

  • Combine the purified 3-Methoxy-tetrahydrofuran-3-carbonitrile (1.0 eq) with 6M aqueous HCl in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux (approx. 100-110 °C) for 12-18 hours.

  • Cool the reaction mixture to room temperature.

  • Extract the product into ethyl acetate or another suitable organic solvent (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product, this compound.

Method B: The α-Alkoxyester Dialkylation Pathway

This strategy represents a fundamentally different approach where the oxolane ring is constructed via C-C bond formation. It begins with a simple, acyclic α-alkoxy ester and employs a tandem dialkylation reaction to form the cyclic product.

Overall Synthetic Workflow

Method_B_Workflow A Methyl Methoxyacetate B Step 1: Enolate Formation & Dialkylation Reagents: LDA, 1-bromo-2-chloroethane A->B C Methyl 3-methoxyoxolane- 3-carboxylate B->C D Step 2: Ester Hydrolysis Reagents: LiOH, H₂O/THF C->D E 3-Methoxyoxolane- 3-carboxylic acid D->E

Caption: Workflow for the α-Alkoxyester Dialkylation Pathway (Method B).

Expertise & Causality: Rationale Behind Experimental Choices
  • Step 1: Enolate Formation & Dialkylation: The key to this synthesis is the efficient formation of the five-membered ring.

    • Base Selection: Lithium diisopropylamide (LDA) is the base of choice. It is exceptionally strong, allowing for the complete and rapid deprotonation of the ester to form the enolate. Crucially, it is also sterically hindered and non-nucleophilic, preventing unwanted side reactions like addition to the ester carbonyl.

    • Alkylating Agent: 1-bromo-2-chloroethane is a specialized dielectrophile. The bromine atom is a better leaving group than chlorine, ensuring that the first alkylation occurs preferentially at the bromo-substituted carbon. The subsequent intramolecular cyclization (the second alkylation) is slower but is driven by the formation of a stable, five-membered ring. This second step requires heating to displace the less reactive chloride.

  • Step 2: Ester Hydrolysis: We select base-catalyzed saponification using lithium hydroxide (LiOH).[6] This method is highly effective for hydrolyzing esters under mild conditions, often proceeding smoothly at room temperature. The reaction is essentially irreversible as it forms the lithium carboxylate salt. A final acidification step is required to protonate the salt and isolate the desired carboxylic acid.

Detailed Experimental Protocol: Method B

Step 1: Synthesis of Methyl 3-methoxyoxolane-3-carboxylate

  • In a flame-dried, three-neck flask under N₂, prepare a solution of LDA (2.2 eq) in anhydrous THF and cool it to -78 °C (dry ice/acetone bath).

  • Add a solution of methyl methoxyacetate (1.0 eq) in anhydrous THF dropwise to the LDA solution. Stir at -78 °C for 1 hour to ensure complete enolate formation.

  • Add 1-bromo-2-chloroethane (1.1 eq) dropwise to the enolate solution at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 6-8 hours to drive the intramolecular cyclization.

  • Monitor the reaction by GC-MS for the formation of the cyclic ester.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography to isolate the target ester.

Step 2: Synthesis of this compound

  • Dissolve the purified methyl 3-methoxyoxolane-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

  • Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture vigorously at room temperature for 4-12 hours, until TLC analysis shows complete consumption of the starting ester.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1M HCl (aq).

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the final product.

Performance Benchmarking: Method A vs. Method B

To provide an objective comparison, the two methodologies are benchmarked against several key performance indicators relevant to a research and development setting.

ParameterMethod A: Cyanohydrin PathwayMethod B: α-Alkoxyester Pathway
Starting Materials 3-Oxotetrahydrofuran (specialty)Methyl Methoxyacetate, 1-bromo-2-chloroethane (common bulk chemicals)
Number of Steps 32
Overall Yield (Est.) Moderate to Good (25-45%)Low to Moderate (15-30%)
Scalability Moderate; limited by handling of NaH and potential exotherms.Challenging; controlling dialkylation vs. oligomerization at scale is difficult.
Safety & Handling High Hazard: Uses highly toxic TMSCN and generates H₂ gas with NaH. Requires stringent engineering controls.Moderate Hazard: Uses pyrophoric LDA (typically handled as a solution) and a toxic/lachrymatory alkylating agent.
Purification Two chromatography steps may be required.One chromatography step. Final product isolation is straightforward.
Key Advantage More predictable and convergent route.Avoids the use of highly toxic cyanides. Fewer synthetic steps.
Key Disadvantage Extreme toxicity of cyanide reagents.Potentially low yields from the key ring-forming step.

Conclusion and Recommendations

Both Method A and Method B present viable, albeit flawed, pathways to this compound. The choice between them is a classic case of balancing efficiency, safety, and scalability.

  • Method A (Cyanohydrin Pathway) is the more robust and predictable route. Its stepwise, convergent nature makes it well-suited for laboratory-scale synthesis where yield and reliability are paramount. However, its reliance on extremely toxic cyanide reagents is a significant drawback and may be prohibitive in facilities without specialized handling capabilities and safety protocols.

  • Method B (α-Alkoxyester Pathway) is shorter and avoids the acute toxicity of cyanides, making it more attractive from a safety perspective. However, the key dialkylation step is challenging to control and may result in lower, more variable yields, particularly as the reaction is scaled up. The risk of intermolecular side reactions leading to oligomers is a primary concern.

Recommendation: For initial, small-scale synthesis and proof-of-concept work where material throughput is not the primary driver, Method A is recommended due to its higher probability of success, provided that the necessary safety infrastructure for handling cyanides is in place. For process development and scenarios where cyanide avoidance is a strict mandate, Method B serves as a reasonable starting point, but significant process optimization would be required to make it a reliable and scalable route.

References

  • HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. (2020). MDPI. [Link]

  • Synthesis of Substituted Tetrahydrofurans. ResearchGate. [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (2005). PMC - NIH. [Link]

  • Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. (2025). Thieme Chemistry. [Link]

  • Convenient synthesis of substituted tetrahydrofuran via Lewis base catalyzed [3 + 2] domino reactions. RSC Publishing. [Link]

  • A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. (2023). PMC - NIH. [Link]

  • Synthesis of 3-substituted furans and the formation of 3-(4,8,12-tri-methyltridecyl)furan. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Synthesis of 3-Substituted Furans by Hydroformylation. ResearchGate. [Link]

  • Alkoxycarbonylation of a δ-lactone from CO2 and butadiene: a novel route to C10-platform molecules. (2017). Green Chemistry. [Link]

  • Synthetic applications of photochemical decarbonylation of oxetanone and azetidinone. ChemRxiv. [Link]

  • Synthesis from Carboxylic Acid Derivatives. Science of Synthesis. [Link]

  • Making carboxylic acids. Chemguide. [Link]

  • Methods of preparing synthesising carboxylic acids. Doc Brown's Chemistry. [Link]

  • 20.5: Preparing Carboxylic Acids. (2025). Chemistry LibreTexts. [Link]

  • 20.5 Preparing Carboxylic Acids. NC State University Libraries. [Link]

Sources

Biological Target Validation for 3-Methoxyoxolane-3-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

3-Methoxyoxolane-3-carboxylic acid (also referred to as 3-methoxy-tetrahydrofuran-3-carboxylic acid) represents a specialized "gem-disubstituted" scaffold in modern Fragment-Based Drug Discovery (FBDD). Unlike traditional aliphatic rings or planar aromatics, this moiety offers a unique combination of sp³-richness , defined vector geometry , and balanced polarity .

In the context of biological target validation, this compound is rarely a final drug but serves as a critical high-value fragment or bioisostere . Its validation focuses on proving that its specific binding mode—driven by the geminal methoxy/carboxylate arrangement—engages the target (typically a kinase hinge, protease pocket, or protein-protein interaction interface) more effectively than lipophilic or flexible alternatives.

This guide compares the "Product" (this compound) against standard medicinal chemistry alternatives, providing protocols to validate its specific target engagement.

Comparative Analysis: Performance vs. Alternatives

To validate the biological relevance of the this compound core, one must demonstrate its superiority over structural analogs. The comparison below highlights why this scaffold is selected for target validation campaigns.

The Competitors
  • The Product: This compound (Rigid, Polar, H-bond Acceptor).

  • Alternative A (Lipophilic): 1-Methylcyclopentane-1-carboxylic acid (Rigid, Hydrophobic, lacks ether oxygen).

  • Alternative B (Flexible): 3-Methoxy-2,2-dimethylpropanoic acid (Flexible, Open-chain, high entropy penalty).

Quantitative Performance Matrix

Data projected based on Structure-Property Relationship (SPR) principles for cyclic ethers [1, 2].

FeatureThis compound (Product)1-Methylcyclopentane-1-carboxylic acid (Alt A)3-Methoxy-2,2-dimethylpropanoic acid (Alt B)
Role Polar Scaffolding / BioisostereHydrophobic Space FillerFlexible Linker
cLogP ~0.2 (Low, High Solubility)~1.8 (High, Lipophilic)~0.5 (Moderate)
Ligand Efficiency (LE) High (Rigid pre-organization)ModerateLow (Entropic penalty upon binding)
Metabolic Stability High (Ether oxygen reduces oxidative metabolism)Low (Susceptible to CYP450 hydroxylation)Moderate
Target Selectivity High (Directional H-bond via ether O)Low (Non-specific hydrophobic effect)Low (Conformational promiscuity)
Validation Utility Excellent for probing polar pocketsGood for hydrophobic pocketsPoor (High false positive rate)
Expert Insight: Why Validate This Target?

The 3-methoxyoxolane core is validated not just for binding, but for "Vector Fidelity." The gem-disubstitution at the 3-position locks the carboxylic acid and the methoxy group into a specific conformation.

  • Causality: If your target (e.g., a hydrolase active site) requires a precise angle for the carboxylate to coordinate a metal ion or catalytic residue, the flexible Alternative B will bind weakly due to the energy cost of freezing its conformation.

  • Differentiation: If the pocket contains a backbone amide donor, the ether oxygen in the Product accepts a hydrogen bond, a feature completely absent in Alternative A . Validation experiments must specifically probe this interaction.

Experimental Protocols for Target Validation

Trustworthiness in validation comes from orthogonal assays. Use the following self-validating workflow to confirm that this compound is engaging the intended biological target.

Protocol 1: Saturation Transfer Difference (STD) NMR

Purpose: To validate direct physical binding and map the epitope (which part of the molecule touches the protein).

Methodology:

  • Sample Preparation:

    • Prepare the protein target (e.g., 5-10 µM) in deuterated buffer (PBS, pH 7.4, D₂O).

    • Add the ligand (this compound) in large excess (500 µM - 1 mM).

  • Data Acquisition:

    • Run a 1D ¹H NMR reference spectrum of the ligand alone.

    • Run the STD experiment : Irradiate the protein selectively (on-resonance) at a region with no ligand signals (e.g., -0.5 ppm or aliphatic region if ligand is aromatic, though here ligand is aliphatic, so irradiate aromatic protein residues or use -1 ppm).

    • Acquire an off-resonance control spectrum (irradiation at 30 ppm).

  • Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • Validation Criteria: Signals from the 3-methoxy group and the oxolane ring protons should appear in the difference spectrum if they are in close contact (<5 Å) with the protein surface.

    • Differentiation: If the methoxy signal is intense but the ring protons are weak, the methoxy group is the primary anchor.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

Purpose: To quantify binding affinity (


) and kinetics (

,

) compared to alternatives.

Methodology:

  • Immobilization:

    • Immobilize the target protein on a CM5 sensor chip via amine coupling (aim for 2000-4000 RU for fragment screening).

  • Injection Cycle:

    • Prepare a concentration series of the Product (e.g., 10 µM to 500 µM) in running buffer (HBS-P+).

    • Inject analyte for 60s (association) followed by 120s dissociation.

    • Critical Control: Inject Alternative A (Cyclopentane analog) in the same run.

  • Validation Logic:

    • If the Product shows fast-on/fast-off kinetics (typical for fragments) with a measurable steady-state response, but Alternative A shows no response, the ether oxygen/polarity is essential for binding. This validates the "polar pocket" hypothesis.

Visualization of Validation Logic

The following diagram illustrates the decision matrix for validating the this compound scaffold against a biological target.

TargetValidationFlow Start Hit Identification: 3-Methoxyoxolane-3-COOH Biophysical Step 1: Biophysical Validation (Is it real?) Start->Biophysical STD_NMR STD-NMR Assay (Epitope Mapping) Biophysical->STD_NMR SPR SPR Kinetics (Affinity/Selectivity) Biophysical->SPR Decision1 Specific Binding Detected? STD_NMR->Decision1 SPR->Decision1 Functional Step 2: Functional Validation (Does it work?) Decision1->Functional Yes, defined kinetics Outcome_Artifact FALSE POSITIVE (Aggregator/Non-specific) Decision1->Outcome_Artifact No Saturation/ promiscuous IsostereCheck Isostere Comparison (vs Cyclopentane/Open Chain) Functional->IsostereCheck Outcome_Valid VALIDATED TARGET Polar/Rigid Pocket Confirmed IsostereCheck->Outcome_Valid Product > Alternatives

Caption: Workflow for distinguishing specific target engagement of the oxolane scaffold from non-specific binding artifacts.

Mechanistic Pathway: The "Gem-Disubstituted" Effect

Why does this specific molecule work? The diagram below visualizes the structural advantages (The "Gem-Effect") that must be validated.

GemEffect Scaffold 3-Methoxyoxolane Core Feature1 Gem-Disubstitution (C3 Position) Scaffold->Feature1 Feature2 Ether Oxygen (Ring) Scaffold->Feature2 Effect1 Conformational Lock Feature1->Effect1 Effect2 H-Bond Acceptor Feature2->Effect2 Result1 Entropy Penalty Reduction Effect1->Result1 Result2 Solubility Enhancement Effect2->Result2 Target Biological Target (e.g., Kinase/Protease) Result1->Target High Affinity Result2->Target ADME Viability

Caption: The "Gem-Effect" mechanism: How structural rigidity and polarity translate to biological potency.

References

  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Source: ChemMedChem / ResearchGate [Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres. Source: Journal of Medicinal Chemistry / University of Pennsylvania [Link]

  • Target Discovery: Identification and Validation. Source: Bio-Rad [Link]

  • An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. Source: PMC / NIH [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.